Methyl elaidate
描述
属性
IUPAC Name |
methyl (E)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDYPVFESGNLHU-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062435, DTXSID40883778 | |
| Record name | 9-Octadecenoic acid, methyl ester | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Octadecenoic acid, methyl ester, (9E)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA, Liquid; mp = 9 deg C; [Sigma-Aldrich MSDS] | |
| Record name | Fatty acids, C16-18 and C18-unsatd., Me esters | |
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| Record name | 9-Octadecenoic acid, methyl ester, (9E)- | |
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CAS No. |
1937-62-8, 67762-38-3, 2462-84-2 | |
| Record name | Methyl elaidate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1937-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl elaidate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fatty acids, C16-18 and C18-unsatd., Me esters | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Octadecenoic acid, methyl ester, (9E)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Octadecenoic acid, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Octadecenoic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Octadecenoic acid, methyl ester, (9E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883778 | |
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| Record name | Fatty acids, C16-18 and C18-unsatd., Me esters | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.905 | |
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| Record name | Methyl elaidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.103 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl 9-octadecenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.782 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL ELAIDATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/625736WPN1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of Methyl Elaidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl elaidate (B1234055) is the methyl ester of elaidic acid, a monounsaturated trans-fatty acid. As a trans-isomer of methyl oleate, its distinct chemical and physical properties, along with its biological activities, make it a significant molecule of interest in various scientific disciplines, including lipidomics, drug development, and materials science. This technical guide provides a comprehensive overview of the core chemical properties of methyl elaidate, detailed experimental protocols for their determination, and an exploration of its known interactions with biological signaling pathways.
Core Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized in the table below, providing a quantitative overview for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₃₆O₂ | [1][2] |
| Molecular Weight | 296.49 g/mol | [3] |
| CAS Number | 1937-62-8 | |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Melting Point | 9-10 °C | [4] |
| Boiling Point | 351.45 °C at 760 mmHg (estimated); 164-165 °C at 0.5 Torr | [2][5] |
| Density | 0.871 g/mL at 20 °C | [6] |
| Solubility | Insoluble in water; Soluble in organic solvents such as chloroform (B151607) and methanol. | [1][7][8][9] |
| Refractive Index | n20/D 1.452 | [5] |
| Flash Point | 198.00 °F (92.40 °C) (estimated) | [2] |
| logP (o/w) | 8.160 (estimated) | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible determination of the chemical properties of this compound. The following sections outline standard experimental protocols.
Determination of Melting Point (Capillary Method)
Objective: To determine the temperature at which this compound transitions from a solid to a liquid.
Methodology:
-
Sample Preparation: A small amount of solid this compound is introduced into a capillary tube, which is then sealed at one end. The sample is packed to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Apparatus: A calibrated melting point apparatus equipped with a heating block, a thermometer, and a viewing lens.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature at which the first droplet of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire solid has transformed into a clear liquid is recorded as the completion of melting.
-
The melting point is reported as a range between these two temperatures.
-
Determination of Boiling Point (ASTM D7398 - Simulated Distillation by Gas Chromatography)
Objective: To determine the boiling range distribution of fatty acid methyl esters like this compound.
Methodology:
-
Principle: This method uses gas chromatography to separate components of a sample in order of their boiling points.[10][11][12]
-
Apparatus: A gas chromatograph (GC) equipped with a non-polar open tubular (capillary) column and a flame ionization detector (FID).
-
Procedure:
-
Sample Preparation: A sample of this compound is diluted with a suitable viscosity-reducing solvent that does not interfere with the analysis.[10]
-
Injection: A known volume of the prepared sample is injected into the GC system.
-
Chromatographic Separation: The sample is vaporized in the heated injection port and carried through the column by an inert carrier gas (e.g., helium or hydrogen). The components of the sample are separated based on their boiling points, with lower boiling point components eluting first.
-
Detection: The eluted components are detected by the FID.
-
Data Analysis: The retention times of the eluting components are correlated with their boiling points by running a calibration mixture of n-alkanes with known boiling points under the same conditions. The boiling range distribution of the this compound sample is then determined.
-
Determination of Density (Pycnometer Method)
Objective: To measure the density of liquid this compound.
Methodology:
-
Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), a precision balance, and a constant temperature water bath.
-
Procedure:
-
The empty pycnometer is cleaned, dried, and its mass is accurately determined.
-
The pycnometer is filled with distilled water and placed in the constant temperature bath (e.g., at 20 °C) until it reaches thermal equilibrium. The mass of the pycnometer filled with water is then measured.
-
The pycnometer is emptied, dried, and then filled with the this compound sample.
-
The pycnometer containing the sample is brought to the same constant temperature in the water bath, and its mass is determined.
-
Calculation: The density of the this compound is calculated using the following formula: Density of sample = (mass of sample / mass of water) × density of water at the measurement temperature.[13][14]
-
Determination of Solubility (Shake-Flask Method)
Objective: To determine the solubility of this compound in various solvents.
Methodology:
-
Principle: An excess amount of the solute (this compound) is agitated with the solvent for a prolonged period until equilibrium is reached.[15]
-
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent in a sealed flask.
-
The flask is agitated (e.g., using a mechanical shaker) at a constant temperature for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.
-
After agitation, the mixture is allowed to stand to allow the undissolved solute to settle.
-
A sample of the supernatant is carefully withdrawn, ensuring no solid particles are included. The sample may need to be filtered or centrifuged.
-
The concentration of this compound in the saturated solution is then determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[7][9][16][17]
-
Spectroscopic Analysis
Objective: To obtain the proton nuclear magnetic resonance spectrum of this compound for structural elucidation.
Methodology:
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard.
-
Apparatus: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer.
-
Data Acquisition: The prepared sample is placed in the NMR spectrometer, and the ¹H NMR spectrum is acquired. Key parameters to be set include the number of scans, pulse width, and acquisition time.
-
Spectral Interpretation: The chemical shifts, integration, and coupling patterns of the signals in the spectrum are analyzed to confirm the structure of the this compound molecule.
Objective: To obtain the infrared spectrum of this compound to identify its functional groups, particularly the trans double bond.
Methodology:
-
Principle: The characteristic absorption of infrared radiation by the trans C=C bond in this compound occurs at approximately 966 cm⁻¹.[18][19][20][21][22]
-
Apparatus: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.
-
Procedure:
-
A background spectrum of the empty ATR crystal is recorded.
-
A small drop of liquid this compound is placed on the ATR crystal.
-
The sample spectrum is recorded.
-
The resulting spectrum is analyzed for the characteristic absorption bands of the ester functional group (C=O stretch) and the trans C-H out-of-plane bend.
-
Objective: To separate and identify this compound and to determine its purity.
Methodology:
-
Principle: GC separates the components of a mixture, and MS provides information about the molecular weight and fragmentation pattern of each component, allowing for their identification.[23][24][25][26][27]
-
Apparatus: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Procedure:
-
Sample Preparation: The this compound sample is typically diluted in a suitable solvent.
-
GC Separation: The sample is injected into the GC, where it is vaporized and separated on a capillary column. The oven temperature is programmed to ramp up to ensure good separation.
-
MS Detection: As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratios of the resulting ions are measured.
-
Data Analysis: The resulting mass spectrum is compared to a library of known spectra (e.g., NIST) to confirm the identity of this compound. The peak area in the chromatogram can be used for quantitative analysis.
-
Signaling Pathways and Biological Interactions
This compound and its parent fatty acid, elaidic acid, have been shown to interact with and modulate key cellular signaling pathways.
Insulin (B600854) Signaling Pathway
Elaidic acid has been demonstrated to interfere with the insulin signaling cascade, potentially contributing to insulin resistance. A key mechanism involves the suppression of Akt (Protein Kinase B) signaling.
Mechanism of Interference:
-
Reduced Akt Accumulation: Persistent exposure to elaidate has been shown to suppress the insulin-induced accumulation of Akt at the plasma membrane.[28][29][30]
-
Impaired GLUT4 Translocation and Fusion: This disruption in Akt signaling subsequently impairs the translocation and/or fusion of GLUT4 storage vesicles with the plasma membrane.[28][29] This leads to a reduction in glucose uptake by the cell in response to insulin.
Caption: Effect of Elaidic Acid on the Insulin Signaling Pathway.
Potential Anticancer Activity and Apoptosis
Preliminary in silico studies suggest that this compound may possess anticancer properties by interacting with key proteins involved in apoptosis (programmed cell death).
Proposed Mechanism:
-
Binding to Bax: this compound is predicted to bind to the pro-apoptotic protein Bax. This interaction could potentially activate Bax, leading to the initiation of the apoptotic cascade.
-
Inhibition of MDM2: this compound may also bind to MDM2, a negative regulator of the p53 tumor suppressor protein. By inhibiting the interaction between MDM2 and p53, this compound could lead to the stabilization and activation of p53, which in turn can induce apoptosis.
Caption: Proposed Mechanism of this compound-Induced Apoptosis.
Conclusion
This technical guide provides a detailed overview of the chemical properties of this compound, standardized experimental protocols for their determination, and insights into its interactions with critical biological signaling pathways. The provided data and methodologies serve as a valuable resource for researchers, scientists, and professionals in drug development, facilitating a deeper understanding and further investigation of this multifaceted molecule. The exploration of its effects on insulin signaling and its potential as an anticancer agent highlights promising avenues for future research.
References
- 1. CAS 2462-84-2: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound, 1937-62-8 [thegoodscentscompany.com]
- 3. This compound | C19H36O2 | CID 5280590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ELAIDIC ACID METHYL ESTER | 1937-62-8 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. 甲基反油酸 ≥99% (capillary GC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. iunajaf.edu.iq [iunajaf.edu.iq]
- 8. caymanchem.com [caymanchem.com]
- 9. egyankosh.ac.in [egyankosh.ac.in]
- 10. kaycantest.com [kaycantest.com]
- 11. Standard - Standard Test Method for Boiling Range Distribution of Fatty Acid Methyl Esters (FAME) in the Boiling Range from 100 °C to 615 °C by Gas Chromatography ASTM D7398-21 - Svenska institutet för standarder, SIS [sis.se]
- 12. store.astm.org [store.astm.org]
- 13. cenam.mx [cenam.mx]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. byjus.com [byjus.com]
- 17. Write a Lab Report: To determine the solubility of lipids using water an.. [askfilo.com]
- 18. spectroscopyeurope.com [spectroscopyeurope.com]
- 19. Determination of total trans fats and oils by infrared spectroscopy for regulatory compliance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Determination of trans fatty acid levels by FTIR in processed foods in Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 26. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 27. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
- 28. Elaidate, a trans fatty acid, suppresses insulin signaling for glucose uptake in a manner distinct from that of stearate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Association between Serum Elaidic Acid Concentration and Insulin Resistance in Two Japanese Cohorts with Different Lifestyles - PMC [pmc.ncbi.nlm.nih.gov]
Methyl Elaidate: A Technical Guide to its Physical Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core physical properties of methyl elaidate (B1234055), the methyl ester of elaidic acid. As the trans isomer of methyl oleate, its distinct stereochemistry influences its physical characteristics, which are critical for its application in biochemical research, as a standard in lipid analysis, and in the development of various formulations.[1][2] This document compiles key quantitative data, details the experimental protocols for their determination, and presents logical workflows for analysis.
Core Physical and Chemical Properties
Methyl elaidate is a colorless to pale yellow liquid at room temperature.[1][2][3] It is characterized as a fatty acid methyl ester (FAME) with a trans double bond at the ninth carbon position.[2]
Data Summary: Physical Properties of this compound
The following table summarizes the key quantitative physical properties of this compound compiled from various sources.
| Property | Value | Conditions | References |
| Molecular Formula | C₁₉H₃₆O₂ | - | [3][4][5][6] |
| Molecular Weight | 296.49 g/mol | - | [3][4][5][7][8] |
| Appearance | Colorless to amber clear liquid | Ambient | [1][3][4] |
| Density | 0.871 g/mL | at 20 °C | [3][7][9][10] |
| 0.8790 g/cm³ | at 16 °C | [11] | |
| Melting Point | 9 - 10 °C | - | [3][9][10] |
| 10.75 °C | - | [11] | |
| -19.9 °C | Estimated, @ 760 mmHg | [4] | |
| Boiling Point | 351.45 °C | Estimated, @ 760 mmHg | [4] |
| 220 °C | @ 24 mmHg | [3][10][12] | |
| 164 - 165 °C | @ 0.5 Torr | [11] | |
| 186 °C | @ 9 mmHg | [13] | |
| Refractive Index | 1.452 | n20/D | [3][10][11] |
| 1.450 | n20/D | [9] | |
| Solubility | Insoluble in water | 25 °C (0.005588 mg/L est.) | [4] |
| Soluble | Chloroform, Methanol | [3][14] | |
| Miscible | Ethyl alcohol, Ether | [11] | |
| Flash Point | 92.4 °C | TCC (estimated) | [4] |
| -3 °C | - | [3][11] | |
| Purity/Assay | ≥99% | (capillary GC) | [5][7] |
| >98.0% | (GC) | [12] |
Experimental Protocols for Property Determination
The accurate determination of this compound's physical properties relies on standardized experimental methodologies. Below are detailed protocols for key measurements.
Gas chromatography is the standard method for determining the purity of FAMEs and analyzing their isomeric composition.[15][16]
Objective: To determine the purity of a this compound sample and separate it from other fatty acid methyl esters, including its cis-isomer, methyl oleate.
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
-
Highly polar capillary column (e.g., 100% poly(biscyanopropyl siloxane) or Carbowax-type).[16][17][18]
-
Autosampler or manual injection system.
Methodology:
-
Sample Preparation: Dilute the this compound sample in a suitable solvent such as iso-octane or hexane (B92381) to a concentration of approximately 10-50 ng/µL.[15]
-
GC Configuration:
-
Injector: Set to 250-280 °C with a split ratio (e.g., 1:50 or 1:200) to avoid column overloading.[15][19]
-
Carrier Gas: Use hydrogen or helium at a constant flow rate (e.g., 1 mL/min).[15][20]
-
Oven Temperature Program: An initial temperature of ~120-175 °C, held for a few minutes, followed by a ramp of 3-5 °C/min to a final temperature of ~230-250 °C, held for several minutes.[15][19] The specific program should be optimized to achieve baseline separation of all components.
-
Detector (FID): Set to 250-280 °C.[19]
-
-
Injection: Inject 1 µL of the prepared sample into the GC.[15]
-
Data Analysis: Identify the this compound peak based on the retention time of a certified reference standard. Calculate purity by determining the peak area percentage of this compound relative to the total area of all detected peaks.
This technique is a precise method for determining the density of liquids.[21]
Objective: To measure the density of liquid this compound at a specified temperature (e.g., 20 °C).
Instrumentation:
-
Digital densitometer utilizing the oscillating U-tube principle.
-
Thermostatic control unit (Peltier) to maintain a constant temperature.
-
Syringe for sample injection.
Methodology:
-
Calibration: Calibrate the instrument using two standards of known density, typically dry air and degassed, bidistilled water.[22]
-
Temperature Equilibration: Set the instrument to the desired temperature (20.00 ± 0.01 °C) and allow it to stabilize.
-
Sample Injection: Inject the this compound sample into the oscillating U-tube using a syringe, ensuring no air bubbles are present.
-
Measurement: The instrument measures the oscillation period of the U-tube filled with the sample. This period is directly related to the density of the liquid. The instrument automatically converts this reading to a density value.
-
Cleaning: After measurement, thoroughly clean the U-tube with appropriate solvents (e.g., ethanol (B145695) followed by acetone) and dry it completely before the next measurement.
-
Replicates: Perform measurements in triplicate to ensure accuracy and report the mean value.[22]
DSC is a thermoanalytical technique used to determine the melting point and characterize phase transitions of a material.
Objective: To determine the melting point of this compound.
Instrumentation:
-
Differential Scanning Calorimeter (DSC).
-
Hermetically sealed aluminum pans.
-
Cooling system (e.g., liquid nitrogen).
Methodology:
-
Sample Preparation: Accurately weigh a small amount (2-5 mg) of this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan to use as a reference.
-
Thermal Program:
-
Cool the sample to a temperature well below its expected melting point (e.g., -50 °C).
-
Heat the sample at a controlled rate (e.g., 2-5 °C/min) through its melting transition.
-
-
Data Acquisition: The DSC measures the difference in heat flow required to increase the temperature of the sample and the reference. This is recorded as a function of temperature.
-
Data Analysis: The melting point is determined from the resulting thermogram. It is typically reported as the peak maximum of the endothermic melting event.
Due to the high boiling point of this compound at atmospheric pressure, which can lead to decomposition, its boiling point is often measured under reduced pressure.[23] Thermogravimetric Analysis (TGA) can be used to estimate the normal boiling point.[24]
Objective: To determine the boiling point of this compound at a specific pressure.
Instrumentation:
-
Thermogravimetric Analyzer (TGA) or a vapor-liquid equilibrium (VLE) apparatus.[23]
-
Vacuum pump and pressure controller.
-
High-precision temperature sensor.
Methodology (TGA Principle):
-
Sample Loading: Place a small sample of this compound into the TGA sample pan.
-
Heating Program: Heat the sample at a constant rate under a controlled atmosphere (e.g., nitrogen).
-
Data Acquisition: The TGA records the mass of the sample as a function of temperature. The boiling point is correlated with the temperature at which the maximum rate of mass loss occurs.[24]
Methodology (VLE Apparatus Principle):
-
System Setup: Introduce a sample of this compound into the VLE apparatus.[23]
-
Pressure Control: Set the system to the desired pressure using the vacuum pump and controller.
-
Heating: Heat the liquid until it reaches a state of equilibrium with its vapor phase.
-
Measurement: Record the temperature at which this equilibrium is achieved. This temperature is the boiling point at the set pressure.[23]
References
- 1. CAS 2462-84-2: this compound | CymitQuimica [cymitquimica.com]
- 2. CAS 1937-62-8: this compound | CymitQuimica [cymitquimica.com]
- 3. ELAIDIC ACID METHYL ESTER | 1937-62-8 [chemicalbook.com]
- 4. This compound, 1937-62-8 [thegoodscentscompany.com]
- 5. scbt.com [scbt.com]
- 6. GSRS [precision.fda.gov]
- 7. エライジン酸メチル ≥99% (capillary GC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | C19H36O2 | CID 5280590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound analytical standard 1937-62-8 [sigmaaldrich.com]
- 10. chemwhat.com [chemwhat.com]
- 11. echemi.com [echemi.com]
- 12. Methyl trans-9-Octadecenoate 1937-62-8 | TCI AMERICA [tcichemicals.com]
- 13. chemsynthesis.com [chemsynthesis.com]
- 14. caymanchem.com [caymanchem.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 17. Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. GC Analyses of FAMEs by Boiling Point Elution [sigmaaldrich.com]
- 20. static.igem.org [static.igem.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 24. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Methyl Elaidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl elaidate (B1234055) is the methyl ester of elaidic acid, the principal trans-unsaturated fatty acid. As the geometric isomer of methyl oleate, its distinct spatial configuration confers unique physicochemical properties and biological activities that are of significant interest in various research and development domains. This technical guide provides an in-depth overview of methyl elaidate, encompassing its chemical identity, physical and chemical characteristics, relevant experimental protocols, and its role in biological systems.
Chemical Identity and Synonyms
This compound is known by several names and is registered under various chemical identifiers. A comprehensive list is provided in Table 1.
Table 1: Synonyms and Chemical Identifiers for this compound
| Category | Identifier |
| Systematic Name | Methyl (E)-octadec-9-enoate |
| Common Synonyms | Elaidic acid methyl ester, Methyl trans-9-octadecenoate |
| CAS Number | 1937-62-8, 2462-84-2[1] |
| Molecular Formula | C₁₉H₃₆O₂[2] |
| Molecular Weight | 296.49 g/mol [2] |
| InChI Key | QYDYPVFESGNLHU-ZHACJKMWSA-N[1] |
| PubChem CID | 5280590[1] |
| EINECS Number | 217-712-4[1] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in Table 2. These properties are crucial for its handling, storage, and application in experimental settings.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | [3] |
| Melting Point | 9-10 °C | [1] |
| Boiling Point | 164-165 °C at 0.5 Torr | [4] |
| Density | 0.871 g/mL at 20 °C | [1] |
| Refractive Index | 1.452 at 20 °C | [4] |
| Solubility | Insoluble in water; soluble in chloroform (B151607) and methanol (B129727) | [4][5] |
| Flash Point | 113 °C | [6] |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. Key spectral features are summarized in Table 3.
Table 3: Summary of Spectroscopic Data for this compound
| Technique | Key Features |
| ¹H NMR (CDCl₃) | δ 5.37 (m, 2H, -CH=CH-), 3.67 (s, 3H, -OCH₃), 2.30 (t, 2H, -CH₂COO-), 1.99 (m, 4H, -CH₂-CH=), 1.63 (m, 2H, -CH₂-CH₂COO-), 1.28 (m, 20H, -(CH₂)₁₀-), 0.88 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ 174.4, 130.5, 130.3, 51.4, 32.6, 31.9, 29.7, 29.5, 29.3, 29.2, 29.1, 29.0, 25.0, 22.7, 14.1 |
| IR (Neat) | ν (cm⁻¹) 2925, 2854 (C-H stretch), 1743 (C=O stretch), 1463, 1436 (C-H bend), 1170 (C-O stretch), 966 (trans C-H bend) |
| Mass Spectrometry (EI) | m/z 296 (M⁺), 265, 222, 180, 138, 97, 83, 69, 55 |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized from elaidic acid via Fischer esterification.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve elaidic acid in an excess of anhydrous methanol (e.g., 20-fold molar excess).
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid (typically 1-2% of the elaidic acid weight).
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After cooling to room temperature, neutralize the excess acid with a mild base, such as a saturated solution of sodium bicarbonate.
-
Extraction: Extract the this compound into a non-polar organic solvent like hexane (B92381) or diethyl ether.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a standard method for the analysis of fatty acid methyl esters, including this compound.
Protocol:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent, such as hexane or dichloromethane, to a final concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.
-
Injector: Set the injector temperature to 250 °C with a split ratio of 50:1.
-
Oven Program: A temperature gradient is employed for optimal separation. For example, start at 100 °C, hold for 1 minute, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Use helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization: Electron ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Temperatures: Set the ion source and transfer line temperatures to 230 °C and 280 °C, respectively.
-
-
Data Analysis: Identify this compound based on its retention time and the fragmentation pattern in the mass spectrum.
Biological Role and Signaling Pathways
Recent studies have highlighted the distinct biological effects of elaidic acid, and by extension its methyl ester, compared to its cis-isomer, oleic acid. Elaidic acid has been shown to influence the global DNA methylation profile and induce a pro-inflammatory and adipogenic transcriptional response in cellular models.
Figure 1: Simplified diagram illustrating the influence of elaidic acid on cellular processes.
The workflow for investigating these effects typically involves treating a cell line with elaidic acid followed by genome-wide analysis.
Figure 2: A typical experimental workflow for studying the genomic effects of fatty acids.
Conclusion
This compound serves as an important standard and research tool in the study of trans fatty acids. Its well-defined chemical and physical properties, coupled with established analytical protocols, enable its use in a wide range of applications. The emerging understanding of its distinct biological effects underscores the importance of further research into the molecular mechanisms underlying the physiological consequences of trans fatty acid consumption. This guide provides a foundational resource for professionals engaged in such endeavors.
References
Methyl Elaidate: A Comprehensive Technical Guide to its Natural Sources, Analysis, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl elaidate (B1234055), the methyl ester of elaidic acid, is a monounsaturated trans fatty acid found in various natural sources. While often associated with industrially hydrogenated oils, its presence in the natural world, from fungi and plants to microorganisms, warrants a deeper scientific understanding. This technical guide provides an in-depth exploration of the natural occurrences of methyl elaidate, presenting quantitative data from diverse biological matrices. Detailed experimental protocols for the extraction, derivatization, and quantification of this compound are provided to ensure reproducible and accurate analysis. Furthermore, this guide delves into the current understanding of the biosynthetic origins of its precursor, elaidic acid, in nature and discusses the known and putative signaling pathways affected by this trans fatty acid ester. Visual workflows and pathway diagrams generated using Graphviz are included to facilitate a clear understanding of the complex processes involved. This document serves as a critical resource for researchers and professionals in the fields of natural product chemistry, analytical chemistry, and drug development who are investigating the roles and applications of this compound.
Natural Sources of this compound
This compound has been identified in a diverse range of natural sources, spanning the fungal, plant, and microbial kingdoms. While its concentration can vary significantly depending on the organism and environmental conditions, its presence is noteworthy. The following table summarizes the known natural sources and, where available, the concentration of this compound.
| Natural Source | Species | Part/Matrix | Concentration of this compound | Reference(s) |
| Fungi | Ganoderma carnosum | Not Specified | Present, concentration not specified | [1] |
| Ganoderma lucidum | Spores | Present, but oleic and palmitic acids are more significant | [2] | |
| Plants | Abies spectabilis | Not Specified | Present, concentration not specified | [1] |
| Olea europaea (Olive) | Fruit Oil | Present, but typically in trace amounts in extra virgin olive oil unless heated | [3][4][5] | |
| Oryza sativa (Rice) | Bran Oil | Up to 33.65% of total fatty acid methyl esters in some processed oils | [4] | |
| Salvia officinalis (Sage) | Oil (from Cuba) | 0.11% | ||
| Microalgae | Botryococcus braunii | Biodiesel | Present as a component of Fatty Acid Methyl Esters (FAMEs) | [6][7] |
Experimental Protocols
Accurate quantification of this compound from natural sources requires robust and validated analytical methodologies. The following section details the key experimental protocols for lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Lipid Extraction from Plant and Fungal Matrices
A common and effective method for extracting total lipids is a modified Folch or Bligh-Dyer method, which utilizes a chloroform (B151607) and methanol (B129727) solvent system.
Materials:
-
Biological sample (e.g., ground fungal fruiting bodies, dried plant leaves)
-
Chloroform
-
Methanol
-
Deionized water
-
Homogenizer or mortar and pestle
-
Centrifuge and centrifuge tubes
-
Rotary evaporator or nitrogen evaporation system
Protocol:
-
Weigh approximately 1 gram of the homogenized biological sample into a glass centrifuge tube.
-
Add a solvent mixture of chloroform:methanol (2:1, v/v). For every 1 gram of sample, use 20 mL of the solvent mixture.
-
Agitate the mixture vigorously for 20-30 minutes at room temperature.
-
Add deionized water to the mixture to achieve a final chloroform:methanol:water ratio of 2:1:0.8 (v/v/v). This will induce phase separation.
-
Centrifuge the mixture at 2000 x g for 10 minutes to pellet the solid material and clearly separate the liquid phases.
-
Carefully collect the lower chloroform phase, which contains the lipids, using a Pasteur pipette and transfer it to a clean, pre-weighed round-bottom flask.
-
Evaporate the chloroform under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C, or under a gentle stream of nitrogen.
-
The resulting lipid extract can be weighed to determine the total lipid content and then used for derivatization.
Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)
For GC-MS analysis, the fatty acids in the lipid extract must be converted to their more volatile methyl esters. A common method involves the use of boron trifluoride (BF3) in methanol.
Materials:
-
Lipid extract
-
BF3-methanol solution (14% w/v)
-
n-Hexane
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Glass reaction vials with Teflon-lined caps
Protocol:
-
Dissolve a known amount of the lipid extract (e.g., 10-25 mg) in a small volume of toluene (B28343) (e.g., 1 mL) in a glass reaction vial.
-
Add 2 mL of 14% BF3-methanol solution to the vial.
-
Seal the vial tightly and heat at 100°C for 30-60 minutes in a heating block or water bath.
-
Cool the vial to room temperature.
-
Add 1 mL of n-hexane and 1 mL of saturated sodium chloride solution to the vial.
-
Vortex the mixture vigorously for 1 minute to extract the FAMEs into the hexane (B92381) layer.
-
Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
The resulting FAME solution is ready for GC-MS analysis.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the separation and quantification of FAMEs.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A polar capillary column, such as a DB-23 or a similar cyanopropyl-substituted phase, is recommended for the separation of cis and trans isomers of fatty acid methyl esters. A common dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Ramp to 240°C at 5°C/min, hold for 10 minutes.
-
-
Mass Spectrometer (if used):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Quantification:
-
Identification of this compound is achieved by comparing its retention time and mass spectrum to that of a certified reference standard.
-
Quantification is performed by creating a calibration curve using a series of known concentrations of a this compound standard. An internal standard (e.g., methyl heptadecanoate) should be used to correct for variations in sample preparation and injection volume.
Biosynthesis and Signaling Pathways
Biosynthesis of Elaidic Acid
The direct enzymatic synthesis of this compound has not been extensively studied in most organisms. It is generally accepted that elaidic acid is the precursor, which is then esterified to form this compound. The biosynthesis of elaidic acid, a trans-isomer of oleic acid, is not a common pathway in most plants and fungi.
In ruminant animals, elaidic acid is formed as a byproduct of the biohydrogenation of dietary polyunsaturated fatty acids by rumen bacteria.
In some plants and fungi, the formation of trans fatty acids can occur through enzymatic isomerization of cis double bonds, although the specific enzymes responsible for producing elaidic acid are not well-characterized. Fatty acid synthesis in plants and fungi primarily occurs in the plastids and cytoplasm, respectively, through the action of fatty acid synthase (FAS) complexes, which produce saturated fatty acids. Desaturase enzymes then introduce cis double bonds. The formation of a trans double bond at the delta-9 position of an 18-carbon fatty acid is an atypical enzymatic reaction.
Caption: Putative biosynthetic pathway of this compound.
Signaling Pathways
The biological effects of this compound are likely mediated through the actions of its parent fatty acid, elaidic acid. Research has indicated that elaidic acid can influence several cellular signaling pathways, primarily related to lipid metabolism, inflammation, and apoptosis.
An in-silico study has suggested that this compound may directly interact with key proteins in the apoptotic pathway.[8] Specifically, molecular docking studies have shown that this compound can bind to the active sites of Bax, a pro-apoptotic protein, and MDM2, an inhibitor of the p53 tumor suppressor protein.[8] By binding to MDM2, this compound could potentially disrupt the MDM2-p53 interaction, leading to the stabilization and activation of p53. Activated p53 can then upregulate the expression of pro-apoptotic genes, including Bax, ultimately leading to programmed cell death.
Caption: Putative signaling pathway of this compound-induced apoptosis.
Conclusion
This compound, while often perceived as a product of industrial processes, is a naturally occurring fatty acid ester found across different biological kingdoms. This guide has provided a comprehensive overview of its known natural sources, along with detailed methodologies for its accurate quantification. The exploration of its biosynthetic origins and its potential interactions with key cellular signaling pathways, particularly in apoptosis, highlights the need for further research to fully elucidate its biological roles. The information presented herein serves as a foundational resource for scientists and researchers, enabling further investigation into the chemistry, biology, and potential applications of this intriguing natural compound.
References
- 1. Production, Biosynthesis, and Commercial Applications of Fatty Acids From Oleaginous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. luminescents.net [luminescents.net]
- 4. Natural Gallic Acid and Methyl Gallate Induces Apoptosis in Hela Cells through Regulation of Intrinsic and Extrinsic Protein Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aocs.org [aocs.org]
- 7. phcog.com [phcog.com]
- 8. academic.oup.com [academic.oup.com]
Synthesis of Methyl Elaidate for Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methyl elaidate (B1234055), a fatty acid methyl ester (FAME) of significant interest in various research fields. Methyl elaidate, the methyl ester of elaidic acid (the trans isomer of oleic acid), is frequently utilized as a standard in gas chromatography (GC) for the analysis of fatty acids and as a component in studies related to lipid metabolism and the biological effects of trans fatty acids.[1] This document details the primary synthetic routes, experimental protocols, purification techniques, and characterization methods for producing high-purity this compound for laboratory use.
Overview of Synthetic Methodologies
The synthesis of this compound can be approached through two principal chemical reactions common to the preparation of fatty acid methyl esters:
-
Fischer-Speier Esterification of Elaidic Acid: This classic method involves the direct esterification of elaidic acid with methanol (B129727) in the presence of an acid catalyst. The reaction is an equilibrium process, and strategies are employed to drive it towards the product side.[2][3][4]
-
Base-Catalyzed Transesterification of Trielaidin (B52976): This process involves the reaction of a triglyceride containing elaidic acid acyl groups (trielaidin) with methanol in the presence of a basic catalyst to produce this compound and glycerol. This method is often faster than acid-catalyzed esterification.
The choice of method depends on the availability of the starting material (elaidic acid vs. trielaidin), desired scale, and the equipment at hand.
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of this compound. These are representative procedures based on established methods for fatty acid methyl ester synthesis.
Method 1: Fischer-Speier Esterification of Elaidic Acid
This protocol describes the synthesis of this compound from elaidic acid using sulfuric acid as a catalyst.[5][6]
Materials:
-
Elaidic acid (C18H34O2)
-
Anhydrous methanol (CH3OH)
-
Concentrated sulfuric acid (H2SO4)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve elaidic acid in an excess of anhydrous methanol (e.g., a 10 to 50-fold molar excess of methanol).
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the solution. A typical catalyst loading is 1-2% v/v relative to the methanol.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65-70°C) with continuous stirring. The reaction is typically monitored by thin-layer chromatography (TLC) and is often complete within 2-4 hours. For higher yields, the reaction can be left to proceed overnight at a slightly lower temperature (e.g., 50-60°C).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add an equal volume of hexane and an equal volume of water. Shake gently and allow the layers to separate.
-
Carefully drain the lower aqueous layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine. Check the pH of the aqueous wash to ensure it is neutral or slightly basic.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation:
-
Filter off the drying agent.
-
Remove the solvent (hexane and excess methanol) under reduced pressure using a rotary evaporator to yield crude this compound.
-
Method 2: Base-Catalyzed Transesterification of Trielaidin
This protocol outlines the synthesis of this compound from trielaidin using sodium methoxide (B1231860) as a catalyst.[7][8][9]
Materials:
-
Trielaidin (C57H104O6)
-
Anhydrous methanol (CH3OH)
-
Sodium methoxide (CH3ONa) solution (e.g., 25-30% in methanol) or solid sodium methoxide
-
Hexane
-
Dilute acetic acid or citric acid solution
-
Distilled water
-
Anhydrous sodium sulfate (Na2SO4)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve trielaidin in anhydrous methanol. A molar ratio of at least 6:1 methanol to triglyceride is recommended to drive the reaction to completion.
-
Catalyst Addition: Add the sodium methoxide catalyst to the mixture. A typical catalyst concentration is 0.5-1.0% by weight of the trielaidin. If using solid sodium methoxide, it should be freshly prepared or handled under an inert atmosphere to prevent deactivation by moisture.
-
Reaction: Stir the mixture vigorously at 60-65°C. The reaction is typically rapid and can be complete in 1-2 hours. The progress can be monitored by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add a dilute solution of acetic acid or citric acid to neutralize the catalyst.
-
Transfer the mixture to a separatory funnel and add hexane and water.
-
Allow the layers to separate. The lower layer will contain glycerol, excess methanol, and salts.
-
Drain the lower aqueous/glycerol layer.
-
Wash the upper organic layer with distilled water until the washings are neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation:
-
Filter off the drying agent.
-
Remove the hexane under reduced pressure using a rotary evaporator to obtain crude this compound.
-
Purification of this compound
The crude product from either synthesis may contain unreacted starting materials, by-products, and residual catalyst. For research applications requiring high purity, further purification is necessary.
-
Distillation: Vacuum distillation is an effective method for purifying this compound, which has a relatively high boiling point. This technique separates the desired ester from less volatile impurities.
-
Column Chromatography: For smaller scale preparations or to achieve very high purity, silica (B1680970) gel column chromatography can be employed. A non-polar eluent system, such as a mixture of hexane and ethyl acetate (B1210297) in a high hexane ratio (e.g., 98:2), is typically used. The progress of the separation can be monitored by TLC.[10]
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the synthesis of fatty acid methyl esters, which are applicable to this compound.
Table 1: Comparison of Synthesis Methods for Fatty Acid Methyl Esters
| Parameter | Fischer-Speier Esterification | Base-Catalyzed Transesterification |
| Starting Material | Elaidic Acid | Trielaidin |
| Catalyst | Sulfuric Acid, HCl, p-TsOH | Sodium Methoxide, Potassium Hydroxide |
| Typical Reaction Time | 2 - 16 hours | 1 - 2 hours |
| Typical Temperature | 60 - 100°C (Reflux) | 60 - 65°C |
| Typical Molar Ratio (Methanol:Substrate) | >10:1 | ~6:1 |
| Reported Yields (for similar FAMEs) | >95%[11] | >98%[7] |
| Purity (after purification) | >99% | >99% |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C19H36O2 |
| Molecular Weight | 296.49 g/mol |
| Appearance | Colorless to pale yellow liquid |
| CAS Number | 1937-62-8 |
| Melting Point | 9-10 °C |
| Boiling Point | ~213 °C at 15 mmHg |
| Density | ~0.871 g/mL at 20°C |
| Solubility | Soluble in chloroform, methanol, hexane |
Characterization
The identity and purity of the synthesized this compound should be confirmed by analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the primary method for assessing the purity of this compound and confirming its identity. The retention time should match that of a certified reference standard, and the mass spectrum should show the characteristic molecular ion peak (m/z 296) and fragmentation pattern.[12][13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the structure of the molecule, including the presence of the methyl ester group and the trans double bond.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show a characteristic strong carbonyl (C=O) stretch for the ester group around 1740 cm-1 and a distinct peak for the trans C-H bend of the double bond around 965 cm-1.
Mandatory Visualizations
Synthesis Workflows
Caption: Overview of the two primary synthetic routes to this compound.
General Fischer Esterification Mechanism
Caption: Simplified mechanism of the acid-catalyzed Fischer esterification.
Purification Workflow
Caption: General workflow for the purification of synthesized this compound.
References
- 1. data.epo.org [data.epo.org]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. scienceready.com.au [scienceready.com.au]
- 5. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. Optimization of Sunflower Oil Transesterification Process Using Sodium Methoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. tsijournals.com [tsijournals.com]
- 12. benchchem.com [benchchem.com]
- 13. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Biological Landscape of Methyl Elaidate: A Technical Guide for Researchers
Introduction
Methyl elaidate (B1234055), the methyl ester of elaidic acid (the most abundant trans fatty acid), is a molecule of increasing interest in biomedical research. While historically utilized as a reference standard in fatty acid analysis, emerging evidence suggests it may possess distinct biological activities, primarily through its presumed intracellular conversion to elaidic acid. This technical guide provides an in-depth overview of the current understanding of the biological functions of methyl elaidate and its parent compound, elaidic acid, with a focus on its potential anticancer, epigenetic, and immunomodulatory effects. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, experimental methodologies, and known signaling pathways.
Anticancer and Pro-Apoptotic Potential
An in-silico study has proposed that this compound may exert anticancer effects by inducing apoptosis.[1] This is hypothesized to occur through the direct interaction of this compound with key proteins in the apoptotic pathway.
Interaction with Bax and MDM2
Molecular docking simulations suggest that this compound can bind to the active sites of both Bax, a pro-apoptotic protein, and Mouse Double Minute 2 homolog (MDM2), a negative regulator of the p53 tumor suppressor.[1] By binding to MDM2, this compound could potentially inhibit the MDM2-p53 interaction, leading to the stabilization and activation of p53, a critical step in initiating apoptosis. Concurrently, its interaction with Bax may directly promote the mitochondrial apoptotic pathway.
While these in-silico findings are promising, it is crucial to note that experimental validation of these interactions, including binding affinities, is not yet available in the published literature.
-
Diagram of Proposed Apoptotic Pathway
Cytotoxicity in Cancer Cell Lines
While direct cytotoxicity data for this compound is limited, a derivative, gemcitabine (B846) elaidate, has shown significant cytotoxic effects in pancreatic cancer cell lines. This suggests that the elaidate moiety may play a role in the efficacy of anticancer agents.
Epigenetic Modifications: DNA Methylation
Elaidic acid has been demonstrated to significantly alter global DNA methylation patterns in both in-vitro and in-vivo models. These epigenetic modifications may underlie some of the long-term health effects associated with trans fatty acid consumption.
Biphasic Effect on Global DNA Methylation
In human THP-1 monocytes, elaidic acid induces a biphasic effect on global DNA methylation. At lower concentrations (1-50 µM), it leads to hypermethylation, while higher concentrations (up to 200 µM) result in hypomethylation.[2][3]
In-Vivo DNA Hypermethylation
Maternal supplementation with elaidic acid in mice has been shown to cause a significant increase in global DNA methylation in the adipose tissue of their offspring, an effect that persists postnatally.[2]
Table 1: Quantitative Data on Elaidic Acid-Induced DNA Methylation Changes
| Model System | Compound | Concentration/Dose | Effect on Global DNA Methylation | Reference |
| Human THP-1 Monocytes | Elaidic Acid | 1-50 µM | Hypermethylation (5.2% increase in 5mdC levels) | [2] |
| Human THP-1 Monocytes | Elaidic Acid | up to 200 µM | Hypomethylation | [2] |
| Mouse Offspring Adipose Tissue | Elaidic Acid | Maternal Supplementation (Pregnancy) | 7.8% increase in DNA methylation | [2] |
| Mouse Offspring Adipose Tissue | Elaidic Acid | Maternal Supplementation (Lactation) | 14.4% increase in DNA methylation | [2] |
Immunomodulation: Macrophage Function and Zinc Homeostasis
Elaidic acid has been shown to uniquely disrupt zinc homeostasis in human macrophages, a mechanism distinct from that of its cis-isomer, oleic acid. This disruption may contribute to the pro-inflammatory effects associated with trans fats.[4]
Alteration of Zinc Homeostasis
Elaidic acid treatment of human macrophages leads to a sustained increase in intracellular free zinc (Zn2+). This is achieved by downregulating the expression of zinc-binding metallothioneins and upregulating the expression of the zinc importer SLC39A10.[4]
-
Diagram of Elaidic Acid's Effect on Macrophage Zinc Homeostasis
Experimental Protocols
This section provides an overview of the methodologies used in the cited research. For detailed, step-by-step protocols, it is recommended to consult the original publications.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
General Protocol Outline:
-
Seed cells in a 96-well plate at a predetermined density.
-
Treat cells with various concentrations of the test compound (e.g., elaidic acid) for a specified duration (e.g., 24 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm).
-
DNA Methylation Analysis
-
Global DNA Methylation in THP-1 Cells (HPLC-based):
-
Extract genomic DNA from treated and control THP-1 cells.
-
Hydrolyze the DNA to its constituent nucleosides.
-
Separate the nucleosides using high-performance liquid chromatography (HPLC).
-
Quantify the amounts of 5-methyl-2'-deoxycytidine (B118692) (5mdC) and 2'-deoxyguanosine (B1662781) (dG).
-
Calculate the percentage of 5mdC relative to dG.[2]
-
-
Global DNA Methylation in Adipose Tissue (MethylFlash™ Kit):
-
Extract genomic DNA from mouse adipose tissue.
-
Use a MethylFlash™ kit, which is an ELISA-based method to quantify global DNA methylation.
-
The assay involves the binding of methylated DNA to the wells of a microplate and subsequent detection with an antibody specific for 5-methylcytosine.
-
Quantify the amount of methylated DNA by measuring the absorbance and comparing it to a standard curve.[2]
-
Intracellular Zinc Measurement
-
Fluorescent Probe-based Assay:
-
Load macrophages with a zinc-sensitive fluorescent probe, such as FluoZin-3 AM.
-
Treat the cells with elaidic acid or control vehicle.
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader. An increase in fluorescence indicates a rise in intracellular free zinc.[4]
-
Metabolism of this compound
It is widely presumed that this compound is hydrolyzed by intracellular esterases to yield elaidic acid and methanol. The observed biological effects are therefore largely attributed to elaidic acid. However, direct evidence for this specific metabolic conversion in the context of the reported cellular effects is an area that warrants further investigation.
Conclusion
The available evidence suggests that this compound, likely through its conversion to elaidic acid, is a biologically active molecule with the potential to influence key cellular processes, including apoptosis, epigenetic regulation, and macrophage function. The in-silico data on its anticancer potential is intriguing and calls for further experimental validation. The well-documented effects of elaidic acid on DNA methylation and zinc homeostasis provide a foundation for understanding the potential long-term health consequences of trans fatty acid consumption. This technical guide serves as a starting point for researchers and professionals in drug development, highlighting the knowns and the areas requiring further exploration in the biological functions of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of elaidic acid on ABCA1 expression in raw 264.7 cells. Is it through PPAR-gamma? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The trans fatty acid elaidate affects the global DNA methylation profile of cultured cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Impact of Methyl Elaidate on Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl elaidate (B1234055), the methyl ester of elaidic acid (a major trans fatty acid), has been the subject of considerable research due to its association with adverse effects on lipid metabolism, contributing to an increased risk of cardiovascular disease. This technical guide provides an in-depth analysis of the role of methyl elaidate in lipid metabolism, with a focus on its influence on cholesterol synthesis, fatty acid metabolism, and triacylglycerol accumulation. We present a synthesis of current research, including quantitative data from key studies, detailed experimental protocols, and visualizations of the primary signaling pathways and experimental workflows involved in investigating its metabolic effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are investigating the metabolic consequences of trans fatty acid consumption.
Introduction
Trans fatty acids (TFAs), primarily formed during the industrial hydrogenation of vegetable oils, are known to negatively impact lipid profiles by increasing low-density lipoprotein (LDL) cholesterol and decreasing high-density lipoprotein (HDL) cholesterol.[1] this compound, as the methyl ester of the most abundant dietary TFA, elaidic acid, is frequently utilized in research settings to investigate the molecular mechanisms underlying these effects. Upon cellular uptake, this compound is hydrolyzed to elaidic acid, which then enters various metabolic pathways. This guide will delve into the specific molecular consequences of elaidic acid on lipid homeostasis.
Role in Cholesterol Metabolism
Elaidic acid significantly upregulates the synthesis of cholesterol.[2] This is primarily achieved through the activation of the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) signaling pathway.[2][3]
The SREBP-2 Signaling Pathway
Elaidic acid is believed to activate the SREBP-2 pathway by lowering intracellular free cholesterol levels and reducing the sensitivity of the SREBP cleavage-activating protein (SCAP) to cholesterol.[3] This leads to the proteolytic cleavage of SREBP-2, releasing its active N-terminal fragment, which translocates to the nucleus and upregulates the transcription of genes involved in cholesterol biosynthesis.[4]
Quantitative Data: Gene Expression in Cholesterol Synthesis
Studies in HepG2 and HuH-7 cells have demonstrated a significant upregulation of genes involved in cholesterol biosynthesis following treatment with elaidic acid.
| Gene | Function | Fold Change (Elaidic Acid vs. Control) | Cell Line | Reference |
| HMGCS1 | HMG-CoA synthase 1 | Upregulated | HepG2 | [5] |
| HMGCR | HMG-CoA reductase | Upregulated | Hepa1-6 | [2] |
| MVD | Mevalonate diphosphate (B83284) decarboxylase | Upregulated | HepG2 | [5] |
| LSS | Lanosterol synthase | Upregulated | HepG2 | [5] |
| DHCR7 | 7-dehydrocholesterol reductase | Upregulated | Hepa1-6 | [2] |
Table 1: Upregulation of cholesterogenic genes by elaidic acid.
Role in Fatty Acid Metabolism
Elaidic acid also influences fatty acid metabolism, primarily by modulating the activity of SREBP-1c, a key transcription factor in lipogenesis.[6]
The SREBP-1c Signaling Pathway
In contrast to its cis-isomer oleic acid, which tends to inhibit the maturation of SREBP-1, elaidic acid does not show the same inhibitory effect. This leads to an increase in the nuclear form of SREBP-1c, which subsequently upregulates the expression of lipogenic genes.
Quantitative Data: Lipogenic Gene Expression
Treatment of HuH-7 cells with elaidic acid has been shown to increase the mRNA levels of several key lipogenic enzymes.
| Gene | Function | Fold Change (Elaidic Acid vs. Control) | Cell Line | Reference |
| SREBP-1c | Master regulator of lipogenesis | ~1.5-fold increase | HuH-7 | [7] |
| SCD1 | Stearoyl-CoA desaturase-1 | Increased | HuH-7 | [7] |
| FAS | Fatty acid synthase | Increased | HuH-7 | [7] |
| ACC | Acetyl-CoA carboxylase | Increased | HuH-7 | [7] |
Table 2: Upregulation of lipogenic genes by elaidic acid.
Fatty Acid Oxidation
Studies on rat mitochondria have indicated that the β-oxidation of elaidoyl-CoA is incomplete compared to its cis-isomer, oleoyl-CoA.[8] This is due to the accumulation of the metabolite 5-trans-tetradecenoyl-CoA, which is a poor substrate for long-chain acyl-CoA dehydrogenase.[8] This suggests that elaidic acid may be less efficiently utilized as an energy source.
Role in Triacylglycerol Metabolism
Elaidic acid is readily incorporated into triacylglycerols (TAGs), leading to their accumulation in hepatocytes.[9] This contributes to the cellular steatosis observed in non-alcoholic fatty liver disease (NAFLD).[10]
Quantitative Data: Triacylglycerol Accumulation
In HepG2 cells exposed to 100 µM of elaidic acid for 7 days, a significant accumulation in the triacylglycerol fraction was observed.[9]
| Fatty Acid | Accumulation in Triacylglycerol Fraction | Cell Line | Reference |
| Elaidic Acid | Higher degree of accumulation | HepG2-SF | [9] |
| Trans-vaccenic Acid | Lower degree of accumulation | HepG2-SF | [9] |
Table 3: Comparative accumulation of trans fatty acids in triacylglycerols.
Experimental Protocols
Cell Culture and Fatty Acid Treatment
This protocol describes a general procedure for treating cultured cells, such as HepG2, with this compound.
References
- 1. Effects of Elaidic Acid on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics | PLOS One [journals.plos.org]
- 2. Industrial Trans Fatty Acids Stimulate SREBP2-Mediated Cholesterogenesis and Promote Non-Alcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Industrial Trans Fatty Acids Stimulate SREBP2‐Mediated Cholesterogenesis and Promote Non‐Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Elaidic Acid on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of elaidic acid on lipid metabolism in HepG2 cells, investigated by an integrated approach of lipidomics, transcriptomics and proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elaidic acid increases hepatic lipogenesis by mediating sterol regulatory element binding protein-1c activity in HuH-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elaidic Acid Increases Hepatic Lipogenesis by Mediating Sterol Regulatory Element Binding Protein-1c Activity in HuH-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methyl Elaidate: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of methyl elaidate (B1234055), a prominent trans fatty acid methyl ester (FAME). It covers its chemical and physical properties, detailed analytical methodologies for its characterization, and a summary of its known biological effects, with a focus on relevant signaling pathways. This document is intended to serve as a valuable resource for professionals in research and drug development.
Chemical and Physical Properties
Methyl elaidate is the methyl ester of elaidic acid, the trans isomer of oleic acid. It is a monounsaturated fatty acid methyl ester with the double bond at the ninth carbon atom.
Table 1: Chemical Identifiers and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | methyl (E)-octadec-9-enoate | [1] |
| Synonyms | Elaidic acid methyl ester, Methyl trans-9-octadecenoate | [2][3][4] |
| CAS Number | 1937-62-8 | [2][4] |
| Chemical Formula | C₁₉H₃₆O₂ | [1][5] |
| Molecular Weight | 296.49 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Melting Point | -19.9 °C to 9 °C | [1][7] |
| Boiling Point | 186 °C at 9 mmHg, 351.45 °C at 760 mmHg | [7][8] |
| Density | 0.871 g/mL at 20 °C | [6] |
| Solubility | Soluble in organic solvents, low solubility in water | [9] |
Synthesis of this compound
This compound is typically synthesized through the esterification of elaidic acid or the transesterification of triglycerides containing elaidic acid residues.
Acid-Catalyzed Esterification of Elaidic Acid
This method involves the reaction of elaidic acid with methanol (B129727) in the presence of an acid catalyst.
Experimental Protocol:
-
Reactants:
-
Procedure: a. Dissolve a known amount of elaidic acid in anhydrous methanol in a round-bottom flask. b. Add the acid catalyst to the mixture. c. Reflux the mixture at 100°C for 1 hour with constant stirring.[8] d. After cooling to room temperature, add 1M sodium chloride solution and heptane (B126788) to the mixture.[8] e. Vortex the mixture to ensure thorough mixing and allow the phases to separate. f. Transfer the upper organic phase containing this compound to a clean vial. g. Repeat the heptane extraction twice and pool the organic fractions.[8] h. The solvent can be evaporated under a stream of nitrogen to obtain pure this compound.
Base-Catalyzed Transesterification of Vegetable Oils
This method is commonly used for biodiesel production and can be adapted to produce this compound from oils with a high elaidic acid content.
Experimental Protocol:
-
Reactants:
-
Vegetable oil (e.g., partially hydrogenated soybean oil)
-
Methanol
-
Base catalyst (e.g., sodium hydroxide (B78521) or potassium hydroxide)[11][12]
-
-
Procedure: a. Ensure the oil has a low free fatty acid content (if not, an acid esterification pretreatment is needed).[13] b. Dissolve the base catalyst in methanol to prepare a methoxide (B1231860) solution. c. Heat the oil to a specified reaction temperature (e.g., 55-65°C).[12] d. Add the methoxide solution to the heated oil and stir vigorously for a set reaction time (e.g., 1-2 hours).[12][14] e. After the reaction is complete, allow the mixture to settle. Two layers will form: an upper layer of fatty acid methyl esters and a lower layer of glycerol. f. Separate the methyl ester layer and wash it with warm water to remove any residual catalyst, soap, and methanol. g. Dry the this compound-containing FAME mixture over anhydrous sodium sulfate.
Analytical Methods
Accurate identification and quantification of this compound are crucial for research and quality control. Gas chromatography and infrared spectroscopy are the primary analytical techniques employed.
Gas Chromatography (GC)
GC, particularly with a flame ionization detector (GC-FID), is the standard method for the quantitative analysis of fatty acid methyl esters. The key to separating this compound from its cis-isomer, methyl oleate, is the use of a highly polar capillary column.[15][16]
Table 2: Typical GC-FID Conditions for this compound Analysis
| Parameter | Condition | Reference(s) |
| Column | Highly polar cyanopropyl capillary column (e.g., SP-2560, CP-Select CB for FAME) | [15][17] |
| Column Dimensions | 75-200 m length, 0.18-0.25 mm i.d., 0.14-0.25 µm film thickness | [15][17] |
| Carrier Gas | Hydrogen or Helium | [17] |
| Injector Temperature | 250-260 °C | [17][18] |
| Detector Temperature | 270-300 °C | [15][17] |
| Oven Program | Isothermal (e.g., 172-180°C) or a temperature ramp (e.g., from 80°C to 220°C) | [15][17] |
| Injection Mode | Split (e.g., 1:50) | [17] |
Experimental Protocol: GC-FID Analysis
-
Sample Preparation: Prepare FAMEs from the lipid sample using one of the synthesis methods described in Section 2. Dissolve the FAMEs in a suitable solvent like hexane (B92381) or heptane.[18]
-
Standard Preparation: Prepare a standard solution of this compound with a known concentration for calibration.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample and standard solutions into the GC.[18]
-
Data Analysis: Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound by comparing the peak area to the calibration curve generated from the standard.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy, particularly with an Attenuated Total Reflectance (ATR) accessory, provides a rapid method for the determination of total trans fat content. This technique relies on the characteristic absorption band of the trans double bond.[1][19][20]
Table 3: ATR-FTIR Parameters for Trans Fat Analysis
| Parameter | Value | Reference(s) |
| Accessory | Heated single-bounce ATR (e.g., with a ZnSe or diamond crystal) | [19][20] |
| Temperature | 65-70 °C | [19][20] |
| Spectral Range | Mid-IR (4000-400 cm⁻¹) | [19] |
| Resolution | 4 cm⁻¹ | [5] |
| Number of Scans | 64-100 | [5][20] |
| Characteristic Peak | ~966 cm⁻¹ (C-H out-of-plane bending of the trans double bond) | [19][21] |
Experimental Protocol: ATR-FTIR Analysis
-
Sample Preparation: The oil or fat sample can often be analyzed directly without derivatization.[20] Heat solid fats to a liquid state.
-
Background Collection: Record a background spectrum using a trans-free reference oil.[20]
-
Sample Analysis: Apply a small amount of the liquefied sample onto the ATR crystal and record the spectrum.
-
Data Analysis: The area of the peak at approximately 966 cm⁻¹ is proportional to the trans fat concentration. A calibration curve can be created using standards with known concentrations of a trans fat like trielaidin.[20]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.
Sample Preparation for NMR:
-
Dissolve 5-25 mg of the FAME sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[22]
-
Add an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.[22][23]
Expected Chemical Shifts: The ¹H NMR spectrum of this compound will show a characteristic signal for the methyl ester protons at around 3.67 ppm. The olefinic protons of the trans double bond will appear as a multiplet around 5.34 ppm. The ¹³C NMR spectrum will have a signal for the carbonyl carbon at approximately 174.3 ppm and signals for the olefinic carbons around 130 ppm.[24][25][26][27][28]
Mass Spectrometry (MS)
When coupled with GC, mass spectrometry (GC-MS) provides definitive identification of this compound based on its mass spectrum. The mass spectrum of this compound is practically indistinguishable from its cis isomer, methyl oleate.[2][29] The molecular ion peak [M]⁺ will be observed at m/z 296. Common fragments include those from the loss of the methoxy (B1213986) group (-OCH₃) at m/z 265 and cleavage adjacent to the carbonyl group.[2][14][23]
Biological Effects and Signaling Pathways
Elaidic acid and its methyl ester have been shown to exert various biological effects, particularly in the context of inflammation, apoptosis, and cancer.
In Vitro Studies
Cell Culture and Treatment:
-
Cell Lines: Various cell lines have been used to study the effects of elaidic acid, including macrophage cell lines (e.g., RAW 264.7), human monocytic cell lines (THP-1), and various cancer cell lines (e.g., SH-SY5Y, HT29, C2C12 myotubes, 3T3-L1 adipocytes).[6][10][25][30][31]
-
Treatment Protocol: Elaidic acid is typically dissolved in a solvent like DMEM and then diluted to the desired concentrations (e.g., 10 µM to 2 mM).[10][30][31] Cells are treated for various durations, commonly 24 to 48 hours.[10][30]
Cytotoxicity Assessment (MTT Assay):
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.[2][4][29][32]
Experimental Protocol: MTT Assay
-
Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well).[29]
-
After 24 hours, treat the cells with various concentrations of this compound or elaidic acid for the desired time (e.g., 24, 48, or 72 hours).[29]
-
Add MTT solution (e.g., 2 mg/mL) to each well and incubate for 1.5-4 hours at 37°C.[2][29]
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[29]
-
Measure the absorbance at a wavelength of 492-590 nm using a microplate reader.[29]
-
Calculate cell viability as a percentage of the untreated control.
Table 4: Reported Cytotoxic Effects of Elaidic Acid
| Cell Line | IC₅₀ | Treatment Duration | Reference |
| RAW 264.7 | ~4 mM | 24 hours | [31] |
| SH-SY5Y | Viability reduced at 50 µM and above | 24 hours | [30] |
In Vivo Studies in Mice
Experimental Design:
-
Animal Model: C57BL/6J mice are a commonly used strain.[24][28][33]
-
Administration: Elaidic acid can be administered via oral gavage or as a supplement in the diet.[6][24][34]
-
Dosage: Dosages can range from 10 mg/kg/day to 0.2 mg/g body weight.[24][34]
-
Duration: Studies can range from a few weeks to several months.[6][33][34]
-
Analysis: Following the treatment period, tissues (e.g., liver, adipose tissue) and serum are collected for analysis of inflammatory markers, lipid profiles, and gene/protein expression.[24][33]
Table 5: Summary of In Vivo Effects of Elaidic Acid in Mice
| Parameter | Effect | Dosage/Duration | Reference(s) |
| Serum Lipids | Increased LDL-c and Total Cholesterol | 0.2 mg/g body weight (gavage) | [24] |
| Liver Inflammation | Increased TNF-α, IL-6, and IL-1β | 0.2 mg/g body weight (gavage) | [24] |
| Adipose Tissue | Global DNA hypermethylation | Maternal supplementation | [6] |
Signaling Pathways
In silico studies suggest that this compound may induce apoptosis by interacting with key proteins in the p53 signaling pathway. Specifically, it is proposed to bind to the active sites of Bax, a pro-apoptotic protein, and MDM2, an inhibitor of the p53 tumor suppressor protein.[7][35][36] By inhibiting the p53-MDM2 interaction, this compound could potentially activate p53, leading to the transcription of pro-apoptotic genes.
Experimental Protocol: Western Blot for Apoptosis-Related Proteins
-
Treat cells with this compound as described in section 4.1.
-
Lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]
-
Probe the membrane with primary antibodies against Bax, MDM2, p53, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Logical Relationship of this compound in the p53 Pathway
Caption: this compound's potential role in inducing apoptosis.
Elaidic acid has been shown to stimulate inflammatory responses. In vivo studies in mice have demonstrated that elaidic acid gavage can lead to liver inflammation, potentially through the activation of the NF-κB and MAPK signaling pathways.[24] In vitro studies have also shown that elaidic acid can induce the activation of the MAPK pathway in Kupffer cells, leading to the formation of the NLRP3 inflammasome and the release of inflammatory cytokines.[37]
Experimental Workflow for Investigating Inflammatory Signaling
Caption: Workflow for studying inflammatory signaling in vitro.
Elaidic Acid-Induced Inflammatory Signaling Pathway
References
- 1. Determination of total trans fats and oils by infrared spectroscopy for regulatory compliance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 3. magritek.com [magritek.com]
- 4. cyrusbio.com.tw [cyrusbio.com.tw]
- 5. jascoinc.com [jascoinc.com]
- 6. The trans fatty acid elaidate affects the global DNA methylation profile of cultured cells and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effects of Ellagic Acid on Keratinocytes via MAPK and STAT Pathways [mdpi.com]
- 8. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 9. Linoelaidic acid alleviates COM-induced kidney injury and crystal deposition via the PPARγ/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct effects of oleic acid and its trans-isomer elaidic acid on the expression of myokines and adipokines in cell models | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 11. Protocol for Biodiesel Production by Base-Catalyzed Transesterification Method | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method [ouci.dntb.gov.ua]
- 17. agilent.com [agilent.com]
- 18. ukm.my [ukm.my]
- 19. spectroscopyeurope.com [spectroscopyeurope.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. jstage.jst.go.jp [jstage.jst.go.jp]
- 22. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 23. pubs.sciepub.com [pubs.sciepub.com]
- 24. Linoelaidic acid gavage has more severe consequences on triglycerides accumulation, inflammation and intestinal microbiota in mice than elaidic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 25. karger.com [karger.com]
- 26. ckisotopes.com [ckisotopes.com]
- 27. Apoptosis-inducing anti-proliferative and quantitative phytochemical profiling with in silico study of antioxidant-rich Leea aequata L. leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The use of stable-isotopically labeled oleic acid to interrogate lipid assembly in vivo: assessing pharmacological effects in preclinical species - PMC [pmc.ncbi.nlm.nih.gov]
- 29. MTT (Assay protocol [protocols.io]
- 30. Elaidic acid induces cell apoptosis through induction of ROS accumulation and endoplasmic reticulum stress in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Effect of elaidic acid on ABCA1 expression in raw 264.7 cells. Is it through PPAR-gamma? - PMC [pmc.ncbi.nlm.nih.gov]
- 32. texaschildrens.org [texaschildrens.org]
- 33. The Effect of Ellagic Acid on Hepatic Lipid Metabolism and Antioxidant Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. phcog.com [phcog.com]
- 37. Elaidic acid induced NLRP3 inflammasome activation via ERS-MAPK signaling pathways in Kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
stability and storage of methyl elaidate
An In-depth Technical Guide to the Stability and Storage of Methyl Elaidate (B1234055)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl elaidate is the methyl ester of elaidic acid, the trans isomer of oleic acid. It is a monounsaturated fatty acid methyl ester (FAME) that serves as an important standard in lipid research and is under investigation for various applications due to its unique physicochemical properties. Understanding the stability and appropriate storage conditions of this compound is critical for ensuring its integrity and the reproducibility of experimental results. This guide provides a comprehensive overview of the stability of this compound, including its degradation pathways, recommended storage conditions, and analytical methods for assessing its purity and degradation.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₉H₃₆O₂ | [CymitQuimica] |
| Molecular Weight | 296.49 g/mol | [Sigma-Aldrich] |
| CAS Number | 1937-62-8 | [Sigma-Aldrich] |
| Appearance | Colorless to pale yellow liquid | [CymitQuimica] |
| Melting Point | 9-10 °C | [Sigma-Aldrich] |
| Boiling Point | 164-165 °C at 0.5 Torr | [ECHEMI] |
| Density | 0.871 g/mL at 20 °C | [Sigma-Aldrich] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and chloroform. | [ECHEMI] |
Stability Profile
This compound is generally more stable than its cis-isomer, methyl oleate (B1233923), particularly against oxidation.[1] However, it is susceptible to degradation under certain conditions, primarily through oxidation and hydrolysis.
Oxidative Stability
The trans configuration of the double bond in this compound imparts a higher resistance to oxidation compared to the cis configuration in methyl oleate.[1] Oxidation typically initiates at the allylic positions adjacent to the double bond and proceeds via a free-radical chain reaction.
Key factors influencing oxidative stability:
-
Oxygen: The presence of oxygen is the primary driver of oxidation. Storing under an inert atmosphere (e.g., nitrogen or argon) significantly enhances stability.
-
Temperature: Higher temperatures accelerate the rate of oxidation.
-
Light: Exposure to light, particularly UV light, can promote the formation of free radicals and initiate oxidation.
-
Presence of Metals: Metal ions, such as copper and iron, can act as pro-oxidants and catalyze the decomposition of hydroperoxides, accelerating the oxidation process.
A study comparing the thermal oxidation of this compound and methyl oleate found that this compound exhibited better oxidation stability. The reduction of the thermal oxidation reaction of this compound was 6.72% lower than that of methyl oleate.[1]
Hydrolytic Stability
As an ester, this compound can undergo hydrolysis to yield elaidic acid and methanol. This reaction is catalyzed by acids or bases and is dependent on the presence of water.
Key factors influencing hydrolytic stability:
-
pH: Hydrolysis is significantly faster in both acidic and alkaline conditions compared to a neutral pH.
-
Temperature: Increased temperature accelerates the rate of hydrolysis.
-
Water Content: The presence of water is essential for hydrolysis to occur.
Under neutral conditions and in the absence of enzymatic activity, the hydrolysis of this compound is generally slow at ambient temperatures.
Thermal Stability
This compound demonstrates relatively good thermal stability. However, at elevated temperatures, particularly in the presence of oxygen, thermal oxidation will occur. The primary thermal degradation products of methyl oleate (the cis-isomer) when heated at 180°C include aldehydes, ketones, primary alcohols, alkanes, and furans.[2] Similar degradation products can be expected for this compound under such conditions. A study on the thermal oxidation behavior of this compound showed that it requires a higher energy barrier (1.3-13.6 kJ/mol) for thermal oxidation compared to methyl oleate, making it more difficult to undergo this reaction.[1]
Recommended Storage Conditions
To maintain the purity and integrity of this compound, the following storage conditions are recommended. A summary of these recommendations is provided in Table 2.
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (short-term) or -20 °C (long-term) | To minimize oxidation and other degradation reactions. |
| Atmosphere | Under an inert gas (e.g., nitrogen or argon) | To prevent oxidation. |
| Light | In the dark (e.g., in an amber vial) | To prevent photo-oxidation. |
| Container | Tightly sealed, clean glass container | To prevent contamination and exposure to air and moisture. |
For solutions of this compound in a solvent, storage at -20°C or -80°C is recommended, with the solution being blanketed with an inert gas. A stock solution stored at -80°C under nitrogen can be stable for up to 6 months, while at -20°C, it is recommended for use within 1 month.[3]
Degradation Pathways
The primary degradation pathways for this compound are autoxidation and hydrolysis.
Autoxidation Pathway
The autoxidation of this compound proceeds through a free-radical chain reaction involving initiation, propagation, and termination steps.
References
An In-depth Technical Guide to the Solubility of Methyl Elaidate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of methyl elaidate (B1234055), the methyl ester of elaidic acid, in various organic solvents. Understanding the solubility of this trans-fatty acid methyl ester is critical for a range of applications, including its use as a reference standard in analytical chemistry, in the formulation of non-aqueous systems, and in various biochemical assays.
Physicochemical Properties of Methyl Elaidate
Before delving into its solubility, it is essential to understand the key physicochemical properties of this compound, which are summarized in the table below. These properties inherently influence its behavior in different solvent systems.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₃₆O₂ | [1] |
| Molecular Weight | 296.49 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Melting Point | 9-10 °C | [3] |
| Boiling Point | 220 °C at 24 mmHg | [3] |
| Density | 0.871 g/mL at 20 °C | [3] |
Quantitative Solubility of this compound
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on available data and the solubility of its cis-isomer, methyl oleate, a general solubility profile can be established. This compound is generally characterized as being soluble in organic solvents and insoluble in water.[2]
The following table summarizes the available quantitative and qualitative solubility data for this compound. For comparative purposes, data for its cis-isomer, methyl oleate, is also included where available, as it provides an indication of the expected solubility behavior.
| Solvent | This compound Solubility | Methyl Oleate Solubility | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | ≥ 100 mg/mL | Not Specified |
| Ethanol | Soluble (quantitative data not available) | Supplied as a 500 mg/mL solution | Not Specified |
| Chloroform | Soluble (quantitative data not available) | Soluble | Not Specified |
| Methanol | Soluble (quantitative data not available) | Soluble | Not Specified |
| Hexane | Soluble (quantitative data not available) | Soluble | Not Specified |
| Acetone | Soluble (quantitative data not available) | Soluble | Not Specified |
| Dimethylformamide (DMF) | Soluble (quantitative data not available) | ≥ 100 mg/mL | Not Specified |
| Water | Insoluble | Sparingly soluble in aqueous buffers | Not Specified |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for this compound in specific solvent systems, this section details established experimental protocols for determining the solubility of lipids and fatty acid methyl esters.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the solubility of a solute in a solvent. It involves preparing a saturated solution, separating the solvent, and weighing the remaining solute.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial).
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. The presence of undissolved this compound at the bottom of the container is indicative of a saturated solution.
-
-
Separation of Saturated Solution:
-
Allow the undissolved solute to settle.
-
Carefully extract a precise volume of the clear supernatant (the saturated solution) using a calibrated pipette, ensuring no solid particles are transferred.
-
-
Solvent Evaporation:
-
Transfer the known volume of the saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or a vial).
-
Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause degradation of the this compound.
-
-
Determination of Solute Mass:
-
Once the solvent is completely evaporated, re-weigh the container with the dried this compound residue.
-
The mass of the dissolved this compound is the final weight of the container minus its initial pre-weighed mass.
-
-
Calculation of Solubility:
-
Solubility is calculated by dividing the mass of the dissolved this compound by the volume of the solvent used to dissolve it (the volume of the supernatant taken). The result is typically expressed in units such as g/L, mg/mL, or mol/L.
-
Spectrophotometric Method
Spectrophotometric methods can be employed for determining solubility, particularly for compounds that absorb light in the UV-visible range or can be derivatized to form a chromophore. For fatty acid methyl esters, this often involves a derivatization step.
Methodology:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
If this compound does not have a strong chromophore, a derivatization reaction to produce a colored product may be necessary.
-
Measure the absorbance of each standard solution at a specific wavelength using a spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Preparation of Saturated Solution:
-
Prepare a saturated solution of this compound in the chosen solvent as described in the gravimetric method (Step 1).
-
-
Sample Preparation and Analysis:
-
Carefully withdraw a known volume of the clear supernatant from the saturated solution.
-
Dilute the supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the same wavelength used for the standards.
-
-
Calculation of Solubility:
-
Use the absorbance of the diluted sample and the equation of the line from the calibration curve to determine the concentration of this compound in the diluted sample.
-
Multiply this concentration by the dilution factor to obtain the concentration of the original saturated solution. This value represents the solubility of this compound in that solvent.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound using the gravimetric method.
Caption: Workflow for Gravimetric Solubility Determination.
This guide provides a foundational understanding of the solubility of this compound in organic solvents, supported by available data and detailed experimental protocols. For specific applications, it is recommended that researchers determine the solubility in their solvent system of interest using the methods outlined herein to ensure accuracy and reproducibility.
References
An In-depth Technical Guide to the Physicochemical Properties and Analysis of Methyl Elaidate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling points of methyl elaidate (B1234055), detailed experimental protocols for their determination, and a workflow for its analysis via gas chromatography. This document is intended to serve as a valuable resource for professionals in research, scientific, and drug development fields who are working with or have an interest in this specific fatty acid methyl ester.
Physicochemical Properties of Methyl Elaidate
This compound, the methyl ester of elaidic acid, is a monounsaturated trans-fatty acid. Its physical properties, particularly its melting and boiling points, are crucial for its identification, purification, and application in various scientific contexts. The reported values for these properties can vary based on the experimental conditions and the purity of the sample.
Quantitative Data Summary
The following table summarizes the reported melting and boiling points for this compound from various sources. It is critical to note the conditions under which these values were determined, as they significantly influence the measurements, especially for the boiling point.
| Physical Property | Value | Conditions/Notes |
| Melting Point | -20 °C | |
| 9-10 °C | ||
| 9 °C | ||
| 10.75 °C | ||
| Boiling Point | 351.45 °C | Estimated at 760.00 mm Hg |
| 186 °C | At 9 mmHg | |
| 220 °C | At 24 mmHg | |
| 164-165 °C | At 0.5 Torr |
Experimental Protocols for Melting and Boiling Point Determination
Accurate determination of melting and boiling points is fundamental for the characterization of organic compounds like this compound. The following sections detail standard laboratory procedures for these measurements.
Melting Point Determination: Capillary Method
The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.[1]
Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Sample of this compound (in solid, powdered form)
-
Mortar and pestle (if sample needs to be powdered)
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Invert the tube and tap it gently on a hard surface to pack the sample down into the sealed end. The packed sample should be approximately 2-3 mm high.[2]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Initial Rapid Heating: If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate. Heat the sample at a rate of 10-20 °C per minute.
-
Accurate Determination: For an accurate measurement, use a fresh sample and a new capillary tube. Set the starting temperature of the apparatus to about 10-15 °C below the estimated melting point. Heat the sample at a slow, controlled rate, typically 1-2 °C per minute, as the temperature approaches the melting point.[2]
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range). A pure substance will typically have a sharp melting range of 0.5-1.0 °C.[3]
Boiling Point Determination: Thiele Tube Method
The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of a liquid.[4]
Materials:
-
Thiele tube
-
Mineral oil or other suitable high-boiling liquid
-
Small test tube (e.g., a fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Rubber band or a small piece of rubber tubing
-
Bunsen burner or microburner
-
Stand and clamp
Procedure:
-
Apparatus Assembly: Fill the Thiele tube with mineral oil to a level just above the top of the side arm.
-
Sample Preparation: Add a few drops of liquid this compound into the small test tube. Place the capillary tube, with its sealed end up, into the test tube containing the sample.
-
Attaching to Thermometer: Attach the small test tube to the thermometer using a rubber band. The bottom of the test tube should be level with the bulb of the thermometer.
-
Positioning in Thiele Tube: Clamp the thermometer with the attached test tube so that it is immersed in the oil in the Thiele tube. The sample should be positioned in the center of the main tube.
-
Heating: Gently heat the side arm of the Thiele tube with a small flame. The design of the tube will ensure that convection currents circulate the oil, providing uniform heating.[3]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.
-
Determining the Boiling Point: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[4]
Analysis of this compound by Gas Chromatography
Gas chromatography (GC) is a powerful analytical technique for separating and quantifying fatty acid methyl esters (FAMEs), including this compound. The general workflow involves the conversion of lipids to their corresponding FAMEs, followed by GC analysis.
Experimental Workflow for FAME Analysis
The following diagram illustrates a typical workflow for the analysis of fatty acid methyl esters from a lipid sample.
Caption: Figure 1. Experimental Workflow for FAME Analysis by Gas Chromatography.
Role in Cellular Processes
Recent research has begun to elucidate the role of this compound and its parent compound, elaidic acid, in various cellular processes. Studies have suggested that this compound may have a role in apoptosis, potentially through interactions with proteins such as Bax and the p53 inhibitor MDM2. Furthermore, elaidic acid has been shown to impact intracellular cholesterol metabolism and suppress insulin (B600854) signaling for glucose uptake.[5] These findings highlight the importance of understanding the biological activities of this compound, particularly in the context of metabolic diseases and cancer research.
References
The Occurrence of Methyl Elaidate in Food Products: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl elaidate (B1234055), the methyl ester of elaidic acid, is a significant trans fatty acid methyl ester (FAME) found in various food products. Its presence is primarily linked to the industrial partial hydrogenation of vegetable oils, a process designed to increase the solidity and oxidative stability of fats. While also occurring naturally in small amounts in ruminant fats, the primary dietary source of elaidic acid, and consequently methyl elaidate upon derivatization for analysis, has been processed foods. This technical guide provides an in-depth overview of the occurrence of this compound in food, details the analytical methodologies for its quantification, and explores the metabolic and signaling pathways affected by its parent compound, elaidic acid.
Data Presentation: Quantitative Occurrence of this compound
The concentration of this compound, or its precursor elaidic acid, varies significantly across different food categories. The following table summarizes quantitative data from various studies. It is important to note that many studies report total trans fatty acids rather than specifically quantifying this compound. However, as elaidic acid is often the most abundant trans fatty acid isomer, these values provide a strong indication of its presence.
| Food Product Category | Specific Food Item | This compound / Elaidic Acid Concentration | Source |
| Fats and Oils | Goat Margarine | 13.80% of total fatty acids (as this compound) | [1] |
| Commercial Shortenings (Iran) | Mean of 3.52% of total fatty acids (as elaidic acid) | [2] | |
| Industrial Baking Shortenings | 8-26% trans fats (elaidic acid being a major component) | [3] | |
| Partially Hydrogenated Soybean Oil | Significant but variable concentrations | [4] | |
| Bakery Products | Shortenings (Sri Lanka Bakery Industry) | 0.3% to 2.1% of total fatty acids (as trans C18:1 isomers) | [5] |
| Fried Foods | Fast-Food French Fries | 0.49% to 0.89% of total fatty acids (as total trans fatty acids) | [6][7] |
Experimental Protocols
The analysis of this compound in food products typically involves a multi-step process encompassing lipid extraction, saponification, and methylation to form fatty acid methyl esters (FAMEs), followed by gas chromatographic analysis. The following are detailed methodologies for key experiments.
Lipid Extraction from Food Matrices
a) Solid and Semi-Solid Foods (e.g., Cookies, Crackers, Shortenings):
-
Principle: Solvent extraction using a non-polar solvent to isolate lipids from the food matrix.
-
Apparatus: Soxhlet extraction apparatus, round-bottom flask, heating mantle, rotary evaporator, analytical balance.
-
Reagents: Petroleum ether or n-hexane (analytical grade), anhydrous sodium sulfate (B86663).
-
Procedure:
-
Weigh approximately 5-10 g of the homogenized food sample into a thimble.
-
Place the thimble in the Soxhlet extractor.
-
Add 250 mL of petroleum ether or n-hexane to the round-bottom flask.
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
-
Allow the extraction to proceed for 6-8 hours, ensuring continuous siphoning of the solvent over the sample.
-
After extraction, cool the flask and evaporate the solvent using a rotary evaporator to obtain the crude lipid extract.
-
Dry the extract over anhydrous sodium sulfate and weigh the total lipid content.
-
b) Liquid and High-Fat Foods (e.g., Oils, Margarine):
-
Principle: Direct dissolution in a suitable solvent.
-
Procedure:
-
For liquid oils, directly weigh a sample for methylation.
-
For semi-solid fats like margarine, melt a representative sample at a low temperature (e.g., 50°C) and then weigh a portion for methylation.
-
Preparation of Fatty Acid Methyl Esters (FAMEs)
a) Base-Catalyzed Methylation (Sodium Methoxide (B1231860) Method):
-
Principle: Transesterification of triglycerides and esterification of free fatty acids using a strong base catalyst.
-
Apparatus: Screw-capped test tubes, water bath or heating block, vortex mixer, centrifuge.
-
Reagents: 0.5 M Sodium methoxide in methanol, n-hexane, saturated sodium chloride solution.
-
Procedure:
-
Weigh approximately 50-100 mg of the extracted lipid into a screw-capped test tube.
-
Add 2 mL of 0.5 M sodium methoxide in methanol.
-
Cap the tube tightly and heat at 50-60°C for 10-15 minutes, with occasional vortexing.
-
Cool the tube to room temperature.
-
Add 2 mL of n-hexane and 2 mL of saturated sodium chloride solution.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane (B92381) layer containing the FAMEs to a clean vial for GC analysis.
-
b) Acid-Catalyzed Methylation (Boron Trifluoride-Methanol Method - based on AOAC 996.06):
-
Principle: Saponification of lipids followed by esterification of the resulting fatty acids using a Lewis acid catalyst.
-
Apparatus: Reflux condenser, round-bottom flask, heating mantle.
-
Reagents: 0.5 M Methanolic NaOH, 14% Boron trifluoride (BF₃) in methanol, n-hexane, saturated sodium chloride solution.
-
Procedure:
-
Place 100-500 mg of the lipid sample in a round-bottom flask.
-
Add 4-6 mL of 0.5 M methanolic NaOH.
-
Attach the reflux condenser and heat the mixture to boiling for 5-10 minutes until the fat globules disappear.
-
Add 5-7 mL of 14% BF₃-methanol solution through the condenser.
-
Continue boiling for another 2 minutes.
-
Add 2-5 mL of n-hexane through the condenser and boil for 1 more minute.
-
Remove from heat, add saturated NaCl solution to the flask, and allow the hexane layer containing FAMEs to separate.
-
Gas Chromatography (GC) Analysis of FAMEs (based on AOAC 996.06)
-
Principle: Separation of FAMEs based on their volatility and polarity on a capillary column, followed by detection using a Flame Ionization Detector (FID).
-
Instrumentation: Gas chromatograph equipped with a capillary split/splitless injector, a flame ionization detector (FID), and a highly polar capillary column (e.g., SP-2560, CP-Sil 88, or equivalent; 100 m x 0.25 mm ID, 0.20 µm film thickness).
-
GC Conditions:
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 225°C.
-
Detector Temperature: 285°C.
-
Oven Temperature Program: Hold at 100°C for 4 minutes, then ramp to 240°C at 3°C/minute, and hold for 20 minutes.
-
Injection Volume: 1 µL.
-
Split Ratio: 100:1.
-
-
Quantification: Identification of this compound is based on its retention time compared to a certified reference standard. Quantification is performed by internal or external standard methods.
Signaling Pathways and Logical Relationships
Elaidic acid, the precursor of this compound, has been shown to influence several cellular signaling pathways, primarily related to lipid metabolism and inflammation. The following diagrams, generated using Graphviz, illustrate these relationships.
Analytical Workflow for this compound Determination
Elaidic Acid and Lipid Metabolism Pathway
Elaidic Acid and IL-1R Inflammatory Signaling Pathway
Conclusion
The presence of this compound in food products is a direct consequence of the use of partially hydrogenated oils. Accurate quantification of this trans fatty acid is crucial for nutritional labeling and for understanding its potential health implications. The detailed experimental protocols provided in this guide, based on official methods, offer a robust framework for its analysis. Furthermore, the elucidation of the signaling pathways affected by elaidic acid highlights its role in modulating lipid metabolism and inflammatory responses, providing valuable insights for researchers in nutrition, food science, and drug development. Continued monitoring of this compound levels in the food supply is essential, particularly as the food industry moves towards alternative fat technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]
- 3. aocs.org [aocs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Margarines and Fast-Food French Fries: Low Content of trans Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Margarines and Fast-Food French Fries: Low Content of trans Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
Methodological & Application
Methyl Elaidate: A Gold Standard for Trans Fat Analysis by Gas Chromatography
[Shanghai, China – December 12, 2025] – For researchers, scientists, and drug development professionals engaged in the precise quantification of fatty acids, particularly trans fatty acids, methyl elaidate (B1234055) stands as an indispensable reference standard. Its well-defined chemical properties and consistent performance in Gas Chromatography (GC) make it a cornerstone for accurate and reproducible results in food science, clinical diagnostics, and pharmaceutical research.
Methyl elaidate is the methyl ester of elaidic acid, the principal trans isomer of oleic acid. In GC analysis, it serves as a crucial calibrant and external standard for the identification and quantification of trans fatty acid methyl esters (FAMEs) in complex mixtures.[1][2] The accurate determination of trans fats is of paramount importance due to their well-documented adverse effects on cardiovascular health.
This application note provides detailed protocols for the use of this compound as a GC reference standard, including sample preparation, instrument parameters, and data analysis.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use as a reference standard.
| Property | Value |
| Chemical Name | Methyl (E)-octadec-9-enoate |
| Synonyms | Methyl trans-9-octadecenoate, Elaidic acid methyl ester |
| CAS Number | 1937-62-8 |
| Molecular Formula | C₁₉H₃₆O₂ |
| Molecular Weight | 296.49 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Melting Point | 9-10 °C |
| Purity (typical) | ≥99.0% (GC) |
Application: Quantitative Analysis of Trans Fatty Acids
This compound is primarily used to create a calibration curve for the quantitative analysis of trans fatty acids in various matrices, including food products, biological samples, and pharmaceutical formulations. The following data illustrates a typical calibration curve generated using a this compound standard.
This compound Calibration Curve Data (GC-FID)
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 10 | 150,000 |
| 25 | 375,000 |
| 50 | 750,000 |
| 100 | 1,500,000 |
| 250 | 3,750,000 |
| 500 | 7,500,000 |
Typical Retention Times of Fatty Acid Methyl Esters (FAMEs)
The retention time of this compound is a key parameter for its identification in a chromatogram. The following table provides typical retention times for common FAMEs on a BPX-70 capillary column, a highly polar column suitable for separating cis and trans isomers.
| Fatty Acid Methyl Ester | Shorthand Notation | Typical Retention Time (minutes) |
| Methyl Myristate | C14:0 | 15.2 |
| Methyl Palmitate | C16:0 | 18.5 |
| Methyl Palmitoleate (cis) | C16:1n7c | 19.1 |
| Methyl Stearate | C18:0 | 22.8 |
| This compound (trans) | C18:1n9t | 23.5 |
| Methyl Oleate (cis) | C18:1n9c | 23.8 |
| Methyl Linoleate (cis,cis) | C18:2n6c | 25.1 |
| Methyl Linolenate (cis,cis,cis) | C18:3n3c | 26.5 |
| Methyl Arachidate | C20:0 | 28.9 |
Experimental Protocols
The following protocols provide a detailed methodology for the analysis of trans fatty acids using this compound as a reference standard. These protocols are based on established methods such as AOAC 996.06 and AOCS Ce 1j-07.
I. Sample Preparation: Fatty Acid Methylation
To prepare fatty acids for GC analysis, they must first be converted to their corresponding fatty acid methyl esters (FAMEs). This process, known as methylation or transesterification, reduces the polarity of the fatty acids, making them more volatile and suitable for GC analysis.
Materials:
-
Sample containing lipids (e.g., food homogenate, extracted oil, plasma)
-
Internal standard (e.g., methyl heptadecanoate, C17:0)
-
0.5 M Sodium hydroxide (B78521) in methanol
-
14% Boron trifluoride (BF₃) in methanol
-
Saturated sodium chloride solution
-
Hexane (B92381) (GC grade)
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Saponification:
-
Accurately weigh approximately 100 mg of the lipid-containing sample into a screw-cap test tube.
-
Add a known amount of internal standard.
-
Add 2 mL of 0.5 M methanolic NaOH.
-
Cap the tube tightly and heat in a water bath at 100°C for 5-10 minutes, with occasional vortexing, until the fat globules go into solution.
-
-
Esterification:
-
Cool the tube to room temperature.
-
Add 2 mL of 14% BF₃-methanol solution.
-
Cap the tube tightly and heat in a water bath at 100°C for 30 minutes.
-
-
Extraction of FAMEs:
-
Cool the tube to room temperature.
-
Add 2 mL of saturated NaCl solution and 2 mL of hexane.
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at a low speed to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to dry the extract.
-
-
Final Preparation:
-
The FAME extract is now ready for GC analysis. The concentration may be adjusted with hexane as needed.
-
II. Gas Chromatography (GC) Analysis
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID)
-
Column: BPX-70 (or equivalent highly polar cyanopropyl siloxane column), 100 m x 0.25 mm ID, 0.2 µm film thickness
-
Carrier Gas: Helium or Hydrogen
-
Injector Temperature: 225°C
-
Detector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 4 minutes
-
Ramp 1: 3°C/minute to 240°C
-
Hold at 240°C for 15 minutes
-
-
Injection Volume: 1 µL
-
Split Ratio: 100:1
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound in hexane at a concentration of 1 mg/mL.
-
Perform serial dilutions to create a series of calibration standards with concentrations ranging from 10 to 500 µg/mL.
-
-
Calibration Curve:
-
Inject each calibration standard into the GC-FID system.
-
Record the peak area for this compound at its characteristic retention time.
-
Plot a graph of peak area versus concentration to generate a calibration curve.
-
-
Sample Analysis:
-
Inject the prepared FAME extract from the sample into the GC-FID system.
-
Identify the this compound peak based on its retention time, confirmed by the analysis of the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Experimental Workflow for Trans Fat Analysis
The following diagram illustrates the complete workflow from sample receipt to the final quantification of trans fatty acids using this compound as a reference standard.
Caption: Workflow for the quantitative analysis of trans fatty acids.
The Role of this compound as a Reference Standard
This diagram illustrates the logical relationship between cis and trans isomers of C18:1 fatty acid and highlights the function of this compound as the standard for identifying and quantifying the trans form.
Caption: this compound's role as the trans isomer reference.
References
Application Note: HPLC Analysis of Methyl Elaidate
Introduction
Methyl elaidate (B1234055) is the methyl ester of elaidic acid, a trans-unsaturated fatty acid. Its accurate quantification is crucial in various fields, including food science, biofuel production, and biomedical research, due to the physiological effects of trans fats. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the analysis of fatty acid methyl esters (FAMEs), including methyl elaidate. This application note details a reversed-phase HPLC (RP-HPLC) method for the separation and quantification of this compound.
Principle of Separation
Reversed-phase HPLC separates compounds based on their hydrophobicity. In this method, a nonpolar stationary phase (C18) is used with a polar mobile phase. This compound, being a relatively nonpolar molecule, interacts with the stationary phase. By using an appropriate mobile phase composition, this compound can be effectively separated from other FAMEs and sample matrix components. Detection is typically achieved using a UV detector at a low wavelength (around 205 nm), as saturated and monounsaturated fatty acid methyl esters lack a strong chromophore.[1][2]
Quantitative Data Summary
The following tables summarize the typical performance characteristics of the HPLC method for the analysis of this compound.
Table 1: Chromatographic Conditions and Performance
| Parameter | Value |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724):Water (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection | UV at 205 nm |
| Retention Time (this compound) | ~8.5 min |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.01 - 1.0 mg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.005 mg/mL |
| Limit of Quantification (LOQ) | 0.015 mg/mL |
| Repeatability (%RSD, n=6) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
Experimental Protocols
1. Sample Preparation (from Oil/Fat Samples)
This protocol describes the transesterification of triglycerides to FAMEs.
-
Materials:
-
Lipid-containing sample (e.g., vegetable oil)
-
Hexane (B92381) (HPLC grade)
-
Methanol (HPLC grade)
-
2 M Sodium hydroxide (B78521) in methanol
-
Anhydrous sodium sulfate
-
-
Protocol:
-
Accurately weigh approximately 50 mg of the oil or fat sample into a screw-cap vial.
-
Add 2 mL of hexane to dissolve the sample.
-
Add 100 µL of 2 M sodium hydroxide in methanol.[2]
-
Cap the vial tightly and vortex vigorously for 1 minute.
-
Allow the mixture to stand for 15 minutes at room temperature to ensure complete reaction.
-
Add 2 mL of deionized water and vortex for 30 seconds.
-
Centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
The sample is now ready for dilution and HPLC analysis.
-
2. Standard Preparation
-
Materials:
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
-
Protocol:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with acetonitrile to concentrations ranging from 0.01 to 1.0 mg/mL.
-
3. HPLC Analysis
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
C18 column (250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
-
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a 90:10 (v/v) ratio. Degas the mobile phase using sonication or vacuum filtration before use.[2]
-
System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Injection: Inject 20 µL of the prepared standards and samples.
-
Data Acquisition: Record the chromatograms for a sufficient duration to allow for the elution of all components of interest.
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Experimental Workflow Visualization
Caption: Workflow for the HPLC analysis of this compound.
Troubleshooting
-
Peak Tailing or Broadening: This may be caused by an old or contaminated column, or a mismatch between the sample solvent and the mobile phase. Ensure the sample is dissolved in a solvent similar to the mobile phase.
-
Variable Retention Times: Fluctuations in column temperature or mobile phase composition can cause shifts in retention times. Ensure the column oven is stable and the mobile phase is thoroughly mixed and degassed.[2]
-
Low Sensitivity: For UV detection of FAMEs, ensure the wavelength is set to a low value like 205 nm.[1][2] For very low concentrations, consider a more sensitive detector such as a mass spectrometer (MS) or an evaporative light scattering detector (ELSD).
The reversed-phase HPLC method described in this application note provides a reliable and accurate means for the separation and quantification of this compound. Proper sample preparation, including transesterification for complex lipid samples, is critical for achieving high-quality results. This method is suitable for routine analysis in quality control and research laboratories.
References
Application Notes and Protocols for NMR Spectroscopic Analysis of Methyl Elaidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl elaidate (B1234055) is the methyl ester of elaidic acid, a monounsaturated trans-fatty acid. It is the trans isomer of methyl oleate. As a fatty acid methyl ester (FAME), it serves as a significant biomarker in various biological studies and is a component of biodiesel. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of methyl elaidate. This document provides a detailed guide to the ¹H and ¹³C NMR analysis of this compound, including data interpretation and standardized experimental protocols.
Data Presentation
The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 5.34 | m | - | H-9, H-10 (Olefinic) |
| 3.67 | s | - | -OCH₃ (Ester methyl) |
| 2.28 | t | 7.5 | H-2 (Methylene α to C=O) |
| 2.00 | m | - | H-8, H-11 (Allylic methylenes) |
| 1.61 | p | 7.4 | H-3 (Methylene β to C=O) |
| 1.28 | br s | - | H-4 to H-7, H-12 to H-17 (Methylene chain) |
| 0.88 | t | 6.8 | H-18 (Terminal methyl) |
s = singlet, t = triplet, p = pentet, m = multiplet, br s = broad singlet
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 174.3 | C-1 (Carbonyl) |
| 130.0 | C-9, C-10 (Olefinic) |
| 51.4 | -OCH₃ (Ester methyl) |
| 34.1 | C-2 |
| 32.6 | C-8, C-11 |
| 31.9 | C-16 |
| 29.7 | Methylene chain |
| 29.5 | Methylene chain |
| 29.3 | Methylene chain |
| 29.1 | Methylene chain |
| 29.0 | Methylene chain |
| 25.0 | C-3 |
| 22.7 | C-17 |
| 14.1 | C-18 |
Experimental Protocols
Sample Preparation
A standard protocol for preparing a this compound sample for NMR analysis is as follows:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) to the NMR tube. CDCl₃ is a common solvent for non-polar compounds like FAMEs.
-
Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. Ensure a homogeneous solution is formed.
-
Transfer: If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to remove any particulate matter.
-
Labeling: Properly label the NMR tube with the sample identification.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz or 500 MHz NMR spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Spectral Width: 16 ppm (-2 to 14 ppm).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): Approximately 4 seconds.
-
Processing: Apply a line broadening of 0.3 Hz using an exponential window function before Fourier transformation.
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Spectral Width: 240 ppm (-10 to 230 ppm).
-
Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): Approximately 1-2 seconds.
-
Processing: Apply a line broadening of 1-2 Hz using an exponential window function before Fourier transformation.
Mandatory Visualization
The following diagram illustrates the logical workflow for the NMR spectroscopic analysis of this compound.
Application Note: ¹H NMR Analysis of Methyl Elaidate
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed guide to the ¹H NMR spectrum of methyl elaidate (B1234055), including spectral data, an experimental protocol for spectrum acquisition, and a structural diagram for proton assignment.
Introduction
Methyl elaidate is the methyl ester of elaidic acid, a monounsaturated trans-fatty acid. As a common component in certain food products and a subject of interest in lipid research, accurate structural elucidation and quantification are crucial. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique for the structural characterization of fatty acid methyl esters (FAMEs), providing detailed information about the different proton environments within the molecule. This application note presents a summary of the ¹H NMR spectral data for this compound and a standardized protocol for its analysis.
¹H NMR Spectral Data of this compound
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the various protons in its structure. The data presented below is a compilation of typical chemical shifts observed for this compound in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons |
| a (-CH₃) | 0.88 | Triplet (t) | ~6.8 | 3 |
| b (-(CH₂)ₙ-) | 1.25-1.35 | Multiplet (m) | - | ~20 |
| c (-CH₂-CH=) | 2.01 | Multiplet (m) | - | 4 |
| d (-CH₂-COO-) | 2.30 | Triplet (t) | ~7.5 | 2 |
| e (-CH=CH-) | 5.36 | Multiplet (m) | - | 2 |
| f (-OCH₃) | 3.67 | Singlet (s) | - | 3 |
Experimental Protocol
This section details a standard operating procedure for acquiring the ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of high-purity this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference standard.
-
Cap the NMR tube and gently vortex or invert the tube several times to ensure the sample is completely dissolved and the solution is homogeneous.
2. NMR Instrument Parameters:
-
Spectrometer: 300 MHz or 400 MHz NMR Spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse experiment (zg).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons, which is crucial for accurate integration.
-
Acquisition Time: Approximately 3-4 seconds.
-
Spectral Width: 0-10 ppm.
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals. The integral of the methoxy (B1213986) singlet (f ) at ~3.67 ppm can be set to 3H as a reference for the integration of other signals.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of this compound.
Visualizations
Molecular Structure and Proton Assignment
The following diagram illustrates the chemical structure of this compound with the different protons labeled according to the assignments in the data table.
Caption: Structure of this compound with proton assignments.
Experimental Workflow
The logical flow of the experimental and data analysis process is outlined below.
Caption: Workflow for ¹H NMR analysis of this compound.
Application Notes and Protocols: ¹³C NMR Spectrum of Methyl Elaidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl elaidate (B1234055) is the methyl ester of elaidic acid, a monounsaturated trans-fatty acid. As an isomer of methyl oleate, the characterization of methyl elaidate is crucial in various fields, including food science, biofuel research, and pharmaceutical development, where the differentiation between cis and trans isomers is of significant importance. ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, providing detailed information about the carbon skeleton. This document provides a comprehensive guide to the ¹³C NMR spectrum of this compound, including detailed data, experimental protocols, and a workflow for its analysis.
Data Presentation: ¹³C NMR Chemical Shifts of this compound
The ¹³C NMR spectrum of this compound exhibits distinct signals for each of its 19 carbon atoms. The chemical shifts are influenced by the electronic environment of each carbon, including its proximity to the ester group and the trans double bond. The table below summarizes the assigned chemical shifts, compiled from typical values for fatty acid methyl esters.
| Carbon Atom | Chemical Shift (δ) in ppm | Functional Group |
| C=O | ~174.0 | Ester Carbonyl |
| -OCH₃ | ~51.2 | Methoxy |
| C-9 | ~129.8 | Olefinic |
| C-10 | ~129.8 | Olefinic |
| C-2 | ~33.9 | Methylene (B1212753) (-CH₂COO) |
| C-3 | ~29.1-29.7 | Methylene |
| C-4 to C-7 | ~29.1-29.7 | Methylene |
| C-8 | ~32.0 | Methylene (Allylic) |
| C-11 | ~32.0 | Methylene (Allylic) |
| C-12 to C-15 | ~29.1-29.7 | Methylene |
| C-16 | ~31.9 | Methylene |
| C-17 | ~22.7 | Methylene |
| C-18 | ~14.1 | Methyl |
| C-5 to C-7 & C-12 to C-15 | ~29.1-29.7 | Methylene Chain |
Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions. The peaks in the range of 29.09–33.95 ppm are due to the methylene carbons of the long carbon chain in fatty acid methyl esters[1]. The characteristic peaks of the ester carbonyl (-COO-) and C-O are observed at approximately 174.01 ppm and 51.22 ppm, respectively[1]. The peaks around 127.82 ppm and 129.99 ppm confirm the olefinic bond in the methyl esters[1].
Experimental Protocol: Acquiring the ¹³C NMR Spectrum
This protocol outlines a standard procedure for obtaining a quantitative ¹³C NMR spectrum of this compound.
1. Sample Preparation:
-
Sample: High-purity this compound.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common choice.
-
Concentration: Prepare a solution of approximately 50-100 mg of this compound in 0.5-0.7 mL of CDCl₃.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
-
Procedure:
-
Weigh the this compound accurately and transfer it to a clean, dry NMR tube.
-
Add the deuterated solvent to the NMR tube.
-
Cap the tube and gently vortex or invert to ensure complete dissolution.
-
2. NMR Spectrometer Setup and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Probe: A 5 mm broadband probe is suitable.
-
Temperature: Maintain a constant temperature, typically 25°C.
-
Acquisition Parameters (for quantitative analysis):
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments). For quantitative results, an inverse-gated decoupling sequence is often employed to suppress the Nuclear Overhauser Effect (NOE).
-
Pulse Angle: A 30° pulse angle is used to allow for a shorter relaxation delay.
-
Acquisition Time (AT): Typically around 1-2 seconds.
-
Relaxation Delay (D1): A longer relaxation delay is crucial for quantitative analysis to ensure all carbons fully relax between pulses. A delay of 5-10 times the longest T₁ of the carbon atoms is recommended (e.g., 30 seconds).
-
Number of Scans (NS): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. This can range from hundreds to thousands of scans depending on the sample concentration and spectrometer sensitivity.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is sufficient to cover the entire range of carbon chemical shifts in this compound.
-
3. Data Processing:
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to obtain a flat baseline and pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the CDCl₃ solvent peak to 77.16 ppm.
-
Integration: Integrate the area of each peak to obtain quantitative information about the relative number of carbon atoms.
Workflow and Visualization
The following diagram illustrates the logical workflow for the ¹³C NMR analysis of this compound.
Caption: Workflow for ¹³C NMR analysis of this compound.
References
Application Note: Analysis of Methyl Elaidate using FTIR Spectroscopy
Introduction
Methyl elaidate (B1234055) is the methyl ester of elaidic acid, the principal trans isomer of oleic acid. The quantification of trans fatty acids is of significant interest in the food industry and for health and regulatory bodies due to their association with adverse health effects, including an increased risk of cardiovascular disease.[1] Fourier Transform Infrared (FTIR) spectroscopy offers a rapid and reliable alternative to gas chromatography (GC) for the determination of total trans fat content.[2][3] This method relies on the characteristic absorption of the C-H out-of-plane bending vibration of the trans double bond, which is observed in the infrared spectrum at approximately 966 cm⁻¹.[3][4] This application note provides a detailed protocol for the qualitative and quantitative analysis of methyl elaidate using FTIR spectroscopy.
Principle of the Method
The fundamental principle behind the FTIR analysis of this compound lies in the unique vibrational modes of its chemical bonds. When exposed to infrared radiation, molecules absorb energy at specific frequencies corresponding to these vibrations. The trans configuration of the double bond in this compound gives rise to a distinct and strong absorption band around 966 cm⁻¹, which is absent in its cis isomer, methyl oleate (B1233923).[4] The intensity of this absorption band is directly proportional to the concentration of the trans isomer, forming the basis for quantitative analysis.[3] Attenuated Total Reflectance (ATR) is a common sampling technique used for this analysis, as it requires minimal sample preparation.[1][5]
Quantitative Data Summary
The primary quantitative data in the FTIR analysis of this compound is the position and intensity of the absorption band characteristic of the trans C=C bond. Other relevant peaks corresponding to the ester functional group and hydrocarbon chain are also present.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance in this compound Analysis |
| ~3000 | =C-H stretch | Alkene | Indicates the presence of C-H bonds on the double bond. |
| ~2925 & ~2854 | C-H asymmetric & symmetric stretch | Alkane (CH₂) | Characteristic of the long hydrocarbon chain. |
| ~1745 | C=O stretch | Ester | Confirms the presence of the methyl ester functional group.[6] |
| ~1435 | C-H bending (in-plane) | Methyl group (O-CH₃) | Associated with the methyl ester group.[7] |
| ~1170 | C-O stretch | Ester | Also characteristic of the ester functional group. |
| ~966 | =C-H bend (out-of-plane) | trans-Alkene | Key peak for identification and quantification of trans isomers. [1][3][4] |
Experimental Protocols
This section details the necessary steps for the preparation of standards and the acquisition of FTIR spectra for the quantitative analysis of this compound.
1. Preparation of this compound Standards
-
Objective: To prepare a series of standard solutions of this compound with known concentrations for the generation of a calibration curve.
-
Materials:
-
This compound (≥99% purity)
-
Methyl oleate (cis-isomer, as a trans-free matrix) or a suitable solvent like hexane.
-
Volumetric flasks (e.g., 10 mL)
-
Micropipettes
-
-
Procedure:
-
Prepare a stock solution of this compound in methyl oleate or hexane. For example, accurately weigh and dissolve a known amount of this compound in a volumetric flask.
-
Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 0.1%, 0.5%, 1%, 5%, 10% v/v).[4]
-
Ensure the standards are thoroughly mixed and stored in airtight containers to prevent solvent evaporation and degradation.
-
2. FTIR Spectrum Acquisition
-
Objective: To obtain high-quality FTIR spectra of the prepared standards and any unknown samples.
-
Instrumentation:
-
FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).
-
-
Procedure:
-
Instrument Setup:
-
Turn on the FTIR spectrometer and allow it to stabilize.
-
Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
-
Background Collection:
-
Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and allow it to dry completely.
-
Collect a background spectrum. This will be subtracted from the sample spectra to remove any instrument and environmental absorptions.
-
-
Sample Measurement:
-
Apply a small amount of the standard solution or sample directly onto the ATR crystal, ensuring the entire crystal surface is covered.
-
Collect the sample spectrum. Typically, spectra are collected over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.[8] Co-adding multiple scans (e.g., 16 or 32) can improve the signal-to-noise ratio.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent between each measurement to prevent cross-contamination.
-
-
3. Data Analysis and Quantification
-
Objective: To construct a calibration curve and determine the concentration of this compound in unknown samples.
-
Software:
-
FTIR software with quantitative analysis capabilities.
-
-
Procedure:
-
Peak Integration:
-
For each standard spectrum, identify the characteristic trans peak at approximately 966 cm⁻¹.
-
Integrate the area of this peak. A baseline is typically established between defined points (e.g., from ~998 cm⁻¹ to ~944 cm⁻¹) to ensure consistent area calculation.[9]
-
-
Calibration Curve Construction:
-
Plot the integrated peak area as a function of the known concentration of this compound for each standard.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). A good calibration curve should have an R² value close to 1.
-
-
Quantification of Unknowns:
-
Acquire the FTIR spectrum of the unknown sample using the same procedure as for the standards.
-
Integrate the area of the peak at ~966 cm⁻¹.
-
Use the calibration curve equation to calculate the concentration of this compound in the unknown sample.
-
-
Diagrams
Caption: Experimental workflow for the quantitative analysis of this compound using FTIR spectroscopy.
References
- 1. jascoinc.com [jascoinc.com]
- 2. Determination of total trans fats and oils by infrared spectroscopy for regulatory compliance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. shimadzu.com [shimadzu.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. azom.com [azom.com]
- 7. shimadzu.it [shimadzu.it]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of Methyl Elaidate from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl elaidate (B1234055), the methyl ester of elaidic acid, is a monounsaturated trans-fatty acid of significant interest in biomedical research due to its association with various physiological and pathological processes. Accurate quantification of methyl elaidate in biological samples such as plasma, serum, adipose tissue, and urine is crucial for understanding its metabolic fate and its role as a potential biomarker. These application notes provide detailed protocols for the extraction and subsequent analysis of this compound from these matrices, primarily focusing on gas chromatography-mass spectrometry (GC-MS) techniques.
The general workflow for the analysis of this compound from biological samples involves a multi-step process. Since fatty acids in biological systems are often present as complex lipids (e.g., triglycerides, phospholipids), a total lipid extraction is typically the first step. This is followed by a derivatization step, known as transesterification, to convert the fatty acids into their more volatile fatty acid methyl esters (FAMEs), including this compound, which are then suitable for GC-MS analysis.[1]
I. Extraction from Plasma and Serum
Liquid-liquid extraction (LLE) methods, such as the Folch and Bligh & Dyer techniques, are considered gold standards for the comprehensive extraction of lipids from plasma and serum.[2][3][4] These methods utilize a biphasic solvent system to separate lipids from other cellular components.
Protocol 1: Total Lipid Extraction using a Modified Folch Method
This protocol is adapted from the widely used Folch method and is effective for a broad range of lipids.[2][4]
Materials:
-
Plasma or serum sample
-
Chloroform (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
0.9% NaCl solution
-
Internal standard (e.g., heptadecanoic acid)
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
Procedure:
-
Pipette 100 µL of plasma or serum into a glass centrifuge tube.
-
Add a known amount of internal standard to the sample for accurate quantification.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another 30 seconds and then centrifuge at 2,000 x g for 10 minutes.
-
Three layers will form: an upper aqueous layer, a protein disk at the interface, and a lower organic (chloroform) layer containing the lipids.
-
Carefully aspirate the lower organic layer using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Dry the extracted lipid fraction under a gentle stream of nitrogen gas.
Protocol 2: Transesterification to Fatty Acid Methyl Esters (FAMEs)
This protocol describes the conversion of the extracted lipids into FAMEs using boron trifluoride (BF3) in methanol, a common and effective reagent for this purpose.[1]
Materials:
-
Dried lipid extract from Protocol 1
-
0.5 N Methanolic NaOH
-
14% Boron trifluoride (BF3) in methanol
-
n-Hexane (GC grade)
-
Saturated NaCl solution
Procedure:
-
To the dried lipid extract, add 1 mL of 0.5 N methanolic NaOH.
-
Heat the tube at 100°C for 5 minutes in a heating block.
-
Allow the tube to cool to room temperature.
-
Add 2 mL of 14% BF3 in methanol.
-
Heat the tube at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of n-hexane and 1 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane (B92381) layer.
-
Centrifuge at 1,000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
Quantitative Data for Plasma/Serum Extraction
| Parameter | Folch Method (LLE) | Bligh & Dyer Method (LLE) | Reference |
| Lipid Recovery | High, especially for samples with >2% lipid content | Efficient, particularly for samples with <2% lipid content | [4] |
| Reproducibility (%CV) | < 20% | < 20% | |
| Sample Volume | 100 µL - 1 mL | 100 µL - 1 mL | |
| Notes | Considered a "gold standard" for total lipid extraction. | A rapid alternative to the Folch method. | [2][3][4] |
II. Extraction from Adipose Tissue
Direct transesterification is a streamlined method for analyzing the fatty acid composition of adipose tissue, as it combines lipid extraction and derivatization into a single step.[5][6]
Protocol 3: Direct Transesterification of Adipose Tissue
This protocol allows for the direct conversion of fatty acids in adipose tissue to FAMEs without a separate lipid extraction step.[5]
Materials:
-
Adipose tissue sample (10-50 mg)
-
14% Boron trifluoride (BF3) in methanol
-
Methanol
-
n-Hexane (GC grade)
-
Saturated NaCl solution
-
Internal standard (e.g., C17:0) in methanol
-
Glass reaction tubes with PTFE-lined caps
Procedure:
-
Weigh approximately 10-50 mg of adipose tissue into a glass reaction tube.
-
Add a known amount of internal standard.
-
Add 2 mL of 14% BF3 in methanol and 1 mL of methanol.
-
Seal the tube tightly and heat at 80°C for 120 minutes, with vortexing every 20 minutes.[5]
-
Cool the tube to room temperature.
-
Add 1 mL of n-hexane and 1 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Transfer the upper hexane layer to a GC vial for analysis.
Quantitative Data for Adipose Tissue Extraction
| Parameter | Direct Transesterification with BF3-Methanol | Reference |
| FAMEs Recovery | > 96% | [6] |
| Reproducibility (%CV) | < 10% | |
| Sample Amount | 10 - 50 mg | [5] |
| Notes | Time-efficient by combining extraction and derivatization. | [5][6] |
III. Extraction from Urine
The analysis of fatty acids in urine can be challenging due to their low concentrations. Solid-phase extraction (SPE) offers a means to concentrate the analytes and remove interfering substances.[7][8]
Protocol 4: Solid-Phase Extraction (SPE) and Derivatization from Urine
This protocol provides a general framework for the extraction of organic acids, including elaidic acid, from urine using SPE, followed by derivatization.
Materials:
-
Urine sample
-
SPE cartridge (e.g., C18)
-
Methanol (for conditioning)
-
Water (for washing)
-
Elution solvent (e.g., ethyl acetate)
-
Internal standard
-
Derivatization agent (e.g., BF3 in methanol or trimethyloxonium (B1219515) tetrafluoroborate)[7]
Procedure:
-
Sample Pre-treatment: Centrifuge the urine sample to remove particulates. Add an internal standard. The pH may need to be adjusted depending on the SPE sorbent.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by water.
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with water to remove polar interferences.
-
Elution: Elute the fatty acids with an appropriate organic solvent (e.g., ethyl acetate).
-
Derivatization: Evaporate the eluate to dryness and proceed with a derivatization protocol similar to Protocol 2. Alternatively, direct derivatization in the aqueous urine sample can be performed prior to extraction.[7]
Quantitative Data for Urine Extraction
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Reference |
| Mean Recovery | 84.1% | 77.4% | [8] |
| Reproducibility (%CV) | < 15% | < 15% | |
| Limit of Detection (LOD) | Generally lower than LLE | Generally higher than SPE | |
| Notes | Can concentrate analytes and provide cleaner extracts. | A simpler but potentially less efficient method. | [8] |
IV. GC-MS Analysis
The resulting FAMEs are analyzed by gas chromatography-mass spectrometry.
Typical GC-MS Parameters:
-
GC Column: A polar capillary column (e.g., DB-FastFAME, Rt-2560) is recommended for the separation of FAMEs.
-
Injector Temperature: 250°C
-
Oven Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240-250°C) to elute all FAMEs.
-
Carrier Gas: Helium
-
MS Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) mode is often used for targeted quantification to enhance sensitivity and specificity. Key ions for this compound (m/z) can be monitored.[9][10]
Quantitative Data for GC-MS Analysis
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.5 - 20 fmol on column | [11] |
| Limit of Quantification (LOQ) | 2 - 40 fmol on column | [11] |
| Linearity (R²) | > 0.99 | [11] |
| Intra-day Precision (%CV) | < 15% | [11] |
| Inter-day Precision (%CV) | < 20% | [11] |
| Recovery | 80% - 120% | [11] |
V. Visualizations
Experimental Workflows
Caption: Workflow for this compound Extraction from Plasma/Serum.
Caption: Workflow for Direct Transesterification from Adipose Tissue.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. vliz.be [vliz.be]
- 5. Direct transesterification of total fatty acids of adipose tissue, and of freeze-dried muscle and liver with boron-trifluoride in methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Urinary organic acid screening by solid-phase microextraction of the methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
- 11. Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Elaidic Acid to Methyl Elaidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elaidic acid, the trans isomer of oleic acid, is a monounsaturated fatty acid of significant interest in various fields, including food science, nutrition, and biofuel research. Accurate quantification and characterization of elaid in complex matrices often necessitate its conversion to a more volatile and less polar derivative. The most common derivatization technique is the conversion of the carboxylic acid to its corresponding fatty acid methyl ester (FAME), methyl elaidate (B1234055). This process, known as esterification or transesterification, enhances the analyte's suitability for gas chromatography (GC) analysis, a cornerstone technique for fatty acid profiling.
These application notes provide detailed protocols for the derivatization of elaidic acid to methyl elaidate using both acid- and base-catalyzed methods. Furthermore, it outlines the analytical parameters for the subsequent analysis of this compound by gas chromatography-mass spectrometry (GC-MS).
Data Presentation
The efficiency of the derivatization of elaidic acid to this compound can be influenced by the chosen catalytic method and reaction conditions. Below is a summary of expected outcomes based on established methodologies for fatty acid methylation. While specific yields for elaidic acid are not always reported in isolation, the following data provides a comparative overview of common derivatization agents.
Table 1: Comparison of Common Derivatization Methods for Fatty Acids
| Catalyst/Reagent | Method Type | Typical Reaction Conditions | Reported Yields/Efficiency | Advantages | Disadvantages |
| Boron Trifluoride (BF₃) in Methanol | Acid-Catalyzed Esterification | 60-100°C, 5-60 min | Quantitative yields reported for various fatty acids.[1] | Effective for both free fatty acids and transesterification of esterified lipids.[1] | Can cause isomerization of certain unsaturated fatty acids at high temperatures; reagent can degrade over time.[2] |
| Methanolic HCl | Acid-Catalyzed Esterification | 60-100°C, 1-2 hours | Complete conversion of lipids to FAMEs reported.[3] | Cost-effective and stable reagent.[3] | Longer reaction times may be required compared to BF₃-methanol.[4] |
| Methanolic KOH/NaOH | Base-Catalyzed Transesterification | 50-80°C, 10-20 min | Yields up to 93% have been reported for methyl esters from oils.[5] | Rapid reaction; minimal side reactions like isomerization.[4][6] | Not effective for esterifying free fatty acids; sensitive to water and high free fatty acid content in the sample.[6][7] |
Table 2: GC-MS Parameters for this compound Analysis
| Parameter | Value |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Oven Program | Initial 80°C for 2 min, ramp to 240°C at 4°C/min, hold for 10 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 50-500 m/z |
| Expected Retention Time | Approximately 31.08 min (will vary based on specific instrument and conditions)[8] |
Table 3: Key Mass Spectral Fragments for this compound
| m/z | Interpretation |
| 296 | Molecular Ion [M]⁺ |
| 265 | [M - OCH₃]⁺ |
| 222 | McLafferty rearrangement fragment |
| 74 | Base peak, characteristic of fatty acid methyl esters |
| 55 | Prominent fragment ion |
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride-Methanol
This method is effective for the esterification of free elaidic acid and the transesterification of elaidic acid present in glycerides.
Materials:
-
Elaidic acid sample (or lipid extract containing elaidic acid)
-
14% Boron trifluoride (BF₃) in methanol
-
Hexane (B92381) (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Glass reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pasteur pipettes
Procedure:
-
Weigh approximately 1-10 mg of the elaidic acid sample or lipid extract into a glass reaction vial.
-
Add 2 mL of 14% BF₃-methanol reagent to the vial.
-
Securely cap the vial and vortex to mix the contents thoroughly.
-
Heat the vial at 80°C for 30 minutes in a heating block or water bath.
-
Allow the vial to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.
-
Cap the vial and vortex vigorously for 1 minute to extract the this compound into the hexane layer.
-
Allow the layers to separate. The upper layer is the hexane phase containing the this compound.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
Protocol 2: Base-Catalyzed Transesterification using Methanolic KOH
This protocol is suitable for the transesterification of elaidic acid present in triglycerides or other esters. It is not suitable for free fatty acids.
Materials:
-
Lipid sample containing elaidic acid esters
-
0.5 M Potassium hydroxide (B78521) (KOH) in methanol
-
Hexane (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Glass reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pasteur pipettes
Procedure:
-
Dissolve approximately 10-20 mg of the lipid sample in 1 mL of hexane in a glass reaction vial.
-
Add 0.2 mL of 0.5 M methanolic KOH.
-
Cap the vial tightly and vortex for 2 minutes at room temperature.
-
To ensure complete reaction, the mixture can be gently heated at 50°C for 15 minutes.[4]
-
After cooling to room temperature, add 2 mL of saturated NaCl solution to the vial.
-
Vortex for 1 minute and allow the layers to separate.
-
Transfer the upper hexane layer containing the this compound to a clean vial with anhydrous sodium sulfate.
-
The sample is ready for GC-MS analysis.
Mandatory Visualization
Caption: Experimental workflow for the derivatization of elaidic acid to this compound.
Caption: Chemical transformation in the derivatization of elaidic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ars.usda.gov [ars.usda.gov]
- 4. Comparison of methylation methods for fatty acid analysis of milk fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluating acid and base catalysts in the methylation of milk and rumen fatty acids with special emphasis on conjugated dienes and total trans fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. gcms.cz [gcms.cz]
Application Notes and Protocols for the Quantification of Methyl Elaidate in Oils and Fats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elaidic acid (9-trans-octadecenoic acid) is the principal trans fatty acid found in industrially hydrogenated vegetable oils. Its methyl ester, methyl elaidate (B1234055), is a key analyte for the quantification of trans fats in various food products and biological samples. Accurate and reliable quantification of methyl elaidate is crucial for regulatory compliance, nutritional labeling, quality control, and research into the metabolic effects of trans fatty acids. These application notes provide detailed protocols for the two most common analytical techniques for this compound quantification: Gas Chromatography with Flame Ionization Detection (GC-FID) and Fourier-Transform Infrared Spectroscopy with Attenuated Total Reflectance (FTIR-ATR).
Methods Overview
Two primary analytical methodologies are widely employed for the quantification of this compound in oils and fats:
-
Gas Chromatography-Flame Ionization Detection (GC-FID): This is considered the gold standard for fatty acid analysis. It involves the conversion of fatty acids in the oil or fat sample into their volatile fatty acid methyl esters (FAMEs), which are then separated on a highly polar capillary column and detected by an FID. This method offers high resolution and sensitivity, allowing for the separation and quantification of individual fatty acid isomers, including this compound.
-
Fourier-Transform Infrared Spectroscopy-Attenuated Total Reflectance (FTIR-ATR): This is a rapid and non-destructive technique that measures the absorption of infrared light by the sample. The characteristic absorption band for isolated trans double bonds at approximately 966 cm⁻¹ is used for quantification.[1][2] While less specific than GC in distinguishing between different trans isomers, FTIR-ATR is a valuable tool for rapid screening and quality control due to its speed and minimal sample preparation requirements.[3][4]
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the GC-FID and FTIR-ATR methods for the analysis of this compound (or total trans fats).
Table 1: Gas Chromatography-Flame Ionization Detection (GC-FID)
| Parameter | Typical Value | Notes |
| Limit of Detection (LOD) | 0.21 - 0.54 µg/mL | Can vary depending on the specific instrument and method conditions.[5] |
| Limit of Quantification (LOQ) | 0.64 - 1.63 µg/mL | Represents the lowest concentration that can be reliably quantified.[5] |
| Linearity (r²) | > 0.99 | Excellent linearity is typically achieved over a wide concentration range.[6] |
| Precision (Repeatability, %RSD) | < 5% | Demonstrates high reproducibility of the method.[7] |
| Recovery | 95 - 105% | Indicates the accuracy of the method in extracting and quantifying the analyte. |
Table 2: Fourier-Transform Infrared Spectroscopy-Attenuated Total Reflectance (FTIR-ATR)
| Parameter | Typical Value | Notes |
| Limit of Detection (LOD) | ~1% of total fat | Generally higher than GC-FID.[8] |
| Limit of Quantification (LOQ) | ~3-5% of total fat | The lower limit for reliable quantification is a key consideration.[9] |
| Linearity (r²) | > 0.99 | Good linearity is achievable with proper calibration. |
| Precision (Repeatability, %RSD) | < 2% | Can be very precise for homogenous samples. |
| Recovery | 94.5 - 98.7% | Good recovery can be achieved with appropriate sample handling.[10][11] |
Experimental Protocols
Protocol 1: Quantification of this compound by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol details the conversion of oils and fats to fatty acid methyl esters (FAMEs) followed by their analysis using GC-FID.
1.1. Materials and Reagents:
-
Oil or fat sample
-
Internal Standard (e.g., methyl tricosanoate) solution (1.0 mg/mL in isooctane)[12]
-
0.5 M Sodium hydroxide (B78521) in methanol
-
14% Boron trifluoride (BF₃) in methanol[13]
-
Saturated sodium chloride solution
-
n-Hexane or isooctane (B107328) (GC grade)
-
Anhydrous sodium sulfate (B86663)
-
FAME reference standards (including this compound)
1.2. Equipment:
-
Glass test tubes with screw caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Highly polar capillary column (e.g., SP-2560, CP-Sil 88, or equivalent, 100 m length)[14]
1.3. Sample Preparation (Transesterification to FAMEs):
A widely used method for preparing FAMEs is the acid-catalyzed methylation with boron trifluoride.
-
Weigh approximately 25-50 mg of the oil or fat sample into a screw-capped glass test tube.
-
Add a known amount of the internal standard solution.
-
Add 2 mL of 0.5 M sodium hydroxide in methanol.
-
Cap the tube tightly and heat at 100°C for 5 minutes with occasional vortexing. This step saponifies the triglycerides.
-
Cool the tube to room temperature.
-
Add 2 mL of 14% BF₃ in methanol.[13]
-
Cap the tube and heat at 100°C for 5 minutes with occasional vortexing to methylate the fatty acids.[13]
-
Cool the tube to room temperature.
-
Add 2 mL of saturated sodium chloride solution and 2 mL of n-hexane (or isooctane).
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane (B92381) layer.
-
Centrifuge at a low speed to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-FID analysis.
1.4. GC-FID Analysis:
-
Instrument Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 260°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 4 minutes
-
Ramp to 240°C at 3°C/minute
-
Hold at 240°C for 15 minutes
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)
-
Split Ratio: 100:1 (can be adjusted based on sample concentration)
-
-
Injection: Inject 1 µL of the prepared FAME solution into the GC.
-
Data Analysis:
-
Identify the this compound peak by comparing its retention time with that of a pure this compound standard.
-
Quantify the amount of this compound using the internal standard method. The concentration is calculated based on the peak area of this compound relative to the peak area of the internal standard.
-
Protocol 2: Rapid Screening of trans-Fats by Fourier-Transform Infrared Spectroscopy-Attenuated Total Reflectance (FTIR-ATR)
This protocol provides a rapid method for the quantification of total trans fat content, where this compound is the primary contributor in many processed oils.
2.1. Materials and Reagents:
-
Oil or fat sample
-
trans-fat free oil (for background and calibration standards)
-
Trielaidin (B52976) (for calibration standards)
-
Ethanol for cleaning
2.2. Equipment:
-
FTIR spectrometer with a heated ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal)[4][8]
-
Temperature controller for the ATR accessory
-
Micropipette
2.3. Calibration:
-
Prepare a series of calibration standards by accurately weighing and mixing known amounts of trielaidin with a trans-fat free oil to cover the expected concentration range of the samples (e.g., 1%, 5%, 10%, 20%, 40% trans fat).
-
Heat the ATR crystal to a constant temperature, typically 65°C, to ensure the samples are in a liquid state.[4]
-
Record a background spectrum using the trans-fat free oil.
-
Apply a small amount (e.g., 50 µL) of each calibration standard onto the ATR crystal and record the infrared spectrum.
-
Measure the area of the characteristic trans absorption peak at approximately 966 cm⁻¹.[2][4]
-
Create a calibration curve by plotting the peak area against the known concentration of trans fat for each standard.
2.4. Sample Analysis:
-
Ensure the ATR crystal is clean by wiping it with a soft tissue soaked in ethanol.
-
Heat the oil or fat sample to the same temperature as the ATR crystal to ensure it is fully melted and homogenous.
-
Apply a small amount of the melted sample onto the ATR crystal.
-
Record the infrared spectrum.
-
Measure the area of the peak at 966 cm⁻¹.
-
Determine the concentration of trans fat in the sample by using the calibration curve.
Visualized Workflows
Caption: Workflow for this compound Quantification by GC-FID.
Caption: Workflow for trans-Fat Quantification by FTIR-ATR.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. jascoinc.com [jascoinc.com]
- 3. aocs.org [aocs.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. academic.oup.com [academic.oup.com]
- 10. journalcjast.com [journalcjast.com]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. gcms.cz [gcms.cz]
- 14. FAME Standard for Optimizing GC System Performance [sigmaaldrich.com]
Methyl Elaidate in Lipidomics Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl elaidate (B1234055), the methyl ester of elaidic acid (the primary trans fatty acid), is a critical molecule in lipidomics research.[1] Its significance stems from the association of dietary trans fatty acids with various metabolic diseases, including cardiovascular disease, atherosclerosis, and diabetes.[2] In the laboratory, methyl elaidate serves as a crucial reference standard for the chromatographic analysis of fatty acids and their derivatives.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in lipidomics research, with a focus on its role in cellular metabolism and signaling.
Applications in Lipidomics
The study of this compound and its parent compound, elaidic acid, is integral to understanding the metabolic perturbations caused by trans fats. Key research applications include:
-
Biomarker Discovery: Aberrant levels of elaidic acid in biological samples can serve as biomarkers for diets high in industrially produced trans fats and may correlate with disease states.
-
Metabolic Pathway Analysis: Elucidating how elaidic acid is incorporated into complex lipids and its subsequent effects on lipid metabolism, including cholesterol synthesis and fatty acid metabolism.[2][3]
-
Cellular Signaling Studies: Investigating the impact of elaidic acid on intracellular signaling cascades, particularly those involved in insulin (B600854) resistance and inflammation.[4]
-
Epigenetic Modifications: Exploring the influence of elaidic acid on DNA methylation patterns, which can have long-term consequences on gene expression and cellular function.[5]
Experimental Protocols
The accurate and reproducible analysis of this compound in biological samples is paramount for reliable research outcomes. The following protocols outline the key steps from sample preparation to analysis.
Protocol 1: Total Lipid Extraction from Biological Samples
This protocol is adapted from the widely used Folch and Bligh-Dyer methods, which are considered gold standards for comprehensive lipid extraction.[6][7]
Materials:
-
Biological sample (e.g., plasma, serum, tissue homogenate, cultured cells)
-
Chloroform (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
0.9% NaCl solution or ultrapure water
-
Internal Standard (e.g., a deuterated version of the analyte)
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
Procedure:
-
To a glass centrifuge tube, add the biological sample (e.g., 100 µL of plasma or a cell pellet).[6]
-
Add a known amount of an appropriate internal standard for accurate quantification.[6]
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. The final solvent volume should be at least 20 times the sample volume to ensure complete lipid extraction.[8]
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and cell lysis.[9]
-
For tissue samples, homogenization may be required prior to solvent addition.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.[8]
-
Vortex again for 30 seconds and centrifuge at 2,000 x g for 10 minutes to separate the layers.[6]
-
Three layers will form: a top aqueous layer (methanol/water), a protein disk at the interface, and a bottom organic layer (chloroform) containing the lipids.[6]
-
Carefully aspirate the lower organic layer containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.[6]
-
Dry the extracted lipid fraction under a gentle stream of nitrogen gas until the solvent has completely evaporated.[6] The dried lipid extract is now ready for derivatization.
Protocol 2: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)
For analysis by Gas Chromatography (GC), fatty acids must be converted to their more volatile methyl esters.
Materials:
-
Dried lipid extract from Protocol 1
-
Toluene
-
Methanol
-
8% (w/v) HCl in methanol/water (prepared by diluting concentrated HCl with methanol)[10] or 14% Boron trifluoride in methanol (BF3/MeOH)[11]
-
Ultrapure water
-
Saturated NaHCO₃ solution
-
Anhydrous sodium sulfate
Procedure using HCl/Methanol:
-
Dissolve the dried lipid extract in 0.2 mL of toluene.[10]
-
Add 1.5 mL of methanol followed by 0.3 mL of 8% HCl solution.[10]
-
Cap the tube tightly and heat at 100°C for 1 to 1.5 hours.[10][12]
-
After cooling to room temperature, add 1 mL of ultrapure water and 1 mL of hexane.[6]
-
Vortex vigorously for 1 minute to extract the FAMEs into the upper hexane layer.[6]
-
Centrifuge at 1,000 x g for 5 minutes to aid phase separation.[6]
-
Transfer the upper hexane layer to a new tube.
-
Wash the hexane layer with 1 mL of saturated NaHCO₃ solution to neutralize any remaining acid.[6]
-
Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate.[6]
-
The resulting FAME solution is ready for GC-MS analysis. Transfer to a GC vial.[6]
Protocol 3: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the separation and quantification of FAMEs.[11][13]
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
Example GC-MS Parameters:
| Parameter | Value |
| Injector Temperature | 250°C[6] |
| Injection Volume | 1 µL[6] |
| Split Ratio | 10:1[6] |
| Carrier Gas | Helium[6] |
| Flow Rate | 1 mL/min (constant flow)[6] |
| Oven Program | |
| Initial Temperature | 100°C, hold for 2 minutes[6] |
| Ramp | 10°C/min to 250°C[6] |
| Hold | 5 minutes at 250°C[6] |
| MS Ionization Mode | Electron Ionization (EI) |
| Mass Range | m/z 50-550 |
Data Presentation
Quantitative data from lipidomics experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Example Fatty Acid Profile in Cultured HepG2 Cells
| Fatty Acid | Control (nmol/mg protein) | Elaidic Acid Treated (nmol/mg protein) | Fold Change |
| Palmitic Acid (16:0) | 15.2 ± 1.8 | 18.5 ± 2.1 | 1.22 |
| Stearic Acid (18:0) | 8.9 ± 1.1 | 10.2 ± 1.3 | 1.15 |
| Oleic Acid (18:1c) | 25.4 ± 3.2 | 20.1 ± 2.5 | 0.79 |
| Elaidic Acid (18:1t) | Not Detected | 35.8 ± 4.5 | - |
| Linoleic Acid (18:2) | 12.1 ± 1.5 | 9.8 ± 1.2 | 0.81 |
This table is a representative example based on expected outcomes and does not reflect actual experimental data from the cited sources.
Signaling Pathways and Logical Relationships
Elaidic acid has been shown to interfere with key cellular signaling pathways, particularly insulin signaling.
Elaidic Acid's Impact on Insulin Signaling
Studies have demonstrated that persistent exposure to elaidate can impair insulin-dependent glucose uptake in adipocytes.[4] This occurs through the suppression of critical steps in the insulin signaling cascade. Specifically, elaidate has been shown to suppress the insulin-induced accumulation of Akt at the plasma membrane and reduce the phosphorylation of both Akt and its downstream target, AS160.[4] This ultimately leads to the suppression of GLUT4 storage vesicle fusion with the plasma membrane, thereby inhibiting glucose uptake.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Elaidic Acid on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elaidate, a trans fatty acid, suppresses insulin signaling for glucose uptake in a manner distinct from that of stearate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The trans fatty acid elaidate affects the global DNA methylation profile of cultured cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 9. Lipidomics SOP | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 10. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Synthesis of Methyl Elaidate
Abstract
This document provides a detailed protocol for the laboratory synthesis of methyl elaidate (B1234055), the methyl ester of elaidic acid. The synthesis is achieved via Fischer-Speier esterification of elaidic acid with methanol (B129727), utilizing sulfuric acid as a catalyst. This application note is intended for researchers, scientists, and professionals in the fields of chemistry and drug development. It includes a comprehensive experimental protocol, a summary of the physicochemical properties of the involved reagents and the final product, and diagrams illustrating the chemical reaction pathway and the experimental workflow.
Introduction
Methyl elaidate (CAS 1937-62-8) is the methyl ester of elaidic acid, a monounsaturated trans-fatty acid.[1][2] It serves as an important standard in the analysis of fatty acid profiles and is utilized in various research applications, including studies on the metabolic effects of trans-fats and as a component in the synthesis of other bioactive molecules.[3] The most common and straightforward method for its laboratory synthesis is the Fischer-Speier esterification.[4][5][6] This acid-catalyzed reaction involves the condensation of a carboxylic acid (elaidic acid) with an alcohol (methanol) to form an ester (this compound) and water.[4][7] The reaction is reversible, and to achieve a high yield of the ester, it is typically driven to completion by using an excess of the alcohol and/or by removing the water as it is formed.[8]
Physicochemical Data
A summary of the key physical and chemical properties of the reactants, catalyst, and product is provided in Table 1 for easy reference.
| Property | Elaidic Acid | Methanol | Sulfuric Acid | This compound |
| CAS Number | 112-79-8 | 67-56-1 | 7664-93-9 | 1937-62-8 |
| Molecular Formula | C₁₈H₃₄O₂ | CH₄O | H₂SO₄ | C₁₉H₃₆O₂ |
| Molar Mass ( g/mol ) | 282.46 | 32.04 | 98.08 | 296.49 |
| Appearance | White solid | Colorless liquid | Colorless, oily liquid | Colorless to pale yellow liquid |
| Density (g/mL) | ~0.9 at 20°C | 0.792 at 20°C | 1.84 at 25°C | ~0.87 at 20°C |
| Melting Point (°C) | 42-44 | -97.6 | 10 | 9-10.75 |
| Boiling Point (°C) | 288 at 100 mmHg | 64.7 | 337 | ~164-165 at 0.5 mmHg |
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from elaidic acid and methanol using sulfuric acid as a catalyst.
3.1. Materials and Reagents
-
Elaidic acid (C₁₈H₃₄O₂, M.W. 282.46 g/mol )
-
Methanol (CH₃OH, M.W. 32.04 g/mol ), anhydrous
-
Sulfuric acid (H₂SO₄, M.W. 98.08 g/mol ), concentrated (98%)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
3.2. Reaction Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 5.0 g (17.7 mmol) of elaidic acid in 50 mL of anhydrous methanol. The large excess of methanol serves as both a reactant and a solvent, driving the equilibrium towards the product.
-
Catalyst Addition: While stirring the solution, carefully and slowly add 1 mL of concentrated sulfuric acid. Caution: The addition of sulfuric acid to methanol is exothermic. It is advisable to cool the flask in an ice bath during the addition.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-4 hours with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether and 50 mL of water.
-
Shake the funnel vigorously and allow the layers to separate. The this compound will be in the organic (upper) layer.
-
Drain the aqueous layer and wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
-
-
Drying and Solvent Removal:
-
Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether and any residual methanol.
-
3.3. Purification
The crude this compound can be purified by vacuum distillation to obtain a high-purity product.
3.4. Characterization
The identity and purity of the synthesized this compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. Gas chromatography (GC) can also be used to assess purity.
Diagrams
4.1. Chemical Reaction Pathway
Caption: Fischer-Speier esterification of elaidic acid with methanol.
4.2. Experimental Workflow
Caption: Step-by-step workflow for this compound synthesis.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Concentrated sulfuric acid is extremely corrosive and should be handled with extreme care in a fume hood.
-
Methanol is flammable and toxic; avoid inhalation and contact with skin. All procedures involving methanol should be performed in a well-ventilated fume hood.
-
Diethyl ether is highly flammable and volatile. Ensure there are no open flames or spark sources in the vicinity during its use.
-
The neutralization step with sodium bicarbonate will produce carbon dioxide gas, which can cause pressure buildup if not performed in an open or vented container.
Conclusion
The Fischer-Speier esterification is a reliable and efficient method for the laboratory-scale synthesis of this compound. By following the detailed protocol and safety precautions outlined in this document, researchers can successfully synthesize and purify this valuable compound for their research needs. The provided physicochemical data and diagrams serve as a convenient reference for the planning and execution of this synthesis.
References
- 1. CAS 1937-62-8: this compound | CymitQuimica [cymitquimica.com]
- 2. CAS 2462-84-2: this compound | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sulfuric acid | History, Structure, Physical Properties, Chemical Properties, Uses, & Facts | Britannica [britannica.com]
- 5. Sulfuric acid | 7664-93-9 [chemicalbook.com]
- 6. Sulfuric acid - Wikipedia [en.wikipedia.org]
- 7. Methanol Solvent Properties [macro.lsu.edu]
- 8. This compound | C19H36O2 | CID 5280590 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Methyl Elaidate in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl elaidate (B1234055), the methyl ester of elaidic acid, is a monounsaturated trans fatty acid that serves as a valuable tool in a variety of biochemical assays. Its applications range from a reference standard in lipid analysis to an active agent in studies of apoptosis, lipid metabolism, DNA methylation, and inflammation. These application notes provide detailed protocols and quantitative data to facilitate the use of methyl elaidate in research and drug development.
Apoptosis Induction Assays
This compound has been identified as a potential pro-apoptotic agent, making it a compound of interest in cancer research. In silico studies suggest that it may induce apoptosis by interacting with key regulatory proteins in the apoptotic cascade.[1][2]
In Silico Evidence of Pro-Apoptotic Activity
Molecular docking studies have indicated that this compound can bind to the active sites of Bax and Mouse Double Minute 2 Homolog (MDM2), an inhibitor of the p53 tumor suppressor.[1][2] This interaction is hypothesized to trigger the intrinsic apoptotic pathway.
Experimental Protocol: Annexin V-FITC/Propidium Iodide Apoptosis Assay
This protocol details the use of flow cytometry to quantify apoptosis in cancer cell lines treated with this compound.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound (stock solution in ethanol (B145695) or DMSO)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density of 1-5 x 10^5 cells/well and allow them to adhere overnight.
-
Preparation of this compound-BSA Complex:
-
Prepare a 10% (w/v) solution of fatty acid-free BSA in serum-free culture medium.
-
Warm the BSA solution to 37°C.
-
Slowly add the this compound stock solution to the warm BSA solution while gently vortexing to achieve the desired final concentrations. A molar ratio of 3:1 (this compound:BSA) is a common starting point.
-
-
Cell Treatment:
-
Remove the culture medium from the cells and wash once with PBS.
-
Add fresh culture medium containing the desired concentrations of the this compound-BSA complex. Include a vehicle control (BSA and solvent without this compound).
-
Incubate for 24, 48, or 72 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization, collecting both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Quantitative Data: Cytotoxicity of Related Compounds
| Cell Line | Compound | Assay | IC50 (µg/mL) | Exposure Time (h) |
| HeLa | Methyl Gallate | MTT | 11.00 ± 0.58 | 72 |
Data from a study on the antiproliferative activity of methyl gallate.[3]
Signaling Pathway and Experimental Workflow
Lipid Metabolism Assays
Elaidic acid, the unesterified form of this compound, is known to influence lipid metabolism, particularly cholesterol biosynthesis.[4][5]
Experimental Protocol: Gene Expression Analysis of Cholesterogenic Enzymes
This protocol describes how to assess the effect of this compound on the expression of genes involved in cholesterol synthesis using quantitative PCR (qPCR).
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Complete cell culture medium
-
This compound-BSA complex
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (e.g., HMGCR, SREBF2) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment: Culture HepG2 cells and treat with various concentrations of this compound-BSA complex for 24-48 hours.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the cells and synthesize cDNA according to the manufacturers' protocols.
-
qPCR: Perform qPCR to determine the relative expression levels of the target genes.
-
Data Analysis: Normalize the expression of target genes to the housekeeping gene and calculate the fold change in gene expression compared to the vehicle control.
Quantitative Data: Effect of Elaidic Acid on Gene Expression
The following table summarizes the observed changes in the mRNA expression of key genes involved in cholesterol metabolism in Hepa1-6 cells after treatment with elaidic acid.
| Gene | Function | Fold Change vs. Control (500 µM Elaidic Acid) |
| Hmgcs1 | Cholesterol synthesis | ~2.5 |
| Hmgcr | Rate-limiting enzyme in cholesterol synthesis | ~2.0 |
| Mvk | Cholesterol synthesis | ~2.0 |
| Ldlr | LDL cholesterol uptake | ~1.5 |
| Srebf2 | Master regulator of cholesterol synthesis | ~1.5 |
Data adapted from a study on the effects of elaidic acid on cholesterol metabolism.[5]
DNA Methylation Assays
Elaidic acid has been shown to have a biphasic effect on global DNA methylation in cultured cells.[6][7][8]
Experimental Protocol: Global DNA Methylation ELISA
This protocol provides a method to quantify global DNA methylation levels in cells treated with this compound using an ELISA-based kit.
Materials:
-
THP-1 monocyte cell line
-
Complete cell culture medium
-
This compound-BSA complex
-
Genomic DNA extraction kit
-
Global DNA Methylation ELISA Kit
Procedure:
-
Cell Culture and Treatment: Culture THP-1 cells and treat with a range of concentrations of this compound-BSA complex (e.g., 1 µM to 200 µM) for 24-72 hours.
-
Genomic DNA Extraction: Extract genomic DNA from the treated cells.
-
Global DNA Methylation Assay: Perform the ELISA assay according to the manufacturer's instructions to quantify the percentage of 5-methylcytosine (B146107) (5-mC) in the genomic DNA.
-
Data Analysis: Calculate the percentage of 5-mC for each treatment condition and compare it to the vehicle control.
Quantitative Data: Effect of Elaidic Acid on Global DNA Methylation
The following table illustrates the dose-dependent effect of elaidic acid on global DNA methylation in THP-1 cells.
| Elaidic Acid Concentration (µM) | Change in 5-methyl-2'-deoxycytidine (B118692) (5mdC) Levels |
| 1 - 50 | Hypermethylation (up to 5.2% increase) |
| > 50 - 200 | Hypomethylation |
Data from a study on the effects of elaidic acid on DNA methylation.[6]
Anti-inflammatory Assays
While direct quantitative data for this compound is limited, related compounds suggest potential anti-inflammatory activity through the inhibition of the NF-κB signaling pathway.[9]
Experimental Protocol: NF-κB Reporter Assay
This protocol describes a method to assess the inhibitory effect of this compound on NF-κB activation using a reporter gene assay.
Materials:
-
Cell line with a stable NF-κB luciferase reporter (e.g., HEK293-NF-κB-luc)
-
Complete cell culture medium
-
This compound-BSA complex
-
Inducing agent (e.g., TNF-α or LPS)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed the reporter cells in a 96-well plate and treat with this compound-BSA complex for 1-2 hours.
-
Induction of NF-κB Activation: Stimulate the cells with TNF-α or LPS for 6-8 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., a parallel MTT assay) and calculate the percentage inhibition of NF-κB activity compared to the stimulated control.
Quantitative Data: Inhibition of NF-κB by a Related Compound
The following data for an anti-inflammatory small molecule inhibitor of the NF-κB pathway provides a reference for expected outcomes.
| Compound | Assay | IC50 |
| Compound 51 | NO Release Inhibition | 3.1 ± 1.1 µM |
| Compound 51 | NF-κB Activity Inhibition | 172.2 ± 11.4 nM |
Data from a study on a novel NF-κB inhibitor.[10]
NF-κB Signaling Pathway
Gas Chromatography (GC) Analysis
This compound is commonly used as a reference standard for the analysis of fatty acid methyl esters (FAMEs) by gas chromatography.[11][12][13][14][15]
Protocol: Sample Preparation for GC-FID Analysis
Materials:
-
Lipid-containing sample
-
Reagents for transesterification (e.g., methanolic HCl or BF3-methanol)
-
Hexane (B92381) or other suitable organic solvent
-
Anhydrous sodium sulfate (B86663)
-
GC vials
Procedure:
-
Lipid Extraction: Extract lipids from the sample using a suitable method (e.g., Folch or Bligh-Dyer).
-
Transesterification:
-
To the dried lipid extract, add methanolic HCl or BF3-methanol.
-
Heat the mixture at 60-100°C for the recommended time to convert fatty acids to FAMEs.
-
-
Extraction of FAMEs:
-
After cooling, add water and hexane to the reaction mixture.
-
Vortex and centrifuge to separate the layers.
-
Carefully collect the upper hexane layer containing the FAMEs.
-
-
Drying and Concentration: Dry the hexane extract over anhydrous sodium sulfate and concentrate under a stream of nitrogen if necessary.
-
GC-FID Analysis: Reconstitute the FAMEs in a known volume of hexane and inject into the GC-FID system for analysis.
Conclusion
This compound is a versatile tool for biochemical research, with applications in studying fundamental cellular processes. The protocols and data presented here provide a framework for incorporating this compound into various assays. Researchers should optimize these protocols for their specific cell types and experimental conditions to ensure reliable and reproducible results. Further investigation is warranted to fully elucidate the mechanisms of action and quantitative effects of this compound in these biological systems.
References
- 1. phcog.com [phcog.com]
- 2. researchgate.net [researchgate.net]
- 3. Natural Gallic Acid and Methyl Gallate Induces Apoptosis in Hela Cells through Regulation of Intrinsic and Extrinsic Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The trans fatty acid elaidate affects the global DNA methylation profile of cultured cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The trans fatty acid elaidate affects the global DNA methylation profile of cultured cells and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methyl gallate attenuates inflammation induced by Toll-like receptor ligands by inhibiting MAPK and NF-Κb signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nacalai.com [nacalai.com]
- 12. benchchem.com [benchchem.com]
- 13. sciepub.com [sciepub.com]
- 14. scielo.br [scielo.br]
- 15. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Application Notes and Protocols: Methyl Elaidate as a Versatile Intermediate in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl elaidate (B1234055), the methyl ester of elaidic acid, is a readily available C19 fatty acid methyl ester that serves as a valuable and versatile starting material in chemical synthesis.[1][2] Its trans double bond at the C9 position offers a reactive site for a variety of chemical transformations, enabling the synthesis of a diverse array of downstream products with applications in polymers, lubricants, fragrances, and potentially in drug development.[1] This document provides detailed application notes and experimental protocols for the use of methyl elaidate as a chemical intermediate.
Key Applications and Synthetic Transformations
The primary synthetic utility of this compound lies in the reactions of its carbon-carbon double bond. Key transformations include oxidative cleavage, epoxidation, dihydroxylation, and metathesis.
Oxidative Cleavage for the Synthesis of Dicarboxylic and Monocarboxylic Acids
Oxidative cleavage of the double bond in this compound is a powerful method for producing valuable shorter-chain mono- and dicarboxylic acids. This reaction breaks the C9=C10 bond, yielding two C9 fragments: pelargonic acid (nonanoic acid) and the monomethyl ester of azelaic acid (monomethyl nonanedioate). Subsequent hydrolysis of the ester yields azelaic acid. These products are important monomers for the synthesis of polymers such as polyamides (e.g., Nylon 6,9) and polyesters, and also find use in lubricants and plasticizers.[3][4][5] A common method for oxidative cleavage is ozonolysis.[6][7]
Experimental Protocol: Ozonolysis of this compound
This protocol is adapted from the ozonolysis of methyl oleate (B1233923).
Materials:
-
This compound
-
Dichloromethane (B109758) (CH₂Cl₂) or other suitable solvent
-
Ozone (O₃) from an ozone generator
-
Dimethyl sulfide (B99878) (DMS) or other reducing agent
-
Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware and purification apparatus (separatory funnel, rotary evaporator, distillation or chromatography equipment)
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane in a round-bottom flask equipped with a gas dispersion tube and a magnetic stirrer. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The solution will typically turn blue when excess ozone is present.
-
Once the reaction is complete, purge the solution with nitrogen or argon to remove excess ozone.
-
Add dimethyl sulfide (2-3 equivalents) dropwise to the cold solution to reduce the ozonide intermediate. Allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product, a mixture of pelargonic aldehyde and methyl 9-oxononanoate, can be further oxidized to the corresponding carboxylic acids without purification.
-
For the oxidation step, dissolve the crude product in a suitable solvent like acetic acid. Add an oxidizing agent such as hydrogen peroxide or potassium permanganate (B83412) and heat as required.
-
After the oxidation is complete, perform an appropriate work-up, which may involve quenching excess oxidant, extraction, and washing.
-
The final products, pelargonic acid and monomethyl azelate, can be separated and purified by distillation or column chromatography. Hydrolysis of monomethyl azelate with an acid or base will yield azelaic acid.
Quantitative Data:
| Product | Starting Material | Method | Typical Yield | Reference |
| Azelaic Acid & Pelargonic Acid | Oleic Acid/Methyl Oleate | Ozonolysis | 50-70% | [8][9] |
| Azelaic Acid | Oleic Acid | H₂O₂/H₂WO₄ | High | [4] |
Logical Workflow for Oxidative Cleavage:
References
- 1. CAS 1937-62-8: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C19H36O2 | CID 5280590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US9909154B2 - Methods for producing dicarboxylic acids - Google Patents [patents.google.com]
- 4. Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotechnological production of bio-based long-chain dicarboxylic acids with oleogenious yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Pelargonic Acid | Organic Materials Review Institute [omri.org]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic cleavage of methyl oleate or oleic acid | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting GC Peak Tailing for Methyl Elaidate
Welcome to the technical support center for troubleshooting Gas Chromatography (GC) issues. This resource provides detailed guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common problems encountered during the analysis of methyl elaidate (B1234055) and other Fatty Acid Methyl Esters (FAMEs).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing in the GC analysis of methyl elaidate?
Peak tailing for this compound in GC analysis can stem from several factors, broadly categorized as chemical and physical issues.[1][2]
-
Chemical Interactions (Active Sites): The most frequent chemical cause is the interaction of the analyte with active sites within the GC system. These sites can be exposed silanol (B1196071) groups on a contaminated or degraded column, or active sites on a dirty inlet liner.[3][4] For polar compounds, these interactions can lead to secondary, undesirable retention mechanisms that cause tailing.
-
Physical Problems (Flow Path Issues): Physical disruptions in the carrier gas flow path are another major contributor.[1] This can include:
-
Poor Column Installation: An improperly cut or installed column can create dead volumes or turbulence.[1][4][5]
-
Inlet Contamination: Residue from previous injections can accumulate in the inlet liner, creating a source of peak tailing.[3] Septum particles can also fall into the liner.[6]
-
Column Contamination: Non-volatile matrix components can contaminate the front of the column, leading to peak shape distortion.[7]
-
Q2: How can I determine if the peak tailing is a chemical or physical problem?
A simple diagnostic test can help differentiate between chemical and physical causes. Inject a non-polar compound, such as a hydrocarbon (e.g., methane (B114726) or butane).[8] If this non-polar compound, which is unlikely to interact with active sites, also shows peak tailing, the issue is likely physical (a flow path problem). If only the this compound and other polar analytes tail, the problem is more likely chemical in nature (active sites).
Q3: My this compound peak suddenly started tailing after it was working fine. What should I check first?
If peak tailing appears suddenly, it is often due to a recent change or a contamination event. Here’s a prioritized checklist:
-
Inlet Maintenance: The inlet is the most common source of sudden chromatographic problems.[5] Check and replace the septum and inlet liner. A cored septum or a contaminated liner can introduce active sites and cause tailing.[6][9]
-
Column Contamination: A "dirty" sample can contaminate the front of the column.[5]
-
Leaks: Check for leaks at the inlet and detector fittings. Leaks can disrupt the carrier gas flow and affect peak shape.
Q4: Can the injection technique affect the peak shape of this compound?
Yes, the injection technique can significantly impact peak shape. For splitless injections, if the initial oven temperature is too high (above the boiling point of the solvent), it can lead to a "solvent effect violation," causing peak broadening or tailing for early eluting peaks.[10][11] A slow or choppy manual injection can also lead to broader peaks.[12]
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting this compound Peak Tailing
This guide provides a step-by-step process to identify and resolve the root cause of peak tailing.
Step 1: Initial Assessment
-
Observe the chromatogram: Does only the this compound peak tail, or do all peaks in the chromatogram exhibit tailing?
Step 2: Inlet System Check and Maintenance
The inlet is a primary suspect for peak tailing issues.
-
Cool down the inlet and oven.
-
Replace the Septum: A worn or cored septum can be a source of leaks and contamination.[6][9]
-
Replace the Inlet Liner: The liner is a common site for the accumulation of non-volatile residues. Use a fresh, deactivated liner.[3][6][13]
-
Inspect and Clean the Inlet: While the liner is removed, inspect the inside of the inlet for any visible contamination or particles.[14]
-
Reassemble and check for leaks.
Step 3: Column Maintenance
If inlet maintenance does not resolve the issue, the problem may lie with the column.
-
Column Trimming: Contamination often accumulates at the head of the column. Trimming the first 15-30 cm of the column can remove these active sites and restore peak shape.[7][15]
-
Proper Column Installation: Ensure the column is cut squarely and installed at the correct depth in both the inlet and detector. An improper cut can cause turbulence, and incorrect positioning can create dead volume.[1][4][5][16]
Step 4: Method Parameter Optimization
If the problem persists after maintenance, review your GC method parameters.
-
Inlet Temperature: Ensure the inlet temperature is high enough to ensure complete and rapid vaporization of this compound but not so high as to cause thermal degradation. A general starting point is a temperature higher than the highest column temperature used in the analysis.[17]
-
Carrier Gas Flow Rate: An optimal flow rate is crucial for good peak shape. A flow rate that is too low can sometimes contribute to tailing.[18][19][20][21]
-
Initial Oven Temperature (for splitless injection): As mentioned in the FAQs, the initial oven temperature should be about 10-20°C below the boiling point of the solvent to ensure proper solvent focusing.[10][11]
Guide 2: Data Presentation of Troubleshooting Effects
The following table illustrates the potential impact of troubleshooting steps on the tailing factor of a this compound peak. This data is illustrative to demonstrate the expected outcomes of the troubleshooting actions.
| Troubleshooting Action | Initial Tailing Factor | Tailing Factor After Action | Expected Improvement |
| Replaced Inlet Liner and Septum | 2.1 | 1.2 | Significant |
| Trimmed 15 cm from Column Inlet | 1.8 | 1.1 | Significant |
| Optimized Carrier Gas Flow Rate | 1.6 | 1.3 | Moderate |
| Lowered Initial Oven Temperature | 1.7 | 1.4 | Moderate |
Experimental Protocols
Protocol 1: Detailed Methodology for GC Inlet Maintenance
This protocol outlines the steps for routine maintenance of a standard split/splitless GC inlet.
Materials:
-
Lint-free gloves[9]
-
Tweezers[9]
-
New, appropriate-sized septum[6]
-
New, deactivated inlet liner[6]
-
Wrench for inlet fittings[9]
-
Solvents for cleaning (e.g., hexane, methanol)
Procedure:
-
Cool Down: Set the inlet and oven temperatures to a safe, low temperature (e.g., 40°C) and allow the instrument to cool completely. Turn off the carrier gas flow at the instrument.
-
Remove the Septum Retainer: Use the appropriate wrench to loosen and remove the septum retainer nut.[9]
-
Replace the Septum: Use tweezers to remove the old septum. Place the new septum into the retainer nut, ensuring it is seated correctly.[9]
-
Remove the Inlet Liner: Lift the septum retaining assembly and use tweezers to carefully remove the old inlet liner.[9][13]
-
Inspect and Clean the Inlet: Visually inspect the inside of the inlet for any debris. If necessary, clean the metal surfaces with a lint-free swab lightly dampened with an appropriate solvent.
-
Install the New Liner: Wearing lint-free gloves, use tweezers to insert the new, deactivated liner into the inlet.[6][9]
-
Reassemble the Inlet: Replace the septum retaining assembly and tighten the septum retainer nut. Do not overtighten, as this can damage the septum.[6][9]
-
Restore Gas Flow and Check for Leaks: Turn the carrier gas back on. Allow the system to purge for 10-15 minutes.[9] Use an electronic leak detector to check for leaks around the inlet fittings.
-
Heat the Inlet: Once the system is leak-free, set the inlet and oven to their operational temperatures.
Protocol 2: Detailed Methodology for GC Column Trimming
This protocol describes the correct procedure for trimming a fused silica (B1680970) capillary GC column.
Materials:
-
Lint-free gloves
-
Solvent (e.g., methanol (B129727) or acetone) and lint-free wipes[5][22]
Procedure:
-
Cool Down and Remove Column: Cool the GC oven and inlet/detector zones. Carefully disconnect the column from the inlet and detector.
-
Score the Column: While wearing gloves, hold the column firmly. Use the smooth edge of a ceramic wafer or a diamond scribe to make a light, single score across the polyimide coating.[5][22]
-
Break the Column: Gently flick the column on the opposite side of the score to create a clean break.[22]
-
Inspect the Cut: Use a magnifying glass to inspect the cut. The end should be perfectly flat and at a 90-degree angle to the column wall, with no jagged edges or shards of silica.[4][5][22] If the cut is not clean, repeat the process.
-
Clean the Column End: Wipe the end of the column with a lint-free wipe dampened with methanol or acetone (B3395972) to remove any fingerprints or debris.[5][22]
-
Reinstall the Column: Reinstall the column in the inlet and detector according to the instrument manufacturer's instructions, ensuring the correct insertion depth.[15][16]
Visualizations
Caption: A logical workflow for troubleshooting GC peak tailing.
Caption: A step-by-step workflow for GC inlet maintenance.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. restek.com [restek.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Mastering the art of GC column maintenance | Separation Science [sepscience.com]
- 8. agilent.com [agilent.com]
- 9. m.youtube.com [m.youtube.com]
- 10. agilent.com [agilent.com]
- 11. mdpi.com [mdpi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. agilent.com [agilent.com]
- 14. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. youtube.com [youtube.com]
- 17. Inlet Temperature - Chromatography Forum [chromforum.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: HPLC Separation of Fatty Acid Methyl Esters
Welcome to the technical support center for the analysis of fatty acid methyl esters (FAMEs). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges in the HPLC separation of geometric isomers, specifically focusing on methyl elaidate (B1234055) and methyl oleate (B1233923).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your HPLC analysis in a direct question-and-answer format.
Question: I am seeing poor or no resolution between my methyl elaidate and methyl oleate peaks on a standard C18 column. What is the cause and how can I fix it?
Answer:
This is a common issue. This compound (a trans isomer) and methyl oleate (a cis isomer) are geometric isomers with very similar hydrophobicity, making them difficult to separate on standard C18 columns that primarily separate based on this property[1].
Solutions:
-
Switch to a Silver Ion (Ag+) HPLC Column: This is the most effective solution. Ag+-HPLC separates isomers based on the interaction between the π-electrons of the double bonds and the silver ions immobilized on the column. Trans isomers, like this compound, interact less strongly and therefore elute before cis isomers like methyl oleate, enabling excellent separation[2].
-
Use a Specialized Reversed-Phase Column: If you must use reversed-phase HPLC, consider columns with high molecular shape selectivity, such as those with a cholesteryl stationary phase. These columns can better differentiate between the spatial arrangements of cis and trans isomers[1].
-
Connect Columns in Series: For particularly challenging separations, connecting multiple Ag+-HPLC columns in series can progressively improve the resolution between isomers. Using three columns has been shown to be a good compromise for satisfactory resolution[3].
-
Optimize the Mobile Phase: For Ag+-HPLC, a mobile phase of hexane (B92381) with a small amount of a polar modifier like acetonitrile (B52724) is common[4][5]. Adjusting the percentage of the modifier can significantly impact resolution.
-
Consider Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative that often provides higher separation efficiency and shorter analysis times than HPLC for lipid analysis[6][7].
Question: My peak shapes are poor (tailing or fronting). What should I investigate?
Answer:
Poor peak shape can result from several factors, from column health to mobile phase incompatibility.
Solutions:
-
Check for Column Contamination or Voids: Contaminants from previous injections can accumulate at the column inlet, causing peak distortion. A void at the head of the column can also lead to split or broad peaks. Try flushing the column with a strong solvent or, if necessary, reversing the column (check manufacturer's instructions first) to flush out contaminants at a low flow rate[8]. If a void is present, the column may need to be replaced.
-
Ensure Sample Solvent Compatibility: Injecting your sample in a solvent that is much stronger than your mobile phase can cause peak distortion. Whenever possible, dissolve and inject your sample in the initial mobile phase.
-
Check Mobile Phase pH (for free fatty acids): While less critical for methyl esters, if you are analyzing free fatty acids, ensuring the mobile phase pH is buffered at least 2 units away from the analyte's pKa can prevent tailing caused by interactions with residual silanols on the column packing[8].
Question: My retention times are drifting or changing between runs. How can I stabilize my method?
Answer:
Retention time instability is often linked to the mobile phase, temperature, or column equilibration.
Solutions:
-
Verify Mobile Phase Preparation: In reversed-phase chromatography, retention is highly sensitive to the concentration of the organic solvent. Inconsistencies in mobile phase preparation are a primary cause of drift[9]. For methods using very low percentages of one solvent (e.g., 0.7% ethyl acetate (B1210297) in hexane), it is often more reproducible to pre-mix the mobile phase rather than relying on the pump's online mixing, which can struggle with such low proportions[10].
-
Ensure Proper Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run. A stable baseline is a good indicator of equilibration. This is especially critical in normal-phase chromatography where retention is sensitive to trace amounts of polar components like water[9].
-
Use a Column Thermostat: Column temperature affects mobile phase viscosity and separation kinetics. Even small fluctuations in ambient lab temperature can cause retention times to shift. Using a column oven provides a stable thermal environment and improves reproducibility[11].
Frequently Asked Questions (FAQs)
Q1: Why are this compound and methyl oleate so difficult to separate with standard HPLC methods? A1: These two molecules are geometric isomers (cis and trans). They have the same chemical formula, chain length, and number of double bonds. Standard reversed-phase C18 columns separate compounds primarily based on hydrophobicity, which is nearly identical for these two isomers, resulting in co-elution or poor resolution[1].
Q2: What is the best and most recommended technique for separating these isomers? A2: Silver Ion High-Performance Liquid Chromatography (Ag+-HPLC) is widely regarded as the most effective method. The separation mechanism is based on the reversible formation of charge-transfer complexes between the silver ions on the stationary phase and the double bonds of the fatty acid esters. This interaction is sensitive to the geometry of the double bond, allowing for the separation of cis and trans isomers[2][12].
Q3: How does Ag+-HPLC work, and what is the typical elution order? A3: In Ag+-HPLC, the strength of the interaction with the silver ions increases with the number of double bonds. For geometric isomers, the more sterically hindered trans double bond (in this compound) forms a weaker complex with the silver ions compared to the cis double bond (in methyl oleate). Consequently, trans isomers elute earlier than their corresponding cis isomers[2].
Q4: Can I add silver salts directly to my mobile phase for a standard reversed-phase column instead of buying a dedicated Ag+-HPLC column? A4: Yes, this is a possible alternative. Adding a silver salt like silver nitrate (B79036) or silver perchlorate (B79767) to the mobile phase during a reversed-phase separation can induce the silver-ion effect[12]. However, this approach can be complicated, may lead to complex elution patterns, and risks damaging the column and instrument over time. Using a dedicated, commercially packed Ag+-HPLC column is generally more robust and reproducible[12].
Q5: Is Supercritical Fluid Chromatography (SFC) a good alternative to HPLC for this separation? A5: Yes, SFC is an excellent alternative. It uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, leading to high separation efficiency and significantly shorter analysis times compared to HPLC[6][13]. SFC is well-suited for analyzing nonpolar compounds like lipids and can effectively separate FAME isomers[6][7].
Data Presentation
Table 1: Recommended HPLC Columns for this compound/Oleate Separation
| Column Type | Stationary Phase | Separation Principle | Typical Dimensions | Key Advantage | Reference |
| Silver Ion | Silica (B1680970) gel loaded with silver ions (e.g., Nucleosil 5SA, ChromSpher Lipids) | π-complexation | 250 x 4.6 mm, 5 µm | Excellent resolution of geometric (cis/trans) isomers. | [2][12] |
| Specialized RP | Cholesteryl-bonded silica (e.g., COSMOSIL Cholester) | Hydrophobicity & Molecular Shape Selectivity | 150 x 4.6 mm, 5 µm | Improved separation over standard C18 for geometric isomers. | [1] |
| Standard RP | Octadecylsilyl (C18) | Hydrophobicity | 150/250 x 4.6 mm, 5 µm | Generally poor for cis/trans isomers; not recommended. | [1] |
Table 2: Example Mobile Phase Conditions for FAME Isomer Separation
| Method | Column | Mobile Phase Composition | Flow Rate | Temperature | Mode | Reference |
| Ag+-HPLC | Nucleosil 5SA | Gradient: A: 1,2-dichloroethane/dichloromethane (1:1), B: A + methanol/acetone (90:5:5). Linear gradient over 40 min. | 1.5 mL/min | Ambient | Gradient | [12] |
| Ag+-HPLC | Commercial Ag+ Column | Isocratic mixture of acetonitrile in hexane. | 1.0 mL/min | Ambient | Isocratic | [4] |
| RP-HPLC | COSMOSIL Cholester | 0.05% TFA in 90% Methanol (aq). | 1.0 mL/min | Ambient | Isocratic | [1] |
| RP-HPLC | C18 | Isocratic elution with 100% acetonitrile for 34 min. | 1.0 mL/min | 40 °C | Isocratic | [14] |
Experimental Protocols
Protocol 1: High-Resolution Separation using Silver Ion (Ag+)-HPLC
This protocol provides a general workflow for separating this compound and methyl oleate using a commercial Ag+-HPLC column.
-
Column: Commercially available Ag+-HPLC column (e.g., ChromSpher 5 Lipids, 250 x 4.6 mm).
-
Mobile Phase:
-
Solvent A: n-Hexane (HPLC Grade).
-
Solvent B: Acetonitrile (HPLC Grade).
-
-
Sample Preparation: Dissolve the FAME standard mixture or sample in n-Hexane to a final concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 205 nm (as FAMEs have a weak chromophore) or Evaporative Light Scattering Detector (ELSD).
-
Elution Program: Start with an isocratic elution of 1% Acetonitrile in Hexane. If resolution is insufficient, a shallow gradient can be developed (e.g., 0.5% to 2% Acetonitrile over 30 minutes).
-
-
Analysis: The expected elution order is saturated FAMEs first, followed by this compound (trans), and then methyl oleate (cis). Retention is highly dependent on the specific column and mobile phase conditions.
Protocol 2: Improved Separation using a Shape-Selective Reversed-Phase Column
This protocol is for users who do not have access to an Ag+-HPLC system.
-
Column: Reversed-phase column with enhanced shape selectivity (e.g., COSMOSIL Cholester, 150 x 4.6 mm, 5 µm).
-
Mobile Phase: 90% Methanol / 10% Water containing 0.05% Trifluoroacetic Acid (TFA).
-
Sample Preparation: Dissolve the FAME sample in the mobile phase.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 205 nm.
-
-
Analysis: The separation will be less pronounced than with Ag+-HPLC, but resolution should be significantly better than on a standard C18 column. Optimization of the methanol/water ratio may be required.
Visualizations
Method Selection Workflow
Caption: Workflow for selecting an appropriate HPLC method.
Troubleshooting Logic for Poor Resolution
References
- 1. hplc.eu [hplc.eu]
- 2. mdpi.com [mdpi.com]
- 3. Improved separation of conjugated fatty acid methyl esters by silver ion-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of cis and trans unsaturated fatty acid methyl esters by silver ion high-performance liquid chromatography [periodicos.capes.gov.br]
- 5. researchgate.net [researchgate.net]
- 6. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. chromforum.org [chromforum.org]
- 11. researchgate.net [researchgate.net]
- 12. aocs.org [aocs.org]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
Technical Support Center: Optimization of Methyl Elaidate Derivatization
Welcome to the technical support center for the optimization of methyl elaidate (B1234055) derivatization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to derivatize elaidic acid into methyl elaidate for analysis?
Derivatization is a crucial step for the analysis of fatty acids like elaidic acid, particularly for gas chromatography (GC).[1][2] The primary reasons are:
-
Increased Volatility : Free fatty acids are not very volatile due to their polar carboxyl group, which leads to late-eluting peaks in GC analysis.[1][3] Converting them to methyl esters (FAMEs), such as this compound, increases their volatility.
-
Improved Peak Shape : The polar carboxyl group can interact with the GC column's stationary phase, causing significant peak tailing.[1] Neutralizing this polarity by converting it to a methyl ester results in sharper, more symmetrical peaks.
-
Enhanced Stability : Methyl esters are generally stable compounds, suitable for GC analysis.
Q2: What are the most common methods for preparing this compound?
The preparation of this compound typically involves the esterification of elaidic acid or the transesterification of triglycerides containing elaidic acid.[4][5] The most common methods are:
-
Acid-Catalyzed Derivatization : This method is effective for both free fatty acids and transesterification of lipids.[5][6] Common reagents include boron trifluoride in methanol (B129727) (BF3-methanol), hydrochloric acid (HCl) in methanol, or sulfuric acid in methanol.[1][5][6][7]
-
Base-Catalyzed Transesterification : This is a rapid method suitable for converting triglycerides to FAMEs.[8][9] Common reagents include sodium methoxide (B1231860) (NaOCH₃) or potassium hydroxide (B78521) (KOH) in methanol.[9][10] However, this method is not effective for esterifying free fatty acids.[9]
Q3: How do I choose the right derivatization method for my sample?
The choice of method depends on the composition of your sample:[9]
-
For samples containing primarily free fatty acids , an acid-catalyzed method like BF3-methanol is necessary.[9]
-
For samples containing triglycerides and other glycerolipids (like vegetable oils or animal fats) with low free fatty acid content, a base-catalyzed method is often faster and more efficient.[4][9]
-
For samples with a mixture of lipids and free fatty acids , an acid-catalyzed method is generally the most comprehensive approach.[9]
Experimental Workflows and Decision Making
The following diagrams illustrate the general experimental workflow for this compound derivatization and a decision tree for selecting the appropriate method.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. KROHNE | Fatty acid methyl ester [cmp.krohne.com]
- 5. What is Fatty Acid Methyl Ester? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. aocs.org [aocs.org]
- 7. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acid methyl ester - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Quantifying Methyl Elaidate
Welcome to the technical support center for the quantification of methyl elaidate (B1234055). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the analysis of this common trans fatty acid methyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying methyl elaidate?
A1: The most prevalent and officially recognized methods for quantifying this compound are gas chromatography (GC) based techniques.[1][2][3] Gas chromatography with a flame ionization detector (GC-FID) is widely used for its robustness and quantitative accuracy.[3][4] For more complex matrices or when confirmation of identity is required, gas chromatography-mass spectrometry (GC-MS) is the preferred method due to its high sensitivity and specificity.[5] Other techniques such as attenuated total reflection-Fourier-transform infrared (ATR-FTIR) spectroscopy can be used for rapid determination of total trans fat content, but GC offers superior separation of individual isomers.[1][3] High-performance liquid chromatography (HPLC) can also be employed, particularly with a C18 column, for the analysis of fatty acid methyl esters (FAMEs).[6][7]
Q2: Why is the choice of GC column critical for this compound analysis?
A2: The choice of gas chromatography (GC) column is critical because this compound is a trans isomer of methyl oleate (B1233923) (a cis isomer), and numerous other positional and geometric isomers of C18:1 fatty acid methyl esters (FAMEs) can be present in a sample.[8][9] Standard non-polar or slightly polar columns may not provide sufficient resolution to separate these isomers, leading to co-elution and inaccurate quantification.[2] For the separation of cis and trans isomers, highly polar capillary columns, such as those with biscyanopropyl or cyanopropylsilicone stationary phases (e.g., SP-2560, CP-Sil 88, Rt-2560), are recommended.[2][8][9][10] These columns provide the necessary selectivity to resolve trans isomers, which typically elute before their corresponding cis isomers on these phases.[10]
Q3: What can cause the artificial formation of this compound during my analysis?
A3: Artificial formation of this compound, a trans isomer, can occur from the isomerization of its cis counterpart, methyl oleate. This is primarily a thermally induced process.[11][12] High temperatures during sample preparation, such as in the derivatization step to form fatty acid methyl esters (FAMEs), or during GC analysis (e.g., high injector port temperature), can promote the conversion of cis double bonds to the more stable trans configuration.[11][13] It is crucial to use the mildest effective temperatures during sample handling and analysis to minimize this artifact.
Q4: What is a matrix effect and how can it affect my this compound quantification?
A4: A matrix effect is the alteration of an analyte's response (either suppression or enhancement) due to the presence of other co-eluting components in the sample matrix.[14][15][16][17] In the context of this compound quantification, especially with mass spectrometry detection (GC-MS or LC-MS), compounds from the sample matrix that elute at the same time can interfere with the ionization of this compound in the ion source.[16][17] This can lead to an underestimation or overestimation of the actual concentration.[14] To mitigate matrix effects, it is essential to have efficient sample cleanup procedures and good chromatographic separation.[17] The use of a stable isotope-labeled internal standard can also help to compensate for these effects.[16]
Troubleshooting Guides
Issue 1: Poor Peak Resolution and Suspected Co-elution
Symptoms:
-
Broad or tailing peaks for this compound.
-
Inconsistent quantification results between runs.
-
Shoulders on the this compound peak, suggesting the presence of an unresolved component.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate GC Column Polarity | Switch to a highly polar capillary column (e.g., SP-2560, CP-Sil 88) designed for FAME isomer separation.[2][9][10] | Improved separation of cis/trans and positional isomers from this compound. |
| Suboptimal GC Oven Temperature Program | Optimize the temperature ramp. A slower temperature ramp during the elution of C18:1 isomers can improve resolution.[18] Isothermal analysis at a carefully selected temperature may also enhance separation.[9] | Better separation between closely eluting peaks. |
| High Carrier Gas Flow Rate | Reduce the carrier gas flow rate to be closer to the optimal linear velocity for the column dimensions and carrier gas type. | Sharper peaks and improved resolution. |
| Column Overload | Dilute the sample or inject a smaller volume. | More symmetrical and narrower peaks. |
Logical Flow for Troubleshooting Co-elution
Caption: Troubleshooting workflow for co-elution issues.
Issue 2: Inaccurate Quantification - Results Are Higher Than Expected
Symptoms:
-
Quantified amount of this compound is consistently higher than the expected or previously validated range.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cis-Trans Isomerization | Reduce temperatures during sample preparation (derivatization) and GC analysis (injector and oven). Avoid unnecessarily long heating times.[11][13] | Minimized artificial formation of this compound from methyl oleate, leading to more accurate results. |
| Co-elution with another FAME | Refer to the co-elution troubleshooting guide (Issue 1). Confirm peak identity using GC-MS if available. | Accurate quantification of the this compound peak without interference from other compounds. |
| Incorrect Standard Concentration | Prepare fresh calibration standards and verify the purity of the this compound standard. | Accurate calibration curve and reliable quantification. |
| Matrix Enhancement | Evaluate for matrix effects by analyzing a standard addition series or by comparing the response of a standard in solvent versus a post-extraction spiked blank matrix.[15][16] If matrix effects are present, improve sample cleanup or use a suitable internal standard. | Correction for signal enhancement, leading to more accurate quantification. |
Experimental Protocols
Protocol 1: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)
This protocol is based on the use of boron trifluoride (BF3) in methanol (B129727), a common and effective reagent for the methylation of fatty acids.[8]
Materials:
-
Extracted lipid sample
-
7% Boron trifluoride (BF3) in methanol reagent
-
Hexane (B92381) (GC grade)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Teflon®-lined screw-capped glass test tubes
Procedure:
-
Dissolve approximately 20-25 mg of the extracted fat or oil sample in 2 mL of toluene in a screw-capped test tube.
-
Add 2 mL of 7% BF3-methanol reagent. Caution: BF3-methanol is corrosive and toxic; handle in a fume hood.
-
Seal the tube tightly with the Teflon®-lined cap.
-
Heat the tube at 100°C for 45 minutes in a heating block or water bath.[8]
-
Cool the tube to room temperature.
-
Add 2 mL of hexane and 5 mL of saturated sodium chloride solution to the tube.
-
Vortex the mixture for 1 minute and then allow the layers to separate.
-
Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
The FAMEs are now ready for GC analysis. The typical concentration for injection is around 20 mg/mL in hexane.[8]
Protocol 2: Gas Chromatography (GC) Analysis of FAMEs
This protocol provides a general framework for the GC analysis of FAMEs, including this compound, using a highly polar capillary column.
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).
-
Split/splitless injector.
-
Highly polar capillary column (e.g., SP-2560, 100 m x 0.25 mm, 0.2 µm film thickness).[4][8]
GC Conditions:
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Detector Temperature | 260-280 °C |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | ~1.2 mL/min (constant flow) |
| Oven Temperature Program | Initial: 150°C, hold for 1 minRamp 1: 10°C/min to 165°CRamp 2: 2°C/min to 200°C, hold for 15 min |
| Injection Volume | 1 µL |
| Split Ratio | 100:1 |
Note: These conditions are a starting point and may require optimization based on the specific instrument, column, and sample matrix.
Visualizations
General Workflow for this compound Quantification by GC
Caption: Standard workflow for quantifying this compound.
Signaling Pathway of Matrix Effect in MS Detection
Caption: How matrix components affect analyte signal.
References
- 1. Determination of trans fat in edible oils: current official methods and overview of recent developments | Semantic Scholar [semanticscholar.org]
- 2. Analysis of Trans Fat in Edible Oils with Cooking Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. who.int [who.int]
- 9. academic.oup.com [academic.oup.com]
- 10. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Challenges in GC-MS analysis: Case studies on phenibut and ethylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bataviabiosciences.com [bataviabiosciences.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. internationaloliveoil.org [internationaloliveoil.org]
Technical Support Center: Optimizing Methyl Elaidate Extraction
Welcome to the technical support center for optimizing the extraction of methyl elaidate (B1234055) from complex matrices. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting and analyzing methyl elaidate?
A1: this compound, a fatty acid methyl ester (FAME), is typically analyzed after extraction of lipids from the sample matrix and subsequent derivatization. Common extraction techniques include liquid-liquid extraction (LLE) using methods like Folch or Bligh and Dyer, and solid-phase extraction (SPE).[1] After extraction, the fatty acids are converted to FAMEs through a process called esterification or transesterification.[2] The resulting FAMEs, including this compound, are then most commonly analyzed by gas chromatography (GC) with a flame ionization detector (FID) or mass spectrometry (MS).[3][4][5]
Q2: I am getting low recovery of this compound. What are the potential causes?
A2: Low recovery of this compound can stem from several factors throughout the extraction and analysis workflow. Incomplete extraction from the sample matrix is a common issue. Additionally, the derivatization reaction to form the methyl ester may be inefficient.[6] Losses can also occur if the compound is volatile and samples are dried excessively.[7] For SPE methods, issues such as improper conditioning of the cartridge or incorrect choice of elution solvent can lead to poor recovery.[8]
Q3: What is matrix interference and how can I minimize it?
A3: Matrix interference occurs when other components in your sample, such as proteins and lipids, affect the accuracy and reliability of your analytical results.[9] This can lead to either falsely high or low measurements of your target analyte.[10] To minimize matrix effects, you can employ several strategies, including sample dilution, filtration, centrifugation, and more rigorous sample cleanup procedures like solid-phase extraction (SPE).[9][11] Creating standard curves using a matrix that matches your experimental samples can also help to correct for these effects.[9]
Q4: My liquid-liquid extraction is forming an emulsion. How can I resolve this?
A4: Emulsion formation is a frequent problem in liquid-liquid extractions, especially with samples high in surfactant-like compounds such as phospholipids (B1166683) and free fatty acids.[12] To prevent emulsions, you can gently swirl the separatory funnel instead of vigorously shaking it.[12] If an emulsion has already formed, you can try adding brine (a saturated salt solution) to increase the ionic strength of the aqueous layer, a technique known as "salting out".[12] Other methods to break an emulsion include centrifugation, filtration through a glass wool plug, or using phase separation filter papers.[12]
Troubleshooting Guides
Low Analyte Recovery
| Symptom | Potential Cause | Suggested Solution | Citation |
| Low peak area for this compound | Incomplete derivatization (transesterification). | Ensure the catalyst (e.g., methanolic HCl, BF3) is fresh and active. Optimize reaction time and temperature; some fatty amides may require longer incubation times (e.g., 16 hours). | [6] |
| Loss of analyte during solvent evaporation. | If drying the heptane (B126788) fractions, use a gentle stream of nitrogen and avoid complete dryness. Re-dissolve in a smaller, precise volume of solvent. | [13] | |
| Inefficient liquid-liquid extraction. | Ensure the correct solvent-to-sample ratio. Perform multiple extractions (e.g., repeat the heptane extraction twice) and pool the organic phases. | [13] | |
| Poor retention or elution in SPE. | Optimize the SPE method, including sorbent choice, sample pH, wash solvent, and elution solvent. Ensure the sorbent mass is appropriate for the sample. | [8][14] | |
| Analyte binding to particulates. | Centrifuge the sample to remove any solid material before extraction. | [12] |
Peak Shape and Chromatography Issues
| Symptom | Potential Cause | Suggested Solution | Citation |
| Peak tailing in GC analysis | Active sites in the GC inlet or column. | Clean the injector and use a deactivated inlet liner. Ensure the column is properly conditioned. Contamination from previous injections can also be a cause. | [3] |
| Co-elution with interfering compounds. | Optimize the GC temperature program to improve separation. Consider using a more selective column, such as a highly polar biscyanopropyl phase for resolving isomers. | [2] | |
| Sample overload. | Dilute the sample before injection. | ||
| Split or double peaks | Particulates from the sample blocking the column inlet. | Filter the sample extract before injection. | [15] |
| Sample solvent is immiscible with the mobile phase. | Ensure the final sample solvent is compatible with the GC column and conditions. | [15] |
Data Variability and Inaccuracy
| Symptom | Potential Cause | Suggested Solution | Citation | | :--- | High variability between replicate samples | Inconsistent manual sample preparation. | Use an automated sample preparation system for better precision. If manual, ensure consistent vortexing times and accurate volume transfers. |[7] | | | Matrix effects. | Dilute the sample to reduce the concentration of interfering components. Use matrix-matched standards for calibration. |[9][10] | | Inaccurate quantification | Lack of an appropriate internal standard. | Use an internal standard that is not naturally present in the sample (e.g., methyl heptadecanoate) to correct for extraction efficiency and injection volume variations. |[16] | | | Incorrect external standard calibration. | Prepare external standards in a solvent that matches the final sample extract. Run calibration standards across the expected concentration range of the samples. |[16] |
Experimental Protocols
Protocol 1: One-Step Lipid Extraction and Transmethylation
This protocol is suitable for the simultaneous digestion of fresh tissue, transmethylation of lipids, and extraction of fatty acid methyl esters (FAMEs).[17]
-
Reagent Preparation : Prepare a reagent containing methanol (B129727), heptane, benzene, 2,2-dimethoxypropane, and H2SO4 in a ratio of 37:36:20:5:2 by volume.
-
Sample Preparation : Place fresh tissue or isolated lipids into a reaction vial.
-
Reaction : Add the prepared reagent to the sample. For quantitative analysis of lipid content, add a known amount of an internal standard.
-
Heating : Heat the mixture at 80°C. This allows for simultaneous digestion and lipid transmethylation in a single phase.
-
Phase Separation : After heating, allow the mixture to cool to room temperature. Two distinct phases will form.
-
FAME Collection : The upper phase contains the FAMEs. Carefully collect this phase for direct analysis by gas chromatography (GC).
Protocol 2: Total Fatty Acid Extraction and Acid-Catalyzed Methylation
This protocol describes the extraction and methylation of all fatty acids (both free and bound) from a sample.[16]
-
Internal Standard : Add an appropriate internal standard (e.g., ~50 µg of heptadecanoic acid) to the sample.
-
Lipid Extraction : Perform a lipid extraction using a suitable solvent system (e.g., chloroform:methanol).
-
Drying : Dry the lipid extract completely, for instance, by lyophilization, to remove any residual water.
-
Methylation : Add 0.5 mL of anhydrous 1.25 M HCl in methanol to the dried extract.
-
Heating : Cap the vial tightly and heat at 50°C overnight or at 75-80°C for 1 hour. Ensure the vials can withstand the pressure buildup at higher temperatures.
-
Cooling and Quenching : Cool the tubes to room temperature. Quench the reaction by adding 0.1 mL of glacial acetic acid followed by 5 mL of deionized water.
-
FAME Extraction : Add 0.5 mL of high-resolution GC-grade hexane (B92381) and vortex thoroughly.
-
Phase Separation : Centrifuge at 1,000 x g for 10 minutes to achieve a stable interface.
-
Collection : Collect the upper hexane layer containing the FAMEs for GC analysis. Repeat the hexane extraction and pool the extracts.
Visualizations
Caption: General workflow for this compound extraction and analysis.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 3. chromforum.org [chromforum.org]
- 4. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Direct methylation procedure for converting fatty amides to fatty acid methyl esters in feed and digesta samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arborassays.com [arborassays.com]
- 10. cygnustechnologies.com [cygnustechnologies.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 14. Frontiers | Optimization of solid phase extraction for simultaneous quantification of efavirenz and levonorgestrel in wastewater using HPLC [frontiersin.org]
- 15. agilent.com [agilent.com]
- 16. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. One-step lipid extraction and fatty acid methyl esters preparation from fresh plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of methyl elaidate during sample preparation and storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of methyl elaidate (B1234055) during sample preparation and storage. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is methyl elaidate and why is its stability important?
A1: this compound is the methyl ester of elaidic acid, a trans-monounsaturated omega-9 fatty acid. It is commonly used as a reference standard in gas chromatography (GC) for the analysis of fatty acid profiles in various samples, including biological tissues, foods, and biofuels.[1] The stability of this compound is critical because its degradation can lead to inaccurate quantification and misidentification of fatty acids in a sample. Degradation can manifest as a loss of the main compound, the appearance of extraneous peaks in chromatograms, and shifts in retention times.
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathways for this compound are:
-
Oxidation: The double bond in the elaidic acid chain is susceptible to oxidation, especially when exposed to air, heat, and light. This can lead to the formation of hydroperoxides, which can further break down into secondary oxidation products like aldehydes, ketones, and shorter-chain fatty acid esters.
-
Hydrolysis: The ester linkage can be hydrolyzed back to elaidic acid and methanol. This reaction is catalyzed by the presence of acids or bases and water.
-
Isomerization: Although this compound is the more stable trans-isomer, under certain conditions, such as high temperatures, cis-trans isomerization can occur, potentially leading to the formation of its cis-isomer, methyl oleate.
-
Photodegradation: Exposure to UV and visible light can promote oxidation and isomerization.[2]
Q3: What are the ideal storage conditions for this compound?
A3: To ensure long-term stability, this compound should be stored under the following conditions:
-
Temperature: Store at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).
-
Atmosphere: Store under an inert gas, such as nitrogen or argon, to prevent oxidation.
-
Light: Protect from light by using amber vials or storing in the dark.
-
Form: Storing as a neat oil or in a non-polar, aprotic solvent like hexane (B92381) is preferable to solutions in protic solvents like methanol, which can participate in hydrolysis.
Troubleshooting Guides
Issue 1: Appearance of Unexpected Peaks in the Chromatogram
Possible Causes:
-
Oxidative Degradation: Exposure of the sample to air, especially at elevated temperatures (e.g., in the GC inlet), can cause oxidation. Oxidation products of this compound include aldehydes such as 11-oxo-9-undecenoate and methyl 9-oxononanoate.[3]
-
Hydrolysis: Presence of water along with acidic or basic residues in the sample can lead to the hydrolysis of this compound to elaidic acid. The free fatty acid may appear as a broader peak or may not elute from the GC column without further derivatization.
-
Isomerization: High temperatures in the GC inlet can sometimes cause minor isomerization to methyl oleate.
Solutions:
-
Sample Preparation: Prepare samples fresh whenever possible. If samples need to be stored, follow the ideal storage conditions mentioned in the FAQs. Use degassed solvents to minimize dissolved oxygen.
-
GC Conditions: Use a deactivated inlet liner and ensure the injection port temperature is not excessively high. A typical starting point is 250°C.
-
Peak Identification: Use a mass spectrometer (MS) detector to identify the unexpected peaks by comparing their mass spectra with libraries of known compounds. The mass spectrum of this compound will have a characteristic molecular ion peak and fragmentation pattern that can be distinguished from its degradation products.
Issue 2: Poor Peak Shape (Tailing or Splitting)
Possible Causes:
-
Active Sites: Active sites in the GC inlet liner, column, or packing material can interact with the ester group, leading to peak tailing.
-
Column Contamination: Buildup of non-volatile residues at the head of the column can cause peak distortion.
-
Improper Injection Technique: A slow or inconsistent injection can lead to band broadening and split peaks.
-
Solvent Mismatch: Injecting a sample in a solvent that is not compatible with the stationary phase can cause peak splitting, especially in splitless injection mode. For example, injecting a hexane solution onto a highly polar wax column can be problematic.[4]
Solutions:
-
System Maintenance: Regularly replace the inlet liner and septum. Use deactivated liners. If contamination is suspected, trim the first few centimeters of the column.
-
Injection Parameters: Optimize the injection speed and volume. For splitless injection, ensure the initial oven temperature is appropriate for the solvent to allow for proper solvent focusing.
-
Column Choice: Use a column specifically designed for fatty acid methyl ester (FAME) analysis, such as a wax or a high-polarity biscyanopropyl column.
Issue 3: Inconsistent Quantification and Low Recovery
Possible Causes:
-
Degradation During Sample Preparation: The derivatization step to convert fatty acids to FAMEs, if not performed carefully, can lead to degradation. Acid- or base-catalyzed methods can cause hydrolysis if water is present.
-
Volatility of this compound: Although a long-chain ester, this compound has some volatility, and losses can occur during solvent evaporation steps.
-
Adsorption: this compound can adsorb to glass and plastic surfaces, leading to losses, especially at low concentrations.
Solutions:
-
Derivatization: Ensure all reagents and solvents for derivatization are anhydrous. Neutralize the reaction mixture promptly after completion to prevent further side reactions.
-
Solvent Evaporation: Evaporate solvents under a gentle stream of nitrogen at a mild temperature. Avoid prolonged exposure to heat.
-
Use of Silanized Glassware: Using silanized glassware can help to minimize adsorption of fatty acid methyl esters.
Data on this compound Stability
The following tables summarize the stability of this compound under various conditions.
Table 1: Recommended Storage Conditions and Expected Stability
| Storage Temperature | Atmosphere | Light Condition | Solvent | Expected Shelf-Life |
| 2-8°C | Air | Ambient | Neat | Days to Weeks |
| -20°C | Air | Dark | Neat/Hexane | Up to 1 month |
| -20°C | Nitrogen | Dark | Neat/Hexane | Several months |
| -80°C | Nitrogen | Dark | Neat/Hexane | > 6 months |
Table 2: Factors Influencing the Degradation of this compound
| Factor | Condition | Primary Degradation Pathway | Key Degradation Products |
| Temperature | > 100°C | Thermal Oxidation | Aldehydes (e.g., 11-oxo-9-undecenoate, methyl 9-oxononanoate), epoxides[3] |
| pH | Acidic (e.g., pH < 4) with water | Hydrolysis | Elaidic acid, Methanol |
| pH | Basic (e.g., pH > 9) with water | Hydrolysis (Saponification) | Elaidate salt, Methanol |
| Light | UV or prolonged visible light | Photo-oxidation, Isomerization | Hydroperoxides, Aldehydes, Methyl Oleate |
| Oxygen | Presence of air | Oxidation | Hydroperoxides, Aldehydes, Ketones |
| Solvent | Protic (e.g., Methanol) | Solvolysis (transesterification if other alcohols are present) | Potential for side reactions |
| Solvent | Chlorinated (e.g., Dichloromethane) | Generally stable, but solvent purity is critical | Potential for acidic impurities to catalyze hydrolysis |
Experimental Protocols
Protocol 1: Stability-Indicating GC-MS Method for this compound
Objective: To separate and identify this compound from its potential degradation products.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
Capillary Column: A polar column, such as a DB-23 (50% cyanopropyl-methylpolysiloxane) or a FAMEWAX (polyethylene glycol) column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
GC-MS Conditions:
-
Inlet Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 ratio) or Splitless, depending on concentration.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 240°C at 5°C/min.
-
Hold at 240°C for 10 minutes.
-
-
MS Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Sample Preparation:
-
Prepare a stock solution of this compound in hexane (e.g., 1 mg/mL).
-
To assess stability, subject aliquots of the stock solution to stress conditions (e.g., heat at 80°C for 24 hours, exposure to UV light, or addition of acid/base).
-
Prior to injection, dilute the samples to an appropriate concentration (e.g., 10 µg/mL) with hexane.
Data Analysis:
-
Monitor the total ion chromatogram (TIC) for the appearance of new peaks.
-
Identify this compound and any degradation products by their retention times and mass spectra. The mass spectrum of this compound will show a molecular ion at m/z 296.5.
Visualizations
References
- 1. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 2. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Methyl Elaidate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methyl elaidate (B1234055).
Troubleshooting Guide
This guide addresses common issues encountered during methyl elaidate synthesis, focusing on improving reaction yield and product purity.
Question: My this compound yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yield in this compound synthesis can stem from several factors, primarily related to reaction equilibrium, catalyst activity, and reactant quality. Here are the most common causes and corresponding troubleshooting steps:
-
Incomplete Reaction/Equilibrium Issues: Esterification is a reversible reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, thus lowering the yield.[1][2][3]
-
Solution: Ensure all reactants (elaidic acid, methanol) and solvents are anhydrous. Use dry glassware. Consider methods for continuous water removal during the reaction, such as adding molecular sieves or performing the reaction under vacuum.[4]
-
-
Catalyst Inefficiency or Deactivation: The choice and handling of the catalyst are critical.
-
Acid Catalysts (e.g., H₂SO₄): While common, sulfuric acid can lead to longer reaction times and corrosion issues.[1] The catalyst concentration is crucial; ensure the optimal amount is used as per established protocols.
-
Heterogeneous Catalysts: These can be less active if not pre-treated correctly or if their pores are blocked. For instance, a low methanol (B129727) concentration can lead to the formation of a film of oleic acid on the catalyst surface, reducing its efficiency.[5]
-
Solution: Optimize catalyst concentration. For heterogeneous catalysts, follow specific pre-treatment procedures and ensure proper mixing to avoid fouling the catalyst surface. Consider using a more efficient catalyst system if issues persist (see comparison table below).
-
-
Suboptimal Molar Ratio of Reactants: An inappropriate ratio of methanol to elaidic acid can limit the conversion.
-
Solution: A large excess of methanol is typically used to drive the reaction equilibrium towards the product side.[2][6] However, an excessive excess can sometimes complicate purification. Molar ratios ranging from 9:1 to 55:1 (methanol:fatty acid) have been reported to be effective, depending on the catalytic system.[5][7] Conversely, an excess of elaidic acid may not lead to an increase in conversion.[8]
-
-
Presence of Water in Feedstock: If starting from a triglyceride source containing high free fatty acids (FFAs) and water, base-catalyzed transesterification will be inefficient due to soap formation.[1]
-
Solution: For feedstocks with high FFA content, a two-step process is recommended: an initial acid-catalyzed esterification to convert FFAs, followed by a base-catalyzed transesterification.[6] It has been noted that a small, controlled amount of water (e.g., 0.05 wt.%) can sometimes enhance the hydrolysis of fatty acids, which may facilitate the transesterification reaction.[9]
-
Question: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?
Answer:
The primary side reaction of concern depends on your chosen synthesis method.
-
For Base-Catalyzed Transesterification: If your starting material (e.g., a triglyceride) contains a high concentration of free fatty acids (FFAs), the most significant side reaction is saponification (soap formation).[1] This consumes the base catalyst and complicates the purification process.
-
For Acid-Catalyzed Esterification: The main issue is often the presence of unreacted starting materials and the byproduct, water, which hinders the forward reaction.[2]
-
Solution: Use a large excess of methanol and ensure anhydrous conditions to minimize the reverse reaction (hydrolysis).
-
-
Oxidation: this compound, being an unsaturated ester, is susceptible to oxidation at the double bond, especially during long-term storage or if exposed to air and light.[4]
-
Solution: Store the final product under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C is recommended) and protected from light.[10]
-
Question: How do I effectively purify my crude this compound?
Answer:
Purification is essential to remove unreacted starting materials, catalyst, and byproducts. A standard workup procedure for acid-catalyzed reactions is as follows:
-
Neutralization & Extraction: After the reaction, cool the mixture and add water. Extract the this compound into a non-polar organic solvent like hexane (B92381) or diethyl ether. This initial step helps to remove the excess methanol and some polar impurities.[2][11]
-
Aqueous Washing: Wash the organic layer several times with water to remove any remaining acid catalyst. If a base catalyst was used, a dilute acid wash might be necessary, followed by water washes until the aqueous layer is neutral.[11]
-
Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and remove the solvent using a rotary evaporator.
-
High Purity Purification (Optional): For obtaining high-purity this compound (>99%), further purification steps like vacuum distillation can be employed.[11][12]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two main methods are:
-
Esterification of Elaidic Acid: This involves the direct reaction of elaidic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid, hydrogen chloride in methanol, or a solid acid catalyst).[2] This is a reversible reaction.
-
Transesterification of Triglycerides: This method is used when the starting material is an oil or fat containing elaidic acid as part of a triglyceride. The triglyceride is reacted with methanol, typically using a base catalyst (like NaOH or KOH) or an acid catalyst, to produce methyl esters (biodiesel) and glycerol.[13]
Q2: Which catalyst is best for this compound synthesis?
A2: The "best" catalyst depends on the starting material and desired reaction conditions.
-
Sulfuric Acid (H₂SO₄): Effective and widely used, but can cause corrosion and environmental concerns.[14]
-
Heterogeneous (Solid) Acid Catalysts (e.g., Amberlyst-15, TiO₂, DBSA): Offer advantages like easier separation from the reaction mixture and potential for reusability.[3][5][8] They can, however, be more susceptible to poisoning by water.[3]
-
Ionic Liquids: Can be highly efficient and reusable, offering a greener alternative to traditional mineral acids.[7]
-
Base Catalysts (e.g., NaOH, KOH): Very effective for transesterification of pure triglycerides but are unsuitable for feedstocks with high free fatty acid content due to soap formation.[1]
Q3: How can I monitor the progress of my reaction?
A3: The most common method is to take small aliquots from the reaction mixture at different time intervals and analyze them using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).[15][16][17] This allows you to quantify the amount of this compound formed and the amount of elaidic acid remaining. Thin-Layer Chromatography (TLC) can also be used for a more qualitative, rapid assessment of the reaction's progress.
Q4: What is the impact of water on the synthesis?
A4: Water has a significant negative impact on acid-catalyzed esterification. As a product of the reaction, its presence can drive the equilibrium backward, reducing the final yield of this compound.[2][3] In some transesterification processes, a very small amount of water might slightly increase the rate by promoting hydrolysis, but excess water will always decrease the yield.[3][9]
Data Presentation: Comparison of Catalytic Systems
The following table summarizes various catalytic systems and their reported performance in the synthesis of fatty acid methyl esters, including methyl oleate (B1233923) (the cis-isomer of this compound), which serves as a close proxy.
| Catalyst System | Substrate | Methanol:Acid Molar Ratio | Temperature (°C) | Time (h) | Yield / Conversion (%) | Reference |
| TiO₂ (photocatalysis) | Oleic Acid | 55:1 | 55 | 4 | 98 | [5][18] |
| [C₃SO₃Hnhp]HSO₄ (Ionic Liquid) | Oleic Acid | 9:1 | 70 | 4 | 97.4 | [7] |
| Sulfuric Acid | Oleic Acid | 60:3 | 60 | 7 | 97 | [19] |
| 4-Dodecylbenzenesulfonic Acid (DBSA) | Oleic Acid | 1.3:1 | 40 | 4 | 93.6 | [8] |
| Cr-EDTA-MOF | Oleic Acid | 11:1 | 60 | - | 91 | [19] |
| Immobilized Lipase | Oleic Acid | 1.5:1 | 55 | 24 | 99 | [4] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification of Elaidic Acid using Sulfuric Acid
This protocol is a general procedure for the synthesis of this compound from elaidic acid.
Materials:
-
Elaidic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (95-98%)
-
Hexane (or diethyl ether)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (or sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve elaidic acid in a significant excess of anhydrous methanol (e.g., a 20:1 molar ratio of methanol to elaidic acid).
-
Slowly and carefully add concentrated sulfuric acid to the mixture (typically 1-2% by weight of the fatty acid).
-
Heat the mixture to reflux (approximately 65°C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the flask to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the this compound with hexane (or diethyl ether). Collect the organic layer.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude this compound.
-
For higher purity, the crude product can be purified by vacuum distillation.
(This protocol is adapted from general procedures described in literature.)[11]
Visualizations
Experimental Workflow: Acid-Catalyzed Esterification
Caption: Workflow for acid-catalyzed synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low synthesis yield.
References
- 1. Acid-Catalyzed Esterification [springboardbiodiesel.com]
- 2. aocs.org [aocs.org]
- 3. researchgate.net [researchgate.net]
- 4. Methyl oleate: synthesis and its application research_Chemicalbook [chemicalbook.com]
- 5. d-nb.info [d-nb.info]
- 6. mdpi.com [mdpi.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Low-Temperature Esterification to Produce Oleic Acid-Based Wax Esters Catalyzed by 4-Dodecylbenzenesulfonic Acid [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aocs.org [aocs.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI | Applications Notes | JEOL Ltd. [jeol.com]
- 17. arpi.unipi.it [arpi.unipi.it]
- 18. researchgate.net [researchgate.net]
- 19. Optimization of the catalytic production of methyl stearate by applying response surface Box–Behnken design: an intensified green option for high-cetane biofuel manufacture - PMC [pmc.ncbi.nlm.nih.gov]
preventing isomerization of methyl elaidate during analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of methyl elaidate (B1234055) during analysis.
Frequently Asked Questions (FAQs)
Q1: What is methyl elaidate and why is preventing its isomerization important?
A1: this compound is the methyl ester of elaidic acid, which is a trans-monounsaturated fatty acid. In analytical chemistry, particularly in lipidomics and food science, accurate quantification of specific fatty acid isomers is crucial. Isomerization, the process where one molecule is transformed into another with the same atoms but a different arrangement (e.g., trans to cis), can lead to inaccurate quantification and misinterpretation of results. Preventing the isomerization of this compound ensures that the analytical data reflects the true composition of the sample.
Q2: What are the primary causes of this compound isomerization during analysis?
A2: Isomerization of this compound during analysis can be triggered by several factors, including:
-
Heat: High temperatures, especially in the GC inlet, can provide the energy needed for the double bond to rotate, leading to a shift from the trans to the cis configuration.[1]
-
Acid or Base Catalysis: Traces of acid or base in the sample or on analytical instrumentation can catalyze the isomerization process.[2] This is a critical consideration during the derivatization step.
-
Light: Exposure to certain wavelengths of light, particularly UV, can promote isomerization.
Q3: How can I prevent isomerization during sample preparation and derivatization?
A3: To minimize isomerization during sample preparation and derivatization, consider the following:
-
Choice of Derivatization Reagent: Base-catalyzed methods (e.g., using sodium methoxide) are generally faster and occur at milder temperatures than acid-catalyzed methods, reducing the risk of isomerization.[3] However, they may not be suitable for free fatty acids.[4] For acid-catalyzed methods (e.g., using BF3-methanol or methanolic HCl), it is crucial to use the mildest effective conditions (temperature and time).[5] Lowering the derivatization temperature from 95 °C to room temperature has been shown to prevent cis to trans double bond isomerization.[6]
-
Neutralization: If an acid or base catalyst is used, it is essential to neutralize the reaction mixture before heating or injection into the GC. Traces of acid can damage sensitive GC columns and promote on-column isomerization.[2] After methylation with methanolic HCl, the addition of water and extraction of the FAMEs into a non-polar solvent like hexane (B92381) helps to keep the acid in the aqueous phase.[2]
-
Minimize Exposure to Light and Heat: Protect samples from direct light and avoid unnecessarily high temperatures during all sample handling and preparation steps.
Troubleshooting Guide
Problem 1: My chromatogram shows unexpected cis isomer peaks when analyzing a pure this compound standard.
| Possible Cause | Troubleshooting Step |
| High GC Inlet Temperature | Reduce the injector port temperature. While a high temperature is needed for volatilization, excessive heat can cause thermal isomerization. A temperature gradient exists within the inlet, so the setpoint may not reflect the actual temperature experienced by the entire sample.[7] |
| Active Sites in the GC Inlet or Column | Use a deactivated inlet liner and a high-quality capillary column specifically designed for FAME analysis to minimize catalytic isomerization. |
| Acidic or Basic Contamination | Ensure all glassware is thoroughly cleaned and rinsed. If using an acid or base-catalyzed derivatization, ensure complete neutralization and removal of the catalyst before injection.[2] |
Problem 2: I suspect isomerization is occurring during my derivatization step.
| Possible Cause | Troubleshooting Step |
| Harsh Derivatization Conditions | If using an acid-catalyzed method, reduce the reaction temperature and time.[6] Compare results with a milder, base-catalyzed method if your sample matrix allows.[3][4] |
| Reagent Quality | Ensure derivatization reagents are fresh and of high quality. Aged or contaminated reagents can contain impurities that may catalyze isomerization. |
| Presence of Water | Ensure anhydrous conditions during derivatization, as the presence of water can interfere with the reaction and potentially lead to side reactions. |
Experimental Protocols
Protocol 1: Base-Catalyzed Transesterification (Sodium Methoxide (B1231860) Method)
This method is rapid and conducted under mild conditions, minimizing the risk of isomerization.
-
Sample Preparation: To a vial containing the lipid extract, add 50 µL of methyl tert-butyl ether (MTBE) and vortex.
-
Reaction: Add 100 µL of 2 M sodium methoxide in methanol (B129727) and shake vigorously for 3 minutes at room temperature.
-
Quenching: Stop the reaction by adding 150 µL of hexane and 100 µL of 2 M hydrochloric acid.
-
Extraction: Mix thoroughly. The upper hexane layer containing the Fatty Acid Methyl Esters (FAMEs) is carefully collected.
-
Re-extraction: To maximize yield, add another 100 µL of hexane to the reaction mixture, and the resulting upper layer is combined with the first hexane portion.[3]
Protocol 2: Acid-Catalyzed Esterification (BF3-Methanol Method)
This method is effective for both free fatty acids and glycerolipids.
-
Saponification (for glycerides): Reflux the lipid sample with methanolic sodium hydroxide.
-
Esterification: Add boron trifluoride (BF3) in methanol (typically 12-14%) to the sample.
-
Heating: Heat the mixture at a controlled temperature (e.g., 60-100°C) for a specified time (e.g., 5-30 minutes). Use the lowest temperature and shortest time that provides complete derivatization.
-
Extraction: After cooling, add water and a non-polar solvent (e.g., heptane) to extract the FAMEs.
-
Washing: Wash the organic layer with water and/or a saturated sodium chloride solution to remove residual catalyst and water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) before GC analysis.[8]
Quantitative Data Summary
Table 1: Comparison of Derivatization Methods for FAME Analysis
| Derivatization Method | Advantages | Disadvantages | Isomerization Risk |
| Base-Catalyzed (e.g., Sodium Methoxide) | Fast reaction times (minutes).[9] Mild reaction conditions (room temperature).[3] | Not effective for free fatty acids.[4] | Low |
| Acid-Catalyzed (e.g., BF3-Methanol, Methanolic HCl) | Effective for all lipid classes, including free fatty acids.[5] | Longer reaction times and/or higher temperatures may be required.[5] Potential for artifact formation.[5] | Higher, if conditions are not optimized (high temperature, prolonged time).[6] |
Table 2: Recommended GC Columns for cis/trans FAME Isomer Analysis
| GC Column Stationary Phase | Key Features |
| Highly Polar Cyano-polysiloxane (e.g., CP-Sil 88, HP-88, SP-2560) | Excellent separation of cis and trans isomers.[10][11] Trans isomers typically elute before cis isomers.[12] |
| Ionic Liquid (e.g., SLB-IL111) | Provides a high degree of separation for trans and cis FAME isomers.[10] Can resolve C18:1Δ9c (a cis FAME) from all trans FAMEs.[10] |
| Mid-Polarity Cyanopropyl (e.g., DB-23) | Provides good separation for complex FAME mixtures and some cis/trans separation.[11] |
| Polyethylene Glycol (e.g., DB-Wax) | Good for general FAME analysis (separation by carbon number and degree of unsaturation) but does not separate cis and trans isomers.[11] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. It’s A Matter of Degrees, but Do Degrees Really Matter? [restek.com]
- 8. gcms.cz [gcms.cz]
- 9. Automated determination of fatty acid methyl ester and cis/trans methyl ester composition of fats and oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. interchim.fr [interchim.fr]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimization of GC-MS Parameters for Methyl Elaidate Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of methyl elaidate (B1234055).
Frequently Asked Questions (FAQs)
Q1: What is the typical sample preparation method for analyzing methyl elaidate by GC-MS?
A1: Before GC-MS analysis, fatty acids like elaidic acid are typically derivatized to their corresponding fatty acid methyl esters (FAMEs), such as this compound. This process, known as transesterification or esterification, increases the volatility of the compounds, making them suitable for gas chromatography.[1][2][3][4] A common method involves using an acid catalyst like methanolic HCl or boron trifluoride-methanol solution (BF3-MeOH).[1][5]
Q2: What are the key GC-MS parameters to optimize for this compound analysis?
A2: The critical parameters to optimize include the injector temperature, oven temperature program, carrier gas flow rate, and mass spectrometer settings (ion source temperature, ionization energy, and mass scan range).[1][6] Optimization of these parameters is crucial for achieving good peak shape, resolution, and sensitivity.
Q3: What type of GC column is recommended for the separation of FAMEs, including this compound?
A3: For the analysis of FAMEs, a mid-polar to polar capillary column is often used. Columns with a stationary phase like cyanopropyl polysiloxane are excellent for separating cis/trans isomers of FAMEs.[7] Non-polar columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5MS), can also be used for general FAME profiling.[1][6]
Q4: What are the characteristic mass spectral fragments (m/z) for identifying this compound?
A4: The electron ionization (EI) mass spectrum of this compound (C19H36O2, molecular weight: 296.5 g/mol ) will show a molecular ion peak (M+) at m/z 296.[8] Other significant fragments can be observed at m/z values such as 264 ([M-32]+, loss of methanol), 222, 180, 138, 97, 83, 74, and 55. The base peak is often observed at m/z 74, which corresponds to the McLafferty rearrangement product of the methyl ester group.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Peak or Very Small Peak for this compound | Incomplete derivatization (transesterification). | Ensure the transesterification reaction has gone to completion. Optimize reaction time and temperature. |
| Sample concentration is too low. | Concentrate the sample or inject a larger volume (be cautious of overloading the column). | |
| Leak in the GC system (injector, column fittings). | Perform a leak check of the system and tighten or replace fittings as necessary.[10] | |
| Issues with the MS detector (e.g., filament burnout). | Check the MS tune report and perform maintenance if required, such as replacing the filament.[10] | |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the injector liner or column. | Use a deactivated liner and trim the first few centimeters of the column.[11] If the problem persists, the column may need replacement. |
| Column overload. | Dilute the sample or increase the split ratio.[12] | |
| Inappropriate oven starting temperature. | For splitless injection, the initial oven temperature should be below the boiling point of the injection solvent.[12] | |
| Poor Resolution Between this compound and Other FAMEs | Inadequate GC column. | Use a more polar column specifically designed for FAME isomer separation.[7] |
| Suboptimal oven temperature program. | Decrease the temperature ramp rate to improve the separation of closely eluting peaks.[6] | |
| Carrier gas flow rate is not optimal. | Optimize the carrier gas flow rate to achieve the best resolution. | |
| Retention Time Shifts | Changes in carrier gas flow rate. | Check the gas supply and ensure a constant flow rate. |
| Column aging or contamination. | Condition the column or trim the inlet end. If the shift is significant, the column may need to be replaced. | |
| Leaks in the system. | Perform a leak check. | |
| High Baseline Noise | Contaminated carrier gas, injector, or column. | Use high-purity gas with appropriate traps. Clean the injector and bake out the column. |
| Column bleed at high temperatures. | Ensure the oven temperature does not exceed the column's maximum operating temperature. Use a low-bleed column if possible.[12] |
Experimental Protocols
Sample Preparation: Transesterification of Fatty Acids
This protocol describes the conversion of fatty acids in a sample (e.g., oil, fat, or lipid extract) to FAMEs.
Materials:
-
Sample containing lipids
-
Methanolic HCl (1.25 M) or Boron Trifluoride-Methanol (BF3-MeOH) solution (14%)
-
n-Hexane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (B86663)
-
Vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Accurately weigh approximately 25 mg of the lipid sample into a vial.
-
Add 2 mL of methanolic HCl or BF3-MeOH solution to the vial.
-
Securely cap the vial and heat at 60-70°C for 60-90 minutes.[3]
-
Allow the vial to cool to room temperature.
-
Add 1 mL of n-hexane and 1 mL of saturated NaCl solution.
-
Vortex the mixture for 1 minute and then allow the layers to separate.
-
Carefully transfer the upper hexane (B92381) layer, containing the FAMEs, to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
The sample is now ready for GC-MS analysis.
GC-MS Analysis of this compound
The following table provides a starting point for GC-MS parameters. These may need to be optimized for your specific instrument and column.
| Parameter | Typical Value | Notes |
| GC System | Agilent 6890N or similar | |
| Mass Spectrometer | Agilent 5975C MSD or similar | |
| Injection Volume | 1 µL | Can be adjusted based on sample concentration. |
| Injector Temperature | 250°C | Should be high enough to ensure complete vaporization of the sample. |
| Injection Mode | Split (e.g., 50:1) or Splitless | Splitless mode is more sensitive for trace analysis. |
| Carrier Gas | Helium | At a constant flow rate of 1 mL/min.[6] |
| GC Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) or a polar column (e.g., SP-2560) | A polar column is recommended for resolving cis/trans isomers. |
| Oven Temperature Program | Initial 70°C for 2 min, ramp at 5°C/min to 240°C, hold for 5 min.[6] | The ramp rate can be adjusted to improve separation. |
| Transfer Line Temp. | 240°C | |
| Ion Source Temp. | 230°C | Optimization can improve sensitivity.[13] |
| Quadrupole Temp. | 150°C | |
| Ionization Energy | 70 eV (Electron Ionization - EI) | Standard for most applications. |
| Mass Scan Range | m/z 40-550 | To cover the expected mass range of FAMEs.[6] |
| Solvent Delay | 3-4 minutes | To prevent the solvent peak from damaging the detector filament.[6] |
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Troubleshooting decision tree for GC-MS analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. shimadzu.com [shimadzu.com]
- 3. mdpi.com [mdpi.com]
- 4. gcms.cz [gcms.cz]
- 5. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 6. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 7. FAME Standard for Optimizing GC System Performance [sigmaaldrich.com]
- 8. 9-Octadecenoic acid, methyl ester, (E)- [webbook.nist.gov]
- 9. This compound | C19H36O2 | CID 5280590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. shimadzu.co.uk [shimadzu.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Methyl Elaidate in Biological Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of methyl elaidate (B1234055) in biological tissues.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is methyl elaidate and why is it analyzed in biological tissues?
A1: this compound is the methyl ester form of elaidic acid, which is a monounsaturated trans fatty acid.[1][2] It is often analyzed in biological tissues to understand the incorporation and metabolism of dietary trans fats, which have been linked to various health conditions. Analysis is typically performed via gas chromatography (GC).[2]
Q2: Why is it necessary to convert elaidic acid to this compound before GC analysis?
A2: Free fatty acids like elaidic acid are highly polar and tend to form hydrogen bonds, which can cause poor chromatographic performance, including peak tailing and adsorption to active sites within the GC system.[3] Converting them to their less polar, more volatile fatty acid methyl ester (FAME) derivatives through a process called esterification or transesterification is crucial for achieving the sharp, symmetrical peaks required for accurate quantification.
Q3: What are the most significant challenges when analyzing this compound in biological tissues?
A3: The primary challenges include:
-
Efficient Extraction: The complex and variable nature of biological matrices makes quantitative extraction of lipids difficult.[4]
-
Isomerization: The potential for conversion between the trans isomer (elaidic acid) and its cis isomer (oleic acid) during sample preparation, which can lead to inaccurate results.[5]
-
Chromatographic Co-elution: this compound can co-elute with other similar fatty acid methyl esters, particularly its positional isomers, making individual quantification difficult.[3][6]
-
Low Abundance: Elaidic acid can be present at low concentrations in tissues, requiring sensitive and optimized analytical methods.
-
Sample Integrity: Preventing hydrolysis of the methyl ester back to the free fatty acid or oxidation during sample preparation and storage is critical.[7]
Section 2: Troubleshooting Guides
This section addresses specific issues encountered during the analysis of this compound.
Extraction & Sample Preparation
Q4: I am observing low recovery of this compound from my tissue sample. What are the potential causes and solutions?
A4: Low recovery can stem from incomplete extraction, incomplete derivatization, or sample degradation.[7]
-
Problem: Incomplete Extraction
-
Cause: The chosen extraction solvent or method may not be optimal for the specific tissue type. The efficiency of lipid extraction is highly dependent on the tissue matrix.[4]
-
Solution: Ensure the tissue is thoroughly homogenized to maximize surface area for solvent interaction.[8] Consider testing different extraction methods. For many tissues, a Folch (chloroform:methanol) extraction is effective. For high-throughput needs, one-step extraction and methylation methods can be used, but they must be validated for your specific tissue type.[4]
-
-
Problem: Incomplete Derivatization (Transesterification)
-
Cause: The reaction conditions (time, temperature, catalyst concentration) may be insufficient to convert all elaidic acid to this compound.
-
Solution: Review and optimize your derivatization protocol. Ensure the catalyst (e.g., BF₃-methanol or acidic methanol) is not expired and is used in sufficient excess. To determine the optimal reaction time, analyze aliquots at different time points until the this compound peak area no longer increases. The presence of water can inhibit the reaction; ensure your sample and solvents are as dry as possible.
-
Chromatography & Quantification
Q5: My this compound chromatogram shows a broad or tailing peak. How can I improve the peak shape?
A5: Peak tailing is often caused by interactions between the analyte and active sites in the GC system or by contamination.[9]
-
Potential Causes & Solutions:
-
Active Sites: The inlet liner, column, or seals may have active sites that adsorb the analyte.
-
Troubleshooting: Replace the inlet liner with a new, deactivated one. Trim 10-20 cm from the front of the GC column to remove accumulated contaminants and active sites.[9]
-
-
Column Contamination: Non-volatile residues from the sample matrix can build up at the head of the column.
-
Troubleshooting: Bake out the column at a high temperature (as recommended by the manufacturer) to remove contaminants.[9]
-
-
Incompatible Solvent: The sample solvent may not be compatible with the column's stationary phase.
-
Troubleshooting: For FAME analysis on polar columns, use a non-polar solvent like hexane (B92381) or heptane.[9]
-
-
Q6: I suspect another compound is co-eluting with my this compound peak. How can I confirm this and resolve the issue?
A6: Co-elution is a common problem in FAME analysis due to the presence of numerous isomers.
-
Step 1: Confirming Co-elution
-
Peak Shape Analysis: Look for asymmetrical peaks, such as those with a noticeable "shoulder" or a flattened top, which strongly suggest co-elution.[10]
-
Mass Spectrometry (MS) Analysis: If using a GC-MS system, examine the mass spectrum across the peak. A change in the relative ion abundances from the leading edge to the tailing edge indicates that more than one compound is present.[3] You can use extracted ion chromatograms (EICs) for ions specific to this compound and potential interferences to see if their peaks align.[6]
-
-
Step 2: Resolving Co-elution
-
Optimize GC Temperature Program: A slower oven temperature ramp rate (e.g., decreasing by 1-2°C/min) increases the interaction time with the stationary phase and can significantly improve the separation of closely eluting compounds.[6]
-
Change GC Column: The stationary phase chemistry is the most critical factor for selectivity. If optimization fails, switch to a column with a different polarity. For FAMEs, highly polar cyanopropyl-based columns (e.g., HP-88) often provide superior resolution for separating isomers compared to standard wax columns.[3]
-
Adjust Carrier Gas Flow Rate: Ensure the carrier gas linear velocity is set to the optimal rate for your column dimensions and gas type (Helium or Hydrogen) to maximize efficiency and resolution.[6]
-
Isomerization & Degradation
Q7: Can my sample preparation procedure cause the isomerization of methyl oleate (B1233923) (cis) to this compound (trans)?
A7: Yes, isomerization is a significant risk, particularly under certain conditions.
-
Cause: The use of acid catalysts (like HCl or H₂SO₄) and elevated temperatures during the derivatization step can promote the conversion of cis to trans isomers.[5]
-
Solution:
-
Minimize Heat and Reaction Time: Use the mildest temperature and shortest reaction time that still ensures complete derivatization. Over-heating or prolonged reaction times can increase isomerization.[5]
-
Consider Alternative Catalysts: While acidic catalysts are common, explore other options if isomerization is a persistent issue. Base-catalyzed methods (using sodium methoxide) are typically faster and performed at lower temperatures, reducing the risk of isomerization, but may be less effective for samples with high free fatty acid content.
-
Validate Your Method: Analyze a standard containing only methyl oleate using your full sample preparation protocol. The appearance of a this compound peak will confirm that isomerization is occurring.
-
Section 3: Data Presentation
Table 1: Example Recovery of Long-Chain Saturated FAMEs from Biological Tissues
Note: This table summarizes reported recovery percentages for methyl arachidate (B1238690) (C20:0), a saturated fatty acid methyl ester. While specific data for this compound is limited, these values provide a general benchmark for expected extraction efficiencies from various tissues using different methods.[4]
| Tissue Type | Extraction/Derivatization Method | Analytical Method | Reported Recovery (%) |
| Swine Adipose | Grinding, freeze-drying, extraction, methylation | GC-FID | Within acceptable limits |
| Swine Muscle | Grinding, freeze-drying, extraction, methylation | GC-FID | Within acceptable limits |
| Mammalian Brain | One-step digestion, extraction, and transmethylation | GC | Not Specified |
| Mammalian Liver | One-step digestion, extraction, and transmethylation | GC | Not Specified |
Section 4: Experimental Protocols & Visualizations
Protocol 1: Generalized Lipid Extraction from Biological Tissue (Folch Method)
-
Homogenization: Weigh approximately 100 mg of frozen tissue and homogenize it in a 2:1 (v/v) mixture of chloroform (B151607):methanol (B129727) to a final volume of 2 mL (a 20-fold volume excess).[7]
-
Agitation: Agitate the mixture vigorously for 20 minutes at room temperature to ensure thorough lipid extraction.[7]
-
Phase Separation: Add 0.4 mL (0.2 volumes) of a 0.9% NaCl solution to the homogenate. Vortex the mixture well and centrifuge at low speed (~2000 rpm) for 5 minutes to separate the aqueous and organic phases.[7]
-
Collection: Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette. Transfer it to a clean glass tube.[7]
-
Drying: Evaporate the chloroform under a gentle stream of nitrogen gas to obtain the dried lipid extract. The sample can be stored at -80°C until derivatization.[7]
Protocol 2: Acid-Catalyzed Transesterification for FAME Preparation
-
Reagent Preparation: Use a commercially available reagent like 14% Boron Trifluoride (BF₃) in methanol or prepare a solution of 1-2% sulfuric acid in anhydrous methanol.[7]
-
Reaction: Add 2 mL of the acidic methanol reagent to the dried lipid extract from Protocol 1.[7]
-
Heating: Cap the tube tightly (Teflon-lined cap is recommended) and heat at 80-100°C for 1-2 hours.[7]
-
Quenching and Extraction: Cool the reaction tube to room temperature. Add 1 mL of water and 1 mL of hexane. Vortex thoroughly to mix.[7]
-
Collection: Centrifuge briefly to separate the layers. Carefully transfer the upper hexane layer, containing the FAMEs (including this compound), to a new vial for GC analysis.
Diagrams (Generated with Graphviz)
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US3065248A - Process for isomerization of oleic acid and its derivatives - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. High-throughput extraction and quantification method for targeted metabolomics in murine tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
reducing matrix effects in methyl elaidate LC-MS analysis
Welcome to the technical support center for the LC-MS analysis of methyl elaidate (B1234055). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the LC-MS analysis of methyl elaidate?
A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] In the analysis of this compound, components of the biological or experimental matrix (e.g., proteins, salts, phospholipids) can interfere with the ionization process in the mass spectrometer's ion source.[1] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which negatively impact the accuracy, precision, and sensitivity of quantitative results.[2][3]
Q2: What are the common sources of matrix effects in this compound analysis?
A: The primary sources of matrix effects in lipid analysis, including for this compound, are phospholipids (B1166683), which are abundant in biological samples like plasma and tissue extracts.[1][4] Other significant contributors include:
-
Endogenous metabolites
-
Salts and buffers from sample preparation
-
Proteins
-
Glycerophosphocholines (GPCho's)[5]
These components can co-elute with this compound, competing for ionization and leading to inaccurate measurements.
Q3: How can I determine if my this compound analysis is being affected by matrix effects?
A: There are two primary methods to assess the presence and magnitude of matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a this compound standard solution is introduced into the mass spectrometer after the LC column.[2] A blank matrix extract is then injected onto the column. Any dip or peak in the constant signal of this compound indicates ion suppression or enhancement at that retention time.[1][2]
-
Post-Extraction Spiking: This quantitative approach compares the response of this compound spiked into a pre-extracted blank matrix sample to the response of the same concentration in a neat (clean) solvent.[1][2] The ratio of the peak areas provides a quantitative measure of the matrix effect.
Q4: What is the most effective way to compensate for matrix effects?
A: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[6][7] A SIL-IS for this compound, such as this compound-d3, is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[7] This allows for accurate quantification based on the ratio of the analyte signal to the internal standard signal.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound LC-MS analysis.
Issue 1: Poor reproducibility and accuracy in quantitative results.
-
Possible Cause: Significant and variable matrix effects between samples.
-
Troubleshooting Steps:
-
Evaluate Matrix Effect: Quantify the matrix effect using the post-extraction spiking method described in the FAQs. A high degree of variability across different lots of matrix suggests that improved sample cleanup is necessary.
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[8] Consider the following techniques:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, incorporating a SIL-IS is highly recommended to compensate for unavoidable matrix effects.[9]
-
Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is as close as possible to the study samples.[10] This helps to normalize the matrix effects between the calibrants and the unknown samples.
-
Issue 2: Low signal intensity or poor sensitivity for this compound.
-
Possible Cause: Ion suppression due to co-eluting matrix components, particularly phospholipids.
-
Troubleshooting Steps:
-
Improve Chromatographic Separation: Modify your LC method to better separate this compound from the region where phospholipids typically elute. This can be achieved by:
-
Adjusting the mobile phase gradient profile.
-
Changing the analytical column to one with a different chemistry.
-
Optimizing the flow rate.
-
-
Enhance Sample Cleanup: Employ a more rigorous sample preparation method specifically designed for phospholipid removal, such as a targeted SPE protocol or phospholipid removal plates.[4][11]
-
Dilute the Sample: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their suppressive effect.[6][8]
-
Issue 3: Retention time shifts for this compound between injections.
-
Possible Cause: Buildup of matrix components on the analytical column.
-
Troubleshooting Steps:
-
Implement a Column Wash Step: Incorporate a robust column wash with a strong organic solvent at the end of each analytical run to elute strongly retained matrix components.[7]
-
Use a Guard Column: A guard column can protect the analytical column from contamination, extending its lifetime and improving reproducibility.[7]
-
Improve Sample Cleanup: More effective removal of matrix components through optimized SPE or LLE will reduce column fouling.[7]
-
Data Presentation
The following table summarizes the effectiveness of various sample preparation techniques in reducing matrix effects, based on common findings in lipid analysis.
| Sample Preparation Technique | Typical Analyte Recovery | Efficacy in Reducing Phospholipids | Relative Cost | Throughput |
| Protein Precipitation (PPT) | High (>90%) | Low | Low | High |
| Liquid-Liquid Extraction (LLE) | Moderate to High (70-95%) | Moderate | Low | Moderate |
| Solid-Phase Extraction (SPE) | High (85-100%) | High | Moderate | Moderate to High |
| Phospholipid Removal Plates | High (>90%) | Very High | High | High |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction (LLE) for this compound
This protocol is a starting point and should be optimized for your specific application.
-
Sample Preparation: To 100 µL of plasma or serum, add the internal standard solution.
-
Extraction: Add 1 mL of a 2:1 (v/v) mixture of methyl-tert-butyl ether (MTBE) and methanol (B129727).
-
Vortex: Vortex the mixture vigorously for 1 minute.
-
Phase Separation: Add 250 µL of water to induce phase separation. Vortex for 30 seconds and then centrifuge at 2000 x g for 5 minutes.
-
Collection: Carefully collect the upper organic layer containing the lipids.
-
Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.
Protocol 2: General Solid-Phase Extraction (SPE) for this compound
This protocol uses a reversed-phase SPE cartridge and should be optimized.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.[12]
-
Sample Loading: Load the pre-treated sample (e.g., plasma diluted with an aqueous buffer) onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound and other lipids with a strong organic solvent such as methanol or acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate under nitrogen and reconstitute in the mobile phase.
Visualizations
Caption: A generalized workflow for the LC-MS analysis of this compound.
Caption: Troubleshooting decision tree for addressing matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [ub-ir.bolton.ac.uk]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. littlemsandsailing.com [littlemsandsailing.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Technical Support Center: Optimizing GC Separation of Methyl Elaidate
Welcome to the technical support center for the gas chromatography (GC) analysis of methyl elaidate (B1234055) and related fatty acid methyl esters (FAMEs). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for selecting the appropriate GC column and troubleshooting common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in selecting a GC column for separating methyl elaidate from other FAMEs?
A1: The most critical factor is the stationary phase polarity. For separating geometric isomers like this compound (a trans-FAME) from its cis-isomer, methyl oleate, a highly polar stationary phase is essential.[1][2][3] Cyanopropyl-based phases are the industry standard for this application due to their ability to resolve cis and trans isomers effectively.[4][5][6][7]
Q2: Which specific stationary phases are recommended for this compound separation?
A2: Highly polar cyanopropyl siloxane stationary phases are recommended.[7] Look for columns with high cyanopropyl content. Commercially available examples include:
These columns are specifically designed and tested for the detailed analysis of cis/trans FAME isomers.[5][9]
Q3: How do column dimensions (length, internal diameter, film thickness) affect the separation?
A3: Column dimensions play a crucial role in optimizing resolution, analysis time, and sample capacity:
-
Length: Longer columns (e.g., 100 m or even 200 m) provide higher resolution, which is critical for separating complex mixtures of FAME isomers.[4][5][6][9] However, this comes at the cost of longer analysis times.[4] Shorter columns can be used for faster analysis if the resolution is adequate.[11]
-
Internal Diameter (ID): Narrower ID columns (e.g., 0.10 mm, 0.18 mm, 0.25 mm) offer higher efficiency and better resolution.[11][12][13] However, they have lower sample capacity.[13][14] For most standard analyses, a 0.25 mm ID column provides a good balance.[5][14]
-
Film Thickness: Thicker films (e.g., 0.20 µm, 0.25 µm) increase retention time and can improve the resolution of volatile compounds.[15][16] For FAME analysis, a film thickness of around 0.20 µm is common.[5]
Q4: Why is my this compound peak tailing?
A4: Peak tailing for FAMEs is often caused by active sites within the GC system or issues with the column itself.[17] Potential causes include:
-
Active Sites: The injector liner, column, or packing material may have active sites that interact with the ester group. Using a deactivated liner and a high-quality, well-conditioned capillary column is crucial.[17]
-
Column Contamination: Contamination at the head of the column can lead to peak tailing. Trimming a small portion (10-20 cm) of the column inlet may resolve the issue.[18]
-
Improper Column Installation: A poor column cut or incorrect placement in the inlet can cause tailing. Ensure the column is cut at a clean 90° angle and installed at the correct height.[18]
Q5: I'm observing low signal intensity for my this compound peak. What could be the cause?
A5: Low signal intensity can stem from several factors:
-
Incorrect Injection Mode: For trace analysis, a splitless injection is preferred over a high split ratio to ensure more of the sample reaches the column.[19]
-
Sample Degradation: High injector temperatures can cause thermal degradation of FAMEs. Optimize the injector temperature to ensure vaporization without degradation.[19]
-
Detector Issues: For Flame Ionization Detectors (FID), ensure that the flame is lit and that the hydrogen and air/oxygen flow rates are optimal.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the GC analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| Poor Resolution of cis/trans Isomers | Inappropriate stationary phase. | Use a highly polar cyanopropyl-based capillary column (e.g., SP-2560, HP-88). | [3][6] |
| Column is too short. | Increase column length for higher resolution (e.g., 100 m or longer). | [4][5][9] | |
| Sub-optimal oven temperature program. | Optimize the temperature ramp rate. Slower ramps can improve separation. | [8] | |
| Peak Tailing | Active sites in the injector liner or column. | Use a deactivated liner. Condition the column according to the manufacturer's instructions. | [17] |
| Column contamination. | Trim 10-20 cm from the front of the column. | [18] | |
| Improper column installation. | Ensure a clean, 90° cut and correct installation depth in the injector. | [18] | |
| Peak Fronting | Column overload. | Reduce the injection volume or dilute the sample. Increase the split ratio. | [18] |
| Ghost Peaks | Contamination from previous injections or septum bleed. | Clean the injector and replace the liner and septum. Perform blank solvent injections to flush the system. | [19][20] |
| Irreproducible Retention Times | Leaks in the system. | Check for leaks using an electronic leak detector, especially at the injector and detector fittings. | [19] |
| Fluctuations in carrier gas flow rate or oven temperature. | Ensure a stable carrier gas supply and verify the accuracy and stability of the GC oven. | [19] |
GC Column Selection Guide for this compound Separation
The selection of an appropriate GC column is paramount for the successful separation of this compound. The following table summarizes key parameters for commonly used columns.
| Column Parameter | Recommendation for this compound Separation | Rationale | Citation(s) |
| Stationary Phase | Highly Polar (e.g., Biscyanopropyl Polysiloxane) | Essential for resolving cis and trans isomers of fatty acids. | [5][6][7] |
| Column Length | 60 m - 100 m (or longer for very complex samples) | Provides high resolution needed for isomeric separations. | [4][5][6] |
| Internal Diameter (ID) | 0.25 mm | Offers a good balance between efficiency and sample capacity. | [5][14] |
| Film Thickness | 0.20 µm - 0.25 µm | Provides sufficient retention for good separation without excessively long analysis times. | [5][15][16] |
Experimental Protocols
Protocol 1: Sample Preparation - Transesterification of Lipids to FAMEs
This protocol describes a general method for preparing FAMEs from a lipid sample.
-
Saponification:
-
Weigh approximately 100 mg of the lipid sample into a vial.
-
Add 2 mL of 0.5 M methanolic potassium hydroxide (B78521) (KOH).
-
Heat the mixture at 70-100°C for 5-10 minutes until the fat globules dissolve.[19]
-
-
Methylation:
-
Add 2 mL of 14% Boron Trifluoride (BF₃) in methanol.
-
Heat again at 70-100°C for 5 minutes.[19]
-
-
Extraction:
-
Cool the vial to room temperature.
-
Add 2 mL of hexane (B92381) and 2 mL of a saturated sodium chloride (NaCl) solution.
-
Vortex the mixture for 1 minute and allow the layers to separate.
-
Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial for GC analysis.[19]
-
Protocol 2: GC-FID Analysis of FAMEs
This protocol provides a starting point for the GC analysis of FAMEs, including this compound.
| GC Parameter | Recommended Setting | Citation(s) |
| Instrument | Agilent 7890 GC with FID or equivalent | [4] |
| Column | HP-88 or SP-2560 (100 m x 0.25 mm, 0.20 µm film thickness) | [5][6][19] |
| Injector | Split/Splitless | [19] |
| Injector Temperature | 250 °C | [19][21] |
| Injection Mode | Split (e.g., 100:1 for standard solutions) | [19] |
| Injection Volume | 1 µL | [19] |
| Carrier Gas | Helium or Hydrogen | [11][19] |
| Flow Rate | Constant flow, e.g., 1 mL/min for Helium | [19] |
| Oven Program | Initial: 120 °C, hold for 1 minRamp: 5 °C/min to 240 °C, hold for 10 min | [19] |
| Detector | Flame Ionization Detector (FID) | [4] |
| Detector Temperature | 280 °C | [19] |
Visual Guides
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Highly Reproducible Detailed cis/trans FAMEs Analysis Ensured by New Optimized Rt-2560 Column Manufacturing and Application-Specific QC Test [restek.com]
- 6. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. chromforum.org [chromforum.org]
- 10. gcms.labrulez.com [gcms.labrulez.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. gcms.cz [gcms.cz]
- 13. fishersci.ca [fishersci.ca]
- 14. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 15. gcms.cz [gcms.cz]
- 16. Film Thickness and Phase Ratio in GC Capillary Columns [restek.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. agilent.com [agilent.com]
- 21. Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Trace Level Detection of Methyl Elaidate
Welcome to the technical support center for the trace level detection of methyl elaidate (B1234055). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analysis of methyl elaidate at low concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the analysis of this compound?
A1: The most common and robust method for analyzing fatty acid methyl esters (FAMEs) like this compound is Gas Chromatography (GC).[1][2][3][4] GC is often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and structural confirmation.[3][5][6] For trace level analysis, GC-MS is often preferred due to its higher sensitivity and selectivity.[3][6][7]
Q2: Why is derivatization to a methyl ester necessary for GC analysis of elaidic acid?
A2: Derivatization of elaidic acid to its methyl ester, this compound, is crucial for several reasons. Free fatty acids are highly polar and can form hydrogen bonds, which leads to poor peak shapes, long retention times, and potential adsorption issues within the GC system.[1][2][4] Converting them to their corresponding FAMEs increases their volatility and reduces their polarity, making them more amenable to GC analysis and improving chromatographic performance.[1][2]
Q3: What are the common derivatization methods for preparing this compound?
A3: The most frequently used methods for preparing FAMEs are acid-catalyzed and base-catalyzed methylation (transesterification).[8][9][10]
-
Acid-catalyzed methylation: Often employs reagents like boron trifluoride in methanol (B129727) (BF3/MeOH) or methanolic HCl.[1][7][10] This method is effective for a wide range of lipids, including free fatty acids.[11]
-
Base-catalyzed methylation: Uses reagents such as methanolic potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH).[2][10] This method is typically faster and proceeds under milder conditions but may not be suitable for free fatty acids.[2][11]
Q4: How can I improve the sensitivity of my assay for trace level detection of this compound?
A4: Improving sensitivity for trace level detection can be achieved through several strategies:
-
Optimize Sample Preparation: Minimize sample loss during extraction and derivatization steps. Ensure the derivatization reaction goes to completion.
-
Use a Sensitive Detector: A mass spectrometer (MS) operating in Selected Ion Monitoring (SIM) mode offers significantly higher sensitivity compared to full scan mode or an FID.[6]
-
Enhance Chromatographic Performance: Use a high-resolution capillary column and optimize GC parameters (e.g., injection volume, split ratio, oven temperature program) to achieve sharp, narrow peaks, which increases the signal-to-noise ratio.
-
Sample Enrichment: Techniques like Solid Phase Extraction (SPE) can be used to concentrate the analyte and remove interfering matrix components.[12]
Q5: What are some common sources of contamination in GC analysis and how can I avoid them?
A5: Contamination can be a significant issue in trace analysis. Common sources include:
-
Solvents and Reagents: Use high-purity, GC-grade solvents and reagents.
-
Sample Handling: Avoid contact with plastics that can leach plasticizers (phthalates).[13] Use clean glassware. Fingerprints can introduce hydrocarbon contamination.[13]
-
GC System: Column bleed from old or improperly conditioned columns, septum bleed, and dirty injection port liners are common sources of background noise and interfering peaks.[13] Regular maintenance of the GC system is crucial.
-
Pump Oil: Back-diffusion of oil from vacuum pumps can contaminate the MS.[13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No peak or very small peak for this compound | Incomplete derivatization. | Optimize derivatization conditions (time, temperature, reagent concentration).[1][4] Ensure the sample is dry before adding the derivatization reagent. |
| Sample loss during extraction or workup. | Check the efficiency of your extraction method. Minimize the number of transfer steps. Ensure proper phase separation during liquid-liquid extractions.[1] | |
| Low injection volume or high split ratio. | Increase the injection volume or use a lower split ratio (or splitless injection) for trace level samples. | |
| Active sites in the GC inlet or column. | Deactivate the inlet liner with silylation reagent. Use a fresh, high-quality GC column. | |
| Poor peak shape (tailing or fronting) | Active sites in the GC system adsorbing the analyte. | Use a deactivated inlet liner and guard column. Check for column contamination and bake out or trim the column if necessary. |
| Co-elution with an interfering compound. | Optimize the GC temperature program to improve separation. Use a column with a different stationary phase. | |
| Non-volatile residues in the inlet. | Clean or replace the injection port liner. | |
| Broad peaks | Slow injection speed. | Use a fast injection speed to ensure a narrow sample band is introduced to the column. |
| Suboptimal carrier gas flow rate. | Optimize the carrier gas flow rate for your column dimensions. | |
| Thick film column. | For highly volatile compounds, a thinner film column may provide sharper peaks. | |
| Ghost peaks or high background | Contamination from the syringe, solvent, or GC system. | Run a blank gradient to identify the source of contamination. Clean the syringe, use fresh high-purity solvents, and check for septum bleed or column bleed.[13] |
| Carryover from a previous injection. | Run a solvent blank after a high-concentration sample. Clean the injection port and syringe. | |
| Inconsistent peak areas (poor reproducibility) | Leaky syringe or injection port septum. | Replace the syringe and/or septum. |
| Inconsistent injection volume. | Use an autosampler for precise and reproducible injections.[2] | |
| Incomplete derivatization reaction. | Ensure consistent reaction conditions for all samples and standards. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Methylation using Boron Trifluoride-Methanol (BF3/MeOH)
This protocol is adapted from standard methods for the preparation of fatty acid methyl esters.[1][7]
Materials:
-
Sample containing elaidic acid (e.g., lipid extract)
-
Boron trifluoride-methanol (12-14% w/w) solution
-
Hexane (B92381) (GC grade)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663)
-
Reaction vials with PTFE-lined caps
Procedure:
-
Accurately weigh 1-25 mg of the lipid sample into a reaction vial.[1]
-
Add 2 mL of BF3-methanol reagent to the vial.[1]
-
Tightly cap the vial and heat at 60-100°C for 5-10 minutes.[1][7]
-
Cool the vial to room temperature.
-
Add 1 mL of water and 1 mL of hexane to the vial.[1]
-
Shake the vial vigorously to extract the FAMEs into the hexane layer.[1]
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC analysis.
Protocol 2: Base-Catalyzed Methylation using Methanolic KOH
This is a rapid method suitable for transesterification of glycerolipids.[10]
Materials:
-
Lipid sample dissolved in hexane
-
2 M Methanolic Potassium Hydroxide (KOH)
-
Reaction vials with PTFE-lined caps
Procedure:
-
Dissolve up to 10 mg of the lipid sample in 2 mL of hexane in a reaction vial.[10]
-
Add 0.2 mL of 2 M methanolic KOH.[10]
-
Vortex the mixture for 2 minutes at room temperature.[10]
-
Centrifuge briefly to separate the layers.
-
The upper hexane layer containing the FAMEs is ready for GC analysis.
Quantitative Data Summary
The following table summarizes typical performance data for FAME analysis using GC-based methods. Note that these values can vary depending on the specific analyte, matrix, and instrumentation.
| Parameter | GC-FID | GC-MS (Full Scan) | GC-MS (SIM) | Reference(s) |
| Limit of Detection (LOD) | ~0.21 - 0.54 µg/mL | Lower than FID | Sub-fg/mL levels possible | [4] |
| Limit of Quantification (LOQ) | ~0.63 - 1.63 µg/mL | Lower than FID | [4] | |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 | [14] |
| Repeatability (RSD) | < 1.5% | < 5% | < 5% | [4] |
| Recovery | 94% - 103% | 90% - 110% | 90% - 110% | [2][8] |
Visualizations
Caption: Workflow for this compound Analysis.
Caption: Troubleshooting Logic for FAME Analysis.
References
- 1. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. FA derivatization | Cyberlipid [cyberlipid.gerli.com]
- 11. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
addressing solubility issues of methyl elaidate in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of methyl elaidate (B1234055).
Frequently Asked Questions (FAQs)
Q1: What is methyl elaidate and why is it difficult to dissolve in aqueous solutions?
A1: this compound is the methyl ester of elaidic acid, a trans-unsaturated fatty acid.[1][2][3] It is a colorless to pale yellow liquid characterized by a chemical formula of C19H36O2.[1][4] Its molecular structure, containing a long hydrocarbon chain, makes it highly hydrophobic (lipophilic). This nonpolar nature results in very poor solubility in polar solvents like water and aqueous buffers.[1][4] One estimate places its water solubility at a mere 0.005588 mg/L at 25°C.[5]
Q2: What are the recommended organic solvents for preparing a high-concentration stock solution of this compound?
A2: Due to its low aqueous solubility, a common practice is to first dissolve this compound in an organic solvent to create a concentrated stock solution. It is soluble in most organic solvents.[4][6] Dimethyl sulfoxide (B87167) (DMSO), chloroform, and methanol (B129727) are effective solvents for this purpose.[2][7] For biological experiments, DMSO is frequently used, with solubilities reported as high as 100 mg/mL (337.28 mM), though this may require sonication to achieve full dissolution.[2]
Q3: I observed precipitation after diluting my this compound DMSO stock solution into my cell culture medium. What is causing this?
A3: This is a common issue when working with highly hydrophobic compounds.[8] While this compound is soluble in DMSO, its solubility dramatically decreases when the stock solution is diluted into an aqueous environment like cell culture media or phosphate-buffered saline (PBS). The final concentration of the compound may have exceeded its solubility limit in the aqueous medium, causing it to precipitate out of the solution. The final concentration of the organic solvent is also a critical factor; if it is too low, it can no longer keep the hydrophobic compound dissolved.[9]
Q4: What is the maximum concentration of DMSO that is safe for my cell cultures?
A4: The tolerance of cell lines to DMSO varies. However, for most cell lines, it is recommended to keep the final concentration of DMSO in the culture medium at or below 0.5% (v/v) to avoid significant toxicity.[10] Some robust cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.[10]
Q5: Are there alternative methods to enhance the aqueous solubility of this compound besides using organic solvents?
A5: Yes, several alternative methods can improve the solubility and bioavailability of hydrophobic compounds like this compound:
-
Surfactants: Non-ionic surfactants such as Tween 80 can be used.[2][11] Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in water.[12][13]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[14] They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and significantly increasing their solubility.[15][16][17] Methyl-β-cyclodextrin (MβCD) is a derivative often used for this purpose.[15][16]
-
Liposomes: this compound can be incorporated into liposomes, which are vesicles composed of lipid bilayers.[18] This method encapsulates the compound, facilitating its delivery in an aqueous system.[19]
Troubleshooting Guides
Guide 1: Optimizing the Use of Organic Solvent Stock Solutions
Issue: this compound precipitates from the aqueous medium upon dilution from a concentrated organic stock.
Solutions:
-
Check Final Concentration: Ensure the final concentration of this compound in your experiment does not exceed its solubility limit in the final medium composition.
-
Optimize Dilution Protocol: Avoid adding the concentrated stock directly to the full volume of aqueous media. A stepwise or serial dilution can prevent localized high concentrations that lead to immediate precipitation.
-
Increase Final Solvent Concentration: If your cells can tolerate it, slightly increasing the final percentage of the organic solvent (e.g., from 0.1% to 0.5% DMSO) can help maintain solubility. Always validate with a vehicle control.
-
Use Serum: For cell culture applications, the proteins in fetal bovine serum (FBS) can help bind to and stabilize hydrophobic compounds. A multi-step protocol involving dilution into FBS before final dilution in media can be effective.[10][20]
Guide 2: Addressing Persistent Precipitation and Exploring Alternatives
Issue: Precipitation occurs even with optimized dilution protocols, or the required concentration is too high for the co-solvent approach.
Solutions:
-
Method 1: Surfactant-Assisted Solubilization: Introduce a biocompatible surfactant like Tween 80 or Pluronic F-68 into your aqueous medium.[2][11] The surfactant concentration should be above its CMC to ensure micelle formation.
-
Method 2: Cyclodextrin (B1172386) Inclusion Complexes: This is a more advanced and highly effective method for significantly increasing aqueous solubility.[14][21] Preparing an inclusion complex with a cyclodextrin derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD) or methyl-β-cyclodextrin (MβCD) can create a stable, water-soluble formulation.
Data & Protocols
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes | Source(s) |
| Water | ~0.005588 mg/L (at 25°C) | Practically Insoluble | [5] |
| DMSO | 100 mg/mL (337.28 mM) | May require sonication. | [2] |
| Chloroform | Soluble | - | [4][7] |
| Methanol | Soluble | - | [7] |
| Ethanol | Miscible | - | [4] |
Table 2: Comparison of Solubilization Strategies
| Method | Principle | Typical Final Conc. | Advantages | Disadvantages |
| Organic Co-Solvent | Increase solvent polarity | Low µM | Simple, fast preparation | Potential for solvent toxicity, limited concentration |
| Surfactants | Micellar encapsulation | Low to Mid µM | Readily available, can improve stability | Potential for cell toxicity, may interfere with assays |
| Cyclodextrins | Inclusion complex formation | Mid to High µM | High efficiency, low toxicity, improves stability | More complex preparation, potential cost |
| Liposomes | Encapsulation in lipid vesicle | Variable | High biocompatibility, targeted delivery | Complex and multi-step preparation |
Experimental Protocols
Protocol 1: Preparation and Use of a DMSO Stock Solution for Cell Culture
This protocol is adapted from methods for dissolving hydrophobic compounds for in vitro studies.[10][20]
-
Stock Solution Preparation (e.g., 100 mM):
-
Accurately weigh the required amount of this compound.
-
Add pure, newly opened DMSO to achieve a 100 mM concentration.[2]
-
Vortex thoroughly. If needed, warm the solution briefly to 37°C in a water bath and/or use an ultrasonic bath to ensure complete dissolution.[2]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]
-
-
Working Solution Preparation (Three-Step Dilution):
-
Step 1: Thaw an aliquot of the 100 mM stock solution.
-
Step 2 (Intermediate Dilution): Pre-warm fetal bovine serum (FBS) to ~50°C. Dilute the stock solution 10-fold into the warm FBS (e.g., 10 µL of stock into 90 µL of FBS) to create a 10 mM intermediate solution. Keep this solution warm (~40°C).[10]
-
Step 3 (Final Dilution): Perform the final dilution in pre-warmed cell culture medium (containing its normal percentage of FBS) to achieve the desired final concentration (e.g., 10 µM). The final DMSO concentration should ideally be ≤0.5%.
-
Protocol 2: Solubilization using Methyl-β-Cyclodextrin (MβCD)
This protocol is based on the general co-solvent lyophilization method used for forming inclusion complexes with hydrophobic drugs.[14]
-
Preparation of Solutions:
-
Prepare an aqueous solution of MβCD (e.g., in deionized water or PBS) at a concentration calculated to give a desired molar ratio (e.g., 1:2 or 1:5 of this compound:MβCD).
-
Prepare a solution of this compound in a minimal amount of a suitable organic solvent like tert-butyl alcohol or acetonitrile.
-
-
Complex Formation:
-
While stirring the MβCD solution vigorously, add the this compound solution drop-wise.
-
Continue to stir the mixture at room temperature for 24-48 hours to allow for complex formation. The solution should become clear as the complex forms.
-
-
Lyophilization:
-
Freeze the resulting aqueous solution (e.g., at -80°C).
-
Lyophilize (freeze-dry) the frozen mixture until a dry powder is obtained. This powder is the this compound-MβCD inclusion complex.
-
-
Reconstitution and Use:
-
The lyophilized powder can be stored at room temperature or 4°C.
-
To use, dissolve the required amount of the complex powder directly into your aqueous experimental medium. The complex should readily dissolve, providing a clear solution of this compound.
-
Visual Guides
Caption: Decision workflow for selecting a solubilization method.
Caption: Mechanism of cyclodextrin inclusion complex formation.
Caption: Workflow for preparing a cell culture working solution.
References
- 1. CAS 2462-84-2: this compound | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CAS 1937-62-8: this compound | CymitQuimica [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. This compound, 1937-62-8 [thegoodscentscompany.com]
- 6. ELAIDIC ACID METHYL ESTER | 1937-62-8 [amp.chemicalbook.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 10. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 13. Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methyl-β-cyclodextrin Inclusion Complex with β-Caryophyllene: Preparation, Characterization, and Improvement of Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methyl-beta-cyclodextrins: the role of number and types of substituents in solubilizing power - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Permeability behavior of liposomes prepared from fatty acids and fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Randomly Methylated β-Cyclodextrin Inclusion Complex with Ketoconazole: Preparation, Characterization, and Improvement of Pharmacological Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing contamination in methyl elaidate standard preparation
Technical Support Center: Methyl Elaidate (B1234055) Standard Preparation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during the preparation of methyl elaidate standards.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination when preparing this compound standards?
A1: Contamination can arise from several sources during the preparation of this compound standards. These include:
-
Reagents: Impurities in the starting material (elaidic acid), methanol (B129727), or catalysts can be carried through the synthesis. Common contaminants include water, free fatty acids, and glycerol.[1][2]
-
Glassware and Equipment: Improperly cleaned glassware can introduce residues from previous experiments, detergents, or dust.
-
Atmosphere: Exposure to air and light can lead to oxidation of the unsaturated fatty acid methyl ester.
-
Storage: Improper storage conditions, such as temperatures above the recommended -20°C, can lead to degradation over time.[3][4]
-
Cross-Contamination: Using the same equipment for different fatty acid esters without thorough cleaning can lead to cross-contamination.
Q2: What are the ideal storage conditions for this compound standards to ensure stability?
A2: To maintain the integrity and purity of this compound standards, proper storage is crucial. The recommended storage conditions are:
-
Container: Use a tightly sealed container to prevent exposure to air and moisture.[5]
-
Atmosphere: For optimal stability, especially for neat standards, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.
-
Light: Protect from light to prevent photo-oxidation.[3]
-
Aliquots: For solutions, it is advisable to prepare single-use aliquots to minimize freeze-thaw cycles.[3]
Q3: How can I assess the purity of my prepared this compound standard?
A3: The most common and effective method for assessing the purity of this compound is gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[6][7] A high-purity standard should ideally show a single, sharp peak corresponding to this compound. The presence of other peaks may indicate impurities. Capillary GC is often specified for achieving high resolution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Cloudy or Precipitated Standard Solution | This compound has a melting point of around 9-10°C. At or below this temperature, it can solidify or precipitate from the solution, especially in less soluble solvents.[3] | Gently warm the solution to room temperature and vortex to redissolve the standard. Ensure the solvent used is appropriate for the desired concentration. |
| Appearance of Extra Peaks in GC Chromatogram | - Contamination: Presence of other fatty acid methyl esters, residual reactants (methanol, catalyst), or plasticizers from containers.- Degradation: Oxidation or hydrolysis products may appear as additional peaks.[3] | - Verify Purity of Reagents: Use high-purity starting materials and solvents.- Proper Cleaning: Ensure all glassware is scrupulously clean.- Inert Atmosphere: Handle and store the standard under an inert gas to prevent oxidation.- Fresh Standard: Prepare a fresh standard if degradation is suspected. |
| Yellowing of the this compound Standard | This is often a sign of oxidation. Unsaturated fatty acid esters are susceptible to oxidation at the double bond, which can produce colored byproducts. | Discard the oxidized standard and prepare a fresh batch. Ensure future batches are stored under an inert atmosphere and protected from light. |
| Low Yield After Synthesis and Purification | - Incomplete Reaction: The transesterification reaction may not have gone to completion.- Loss During Purification: Significant amounts of the product may be lost during extraction or chromatography steps. | - Optimize Reaction Conditions: Ensure the correct catalyst concentration, temperature, and reaction time are used.- Refine Purification Technique: Check solvent polarities and volumes during extraction and column loading to minimize product loss. |
Quantitative Data Summary
Table 1: Purity Specifications for Commercial this compound Standards
| Supplier | Product Number | Purity (Assay) | Method |
| Sigma-Aldrich | E4762 | ≥99% | Capillary GC |
| Supelco (part of Sigma-Aldrich) | 45119 | Analytical Standard Grade | Not specified |
| MedChemExpress | HY-N7861 | 99.22% | Not specified |
| Cayman Chemical | 10006591 | ≥98% | Not specified |
Data compiled from publicly available product information.
Experimental Protocols
Protocol 1: Preparation of this compound via Acid-Catalyzed Esterification of Elaidic Acid
This protocol describes a common method for preparing this compound from elaidic acid.
-
Reagent Preparation: Prepare a 1% (v/v) solution of sulfuric acid in anhydrous methanol. Handle sulfuric acid with appropriate personal protective equipment (PPE).
-
Reaction Setup:
-
Weigh approximately 100 mg of high-purity elaidic acid into a clean, dry reaction vial with a PTFE-lined cap.
-
Add 2 mL of the 1% sulfuric acid in methanol solution to the vial.
-
-
Esterification:
-
Tightly cap the vial.
-
Heat the reaction mixture at 80°C for 2 hours in a heating block or water bath.
-
-
Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Add 1 mL of hexane (B92381) and 1 mL of deionized water to the vial.
-
Vortex thoroughly for 1 minute.
-
Centrifuge for 5 minutes to separate the layers.
-
-
Isolation:
-
Carefully transfer the upper hexane layer, containing the this compound, to a clean vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
Solvent Removal and Storage:
-
Evaporate the hexane under a gentle stream of nitrogen.
-
Store the resulting this compound neat or dissolved in a suitable solvent at -20°C under an inert atmosphere.
-
Visualizations
Caption: Workflow for this compound Standard Preparation.
Caption: Troubleshooting Logic for Impure this compound Standard.
References
Validation & Comparative
A Comparative Guide to the Validation of Gas Chromatography Methods for Methyl Elaidate Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of fatty acid methyl esters (FAMEs) such as methyl elaidate (B1234055) is critical for product quality and safety. Gas chromatography with flame ionization detection (GC-FID) is a widely adopted and robust method for this purpose. This guide provides an objective comparison of the GC-FID method for methyl elaidate quantification with alternative techniques, supported by experimental data and detailed methodologies.
Performance Comparison
The selection of an analytical method depends on a balance of sensitivity, accuracy, precision, and the specific requirements of the analysis. The following table summarizes the quantitative performance of GC-FID and compares it with High-Performance Liquid Chromatography with an Ultraviolet detector (HPLC-UV), another common technique for FAME analysis.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) |
| Linearity (r²) | > 0.999[1] | > 0.99[2][3][4] |
| Limit of Detection (LOD) | 0.21 - 0.54 µg/mL (for general FAMEs)[1] | 0.0018% mass (for methyl oleate)[2] |
| Limit of Quantification (LOQ) | 0.63 - 1.63 µg/mL (for general FAMEs)[1] | 0.0054% mass (for methyl oleate)[2] |
| Precision (%RSD) | < 2% (Repeatability)[5] | < 3% (Repeatability)[3][4] |
| Accuracy (% Recovery) | 98-102%[5] | 81.7 - 110.9%[2] |
Experimental Workflows and Methodologies
The journey from sample to result involves several critical steps, from sample preparation to data analysis. The following diagrams and protocols outline typical workflows for both GC-FID and HPLC-UV.
Experimental workflow for GC-FID analysis of this compound.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
A validated GC-FID method for the quantification of fatty acid methyl esters, including this compound, is crucial for reliable results. The validation process ensures the method is fit for its intended purpose, adhering to guidelines such as those from the International Council for Harmonisation (ICH)[6][7][8][9][10].
-
Sample Preparation (Derivatization):
-
Lipids are extracted from the sample matrix.
-
The extracted lipids undergo transesterification to convert fatty acids into their corresponding methyl esters (FAMEs). A common reagent for this is 14% boron trifluoride in methanol (B129727) (BF3/MeOH)[1][11][12][13].
-
The mixture is heated to ensure complete derivatization.
-
FAMEs are then extracted using a non-polar solvent like hexane[1][12].
-
-
GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID).
-
Column: A polar capillary column, such as one with a cyanopropyl stationary phase, is often used for the separation of FAME isomers[12][14].
-
Injector: Split/splitless inlet, typically set at a high temperature (e.g., 250°C)[13].
-
Carrier Gas: Helium or hydrogen at a constant flow rate[13].
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity.
-
Detector: FID set at a high temperature (e.g., 300°C)[15].
-
-
Method Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound.
-
Linearity: A linear relationship between the concentration of this compound and the detector response. Typically, a calibration curve with a correlation coefficient (r²) of ≥ 0.999 is desired[5].
-
Accuracy: The closeness of the test results to the true value. It is often expressed as percent recovery of a known amount of spiked standard.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
-
Alternative Analytical Technique: HPLC-UV
High-Performance Liquid Chromatography with UV detection offers an alternative for the analysis of FAMEs.
Experimental workflow for HPLC-UV analysis of this compound.
HPLC-UV Protocol
-
Sample Preparation: Similar to the GC method, lipids are extracted and derivatized to FAMEs. The final FAME extract is then dissolved in a suitable mobile phase for injection.
-
HPLC-UV Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography system.
-
Column: A reversed-phase column, such as a C18 column, is commonly used.
-
Mobile Phase: An isocratic or gradient elution with solvents like acetonitrile (B52724) or a mixture of methanol and other organic solvents[3][4].
-
Flow Rate: Typically in the range of 1.0 - 2.0 mL/min[15].
-
Column Temperature: Maintained at a constant temperature, for example, 30-40°C[15].
-
Detector: A UV detector set at a low wavelength, such as 205 nm, where the ester functional group absorbs[3][4].
-
Conclusion
Both GC-FID and HPLC-UV are robust and reliable methods for the quantification of this compound. GC-FID is a well-established, cost-effective, and highly sensitive technique for volatile compounds like FAMEs. It generally offers excellent resolution and is the standard method in many laboratories. HPLC-UV provides a viable alternative, particularly for the analysis of less volatile or thermally labile compounds, and can offer advantages in the separation of certain isomers[3][15].
The choice between these methods will depend on the specific requirements of the analysis, including the sample matrix, the need for isomer separation, available instrumentation, and the desired level of sensitivity. For routine quality control and quantification of this compound, a validated GC-FID method is often the preferred choice due to its high precision and robustness.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. environics.com [environics.com]
- 6. youtube.com [youtube.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. qbdgroup.com [qbdgroup.com]
- 11. benchchem.com [benchchem.com]
- 12. shimadzu.com [shimadzu.com]
- 13. benchchem.com [benchchem.com]
- 14. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Inter-Laboratory Analysis of Methyl Elaidate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies for the Quantification of Methyl Elaidate (B1234055).
This guide provides a comprehensive overview of the common analytical techniques used for the determination of methyl elaidate, the methyl ester of elaidic acid, a primary trans fatty acid. The accurate quantification of this compound is crucial in food science, clinical research, and pharmaceutical development due to the health implications associated with trans fatty acid consumption. This document summarizes findings from various inter-laboratory proficiency tests and comparative studies to offer a data-driven comparison of method performance, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate analytical strategy.
Performance Comparison of Analytical Methods
Inter-laboratory comparison studies, such as those conducted by the American Oil Chemists' Society (AOCS) and Fapas, provide valuable insights into the real-world performance of these methods across different laboratories.[1][2] While specific proficiency test reports are often proprietary, published results from collaborative studies and method validation reports allow for a robust comparison.
A collaborative study on the quantitative determination of trans fatty acids in oils and fats by capillary gas chromatography reported that reproducibility coefficients of variation were below 10% for samples containing 2-45 g/100 g of trans fatty acids, indicating good agreement between laboratories using GC-FID.[1] ATR-FTIR has also been validated through international collaborative studies, demonstrating high accuracy for trans fat content in the range of 5-40%.[3]
Below is a summary of the typical performance characteristics of the key analytical methods for this compound analysis, synthesized from publicly available data and official methods.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) |
| Principle | Separation by volatility and polarity, detection by ionization in a flame. | Separation by volatility and polarity, detection by mass-to-charge ratio. | Absorption of infrared radiation by the trans C=C bond. |
| Linearity (R²) | > 0.99 | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | ~0.05% of total fatty acids[4] | Low ng/mL to pg/mL range | ~0.1% of total fatty acids |
| Limit of Quantification (LOQ) | ~0.1% of total fatty acids | Low ng/mL to pg/mL range | ~0.5% of total fatty acids |
| Precision (%RSD) | < 5% | < 5% | < 10% |
| Accuracy (% Recovery) | 95-105% | 96-104% | 90-110% |
| Specificity | Good, but co-elution with other isomers is possible. | Excellent, provides structural confirmation. | Good for total isolated trans bonds, but does not differentiate isomers. |
| Throughput | Moderate | Moderate | High |
| Cost | Low to Moderate | High | Low |
Experimental Workflows and Methodologies
The analytical workflow for this compound determination involves several key stages, from sample preparation to data analysis. The following diagrams and protocols outline the typical procedures for each of the primary analytical techniques.
Experimental Workflow: A Comparative Overview
Caption: Comparative workflow for this compound analysis.
Detailed Experimental Protocols
This is the most common and officially recognized method for the quantitative analysis of fatty acid methyl esters (FAMEs), including this compound.
a. Sample Preparation (Derivatization to FAMEs):
-
Lipid Extraction: Extract total lipids from the sample using a suitable solvent system, such as chloroform/methanol (B129727) (Folch method).
-
Saponification and Methylation:
-
To the extracted lipid sample (typically 25-100 mg), add 1.5 mL of 0.5 M NaOH in methanol.
-
Heat in a sealed tube at 100°C for 5 minutes.
-
Add 2 mL of boron trifluoride (BF3) in methanol (12-14%) and heat again at 100°C for 5 minutes.
-
Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution, vortex, and centrifuge.
-
The upper hexane layer containing the FAMEs is collected for GC analysis.
-
b. GC-FID Analysis:
-
Gas Chromatograph: Equipped with a flame ionization detector.
-
Column: Highly polar capillary column (e.g., SP-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness).[1]
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 225°C.
-
Detector Temperature: 250°C.
-
Oven Temperature Program: Isothermal at 180°C.
-
Injection Volume: 1 µL.
-
Quantification: Based on the peak area of this compound relative to an internal standard (e.g., methyl heptadecanoate) and a calibration curve prepared with certified reference standards.
Caption: GC-FID experimental workflow.
ATR-FTIR offers a rapid screening method for the determination of total isolated trans fatty acids.
a. Sample Preparation:
-
For liquid oils, no sample preparation is needed.
-
For solid fats, melt the sample at a temperature slightly above its melting point.
-
For processed foods, the fat may need to be extracted first.
b. ATR-FTIR Analysis:
-
Spectrometer: FTIR spectrometer equipped with a heated ATR accessory.
-
ATR Crystal: Diamond or ZnSe.
-
Procedure:
-
Obtain a background spectrum of the clean, empty ATR crystal.
-
Apply a small amount of the liquid or melted sample to the crystal.
-
Record the infrared spectrum, typically in the range of 4000 to 650 cm⁻¹.
-
-
Quantification: The quantification of total trans fat is based on the area of the absorption band at approximately 966 cm⁻¹, which is characteristic of the C-H out-of-plane deformation of isolated trans double bonds. A calibration curve is prepared using standards with known concentrations of trielaidin (B52976) or this compound in a trans-free oil matrix.
Caption: ATR-FTIR experimental workflow.
Concluding Remarks
The choice between GC-FID, GC-MS, and ATR-FTIR for the analysis of this compound depends on the specific requirements of the study.
-
GC-FID is the gold standard for accurate and precise quantification in most food and biological samples, offering a good balance of performance and cost. It is the method of choice for regulatory compliance and detailed fatty acid profiling.
-
GC-MS provides the highest level of specificity and is invaluable for confirming the identity of fatty acid isomers, especially in complex matrices or when low-level detection is required. The higher cost and complexity may not be necessary for routine analysis.
-
ATR-FTIR is a rapid, simple, and cost-effective screening tool for total isolated trans fat content. It is particularly useful for high-throughput quality control in industrial settings but lacks the specificity to differentiate between different trans fatty acid isomers.
For robust and reliable data, participation in proficiency testing programs is highly recommended to ensure laboratory performance is benchmarked against a global standard.[1][2] Furthermore, the use of certified reference materials, such as those from NIST, is essential for method validation and ensuring the traceability of measurements.[5][6]
References
- 1. [Quantitative determination of trans-fatty acids in oils and fats by capillary gas chromatography: results of a JOCS collaborative study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fapas.com [fapas.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. tsapps.nist.gov [tsapps.nist.gov]
A Researcher's Guide to Methyl Elaidate Certified Reference Material: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of trans fatty acids, the selection of a suitable certified reference material (CRM) is a critical determinant of data accuracy and reliability. Methyl elaidate (B1234055), the methyl ester of elaidic acid (the most common trans fatty acid), is a widely utilized CRM for this purpose. This guide provides an objective comparison of commercially available methyl elaidate CRMs and their alternatives, supported by experimental data and detailed analytical protocols.
Performance Comparison of Trans Fatty Acid CRMs
The selection of a CRM should be based on its certified properties, including purity, concentration, and the associated uncertainty. Below is a comparative summary of this compound CRMs and other relevant trans fatty acid methyl ester standards from prominent suppliers.
| Supplier | Product Name | CAS Number | Purity/Assay | Concentration | Format | Notes |
| Supelco (Sigma-Aldrich) | trans-9-Octadecenoic acid methyl ester | 1937-62-8 | 99.9% | 10 mg/mL in heptane | Single component solution | Certified Reference Material (CRM), TraceCERT®, Produced and certified in accordance with ISO 17034 and ISO/IEC 17025. |
| LGC Standards | Elaidic Acid Methyl Ester | 1937-62-8 | 99.30% (by GC) | Not specified (neat) | Neat Oil | Certificate of Analysis available. |
| Cayman Chemical | Elaidic Acid methyl ester | 1937-62-8 | ≥98% | Not specified (neat) | Liquid | |
| Supelco (Sigma-Aldrich) | This compound analytical standard | 1937-62-8 | ≥99.0% (GC)[1] | Not specified (neat)[1] | Neat liquid[1] | Analytical Standard |
| Supelco (Sigma-Aldrich) | trans-11-Vaccenic methyl ester | 6198-58-9 | Not specified | 10 mg/mL in heptane[2][3] | Single component solution | Certified Reference Material (CRM), TraceCERT®[2][3] |
| Cayman Chemical | trans-Vaccenic Acid methyl ester | 6198-58-9 | ≥98%[4] | Not specified (solution in ethanol)[4] | Solution[4] | |
| Cayman Chemical | Linoelaidic Acid methyl ester | 2566-97-4 | ≥95% | Not specified (neat) | Neat oil | |
| Supelco (Sigma-Aldrich) | Linoleic Acid Methyl Ester Mix cis/trans | Not applicable | Four-component mixture with specified percentages | 10 mg/mL in dichloromethane | Multi-component solution | Certified Reference Material (CRM), TraceCERT® |
Experimental Protocols for Trans Fatty Acid Analysis
Accurate quantification of trans fatty acids using CRMs relies on robust and well-defined analytical methodologies. The following section details a typical experimental protocol for the analysis of fatty acid methyl esters (FAMEs) in a food matrix using gas chromatography with flame ionization detection (GC-FID).
Sample Preparation: Esterification of Lipids to FAMEs
This protocol is a generalized procedure and may require optimization based on the specific sample matrix.
-
Lipid Extraction:
-
For solid samples, homogenize approximately 1-2 grams of the sample.
-
Extract the lipids using a suitable solvent system, such as a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727).
-
Separate the lipid-containing organic phase from the aqueous phase.
-
Evaporate the solvent under a stream of nitrogen to obtain the lipid extract.
-
-
Base-Catalyzed Transesterification:
-
To the extracted lipid sample (typically 10-25 mg), add 2 mL of a 0.5 M sodium methoxide (B1231860) solution in methanol.
-
Heat the mixture in a sealed vial at 50-60°C for 10-15 minutes with occasional vortexing.
-
Cool the reaction mixture to room temperature.
-
-
Acid-Catalyzed Methylation (for free fatty acids):
-
If the sample contains a significant amount of free fatty acids, a subsequent acid-catalyzed methylation step is recommended.
-
Add 2 mL of 14% boron trifluoride (BF3) in methanol to the cooled reaction mixture.
-
Heat the mixture at 50-60°C for another 10-15 minutes.
-
Cool to room temperature.
-
-
Extraction of FAMEs:
-
Add 1 mL of saturated sodium chloride solution and 2 mL of hexane (B92381) to the reaction vial.
-
Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.
-
Allow the phases to separate.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
For samples with low lipid content, the extraction step can be repeated to improve recovery.
-
The hexane extract can be dried over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Gas Chromatography (GC-FID) Analysis
The following are typical instrument conditions for the analysis of FAMEs. Optimization may be necessary depending on the specific instrument and column used.
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: Highly polar capillary column, such as a CP-Sil 88 (100 m x 0.25 mm i.d., 0.20 µm film thickness) or an Rt-2560 (100 m x 0.25 mm i.d., 0.20 µm film thickness). The use of a 100-meter column is recommended for optimal separation of cis and trans isomers.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 4 minutes.
-
Ramp 1: Increase to 180°C at 3°C/minute, hold for 10 minutes.
-
Ramp 2: Increase to 220°C at 4°C/minute, hold for 15 minutes.
-
-
Detector: Flame Ionization Detector (FID) at a temperature of 270°C.
-
Data System: Chromatography data acquisition and processing software.
Visualizing the Workflow and Biological Context
To better understand the analytical process and the significance of elaidic acid, the following diagrams have been generated.
Caption: Experimental workflow for trans fatty acid analysis.
References
- 1. trans-11-Vaccenic methyl ester certified reference material, 10 mg/mL in heptane, ampule of 1 mL [sigmaaldrich.com]
- 2. 反-11-十八烯酸甲酯标准液 certified reference material, 10 mg/mL in heptane, ampule of 1 mL | Sigma-Aldrich [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
A Comparative Guide to Derivatization Methods for Methyl Elaidate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common derivatization methods for methyl elaidate (B1234055), a trans fatty acid methyl ester of significant interest in various research fields. The performance of each method is evaluated based on available experimental data, with detailed protocols provided to ensure reproducibility.
Introduction to Derivatization of Methyl Elaidate
This compound, the methyl ester of elaidic acid, often requires derivatization prior to analysis by techniques such as gas chromatography (GC). Derivatization enhances the volatility and thermal stability of the analyte, improving chromatographic separation and detection.[1] The primary sites for derivatization on this compound are the carboxylic acid ester group (though typically formed from the corresponding fatty acid) and the carbon-carbon double bond. This guide will compare methods targeting the double bond: epoxidation and dihydroxylation, as well as methods used for the initial formation of the methyl ester from the parent fatty acid, which are crucial for its analysis.
Comparison of Derivatization Methods
The following sections detail the most common derivatization methods applicable to this compound, focusing on reaction efficiency, yield, and the stability of the resulting derivatives.
Methylation of Elaidic Acid
The formation of this compound from elaidic acid is a critical first step for many analytical procedures. The two main approaches are acid-catalyzed and base-catalyzed esterification. A study comparing a base/acid-catalyzed method (KOCH3/HCl) with a method using (trimethylsilyl)diazomethane (TMS-DM) for the analysis of trans fatty acids provides valuable insights.[2][3]
Key Findings:
-
Both KOCH3/HCl and TMS-DM methods are suitable for the determination of cis and trans fatty acids.[2][3]
-
Significant differences in results were observed for unsaturated fatty acids, particularly trans fatty acids.[2][3]
-
The TMS-DM method showed higher recovery values and less variation compared to the KOCH3/HCl method for unsaturated fatty acids.[2][3]
Another comprehensive study compared eight different esterification methods for the quantification of fatty acid methyl esters in vegetable oils, including this compound.[4] The results highlighted that the choice of method can significantly impact the quantified amount of this compound.[4]
| Derivatization Method | Analyte | Recovery Rate (%) | Relative Standard Deviation (RSD) (%) | Reference |
| KOCH3/HCl | C18:1 trans-9 | 84 - 112 | >4 (intraday), >6 (interday) | [2][3] |
| TMS-Diazomethane | C18:1 trans-9 | 90 - 106 | <4 (intraday), <6 (interday) | [2][3] |
Epoxidation of the Double Bond
Epoxidation introduces an epoxide ring at the site of the carbon-carbon double bond in this compound. This is typically achieved using peroxy acids, such as peracetic acid or performic acid, which can be generated in situ from hydrogen peroxide and the corresponding carboxylic acid.[5] While specific data for this compound is limited, studies on its cis-isomer, methyl oleate (B1233923), provide excellent insights into reaction conditions and yields. High yields of up to 91% have been reported for the epoxidation of methyl oleate using titanium-silica catalysts and aqueous hydrogen peroxide.[6]
| Derivatization Method | Substrate | Reagents | Catalyst | Yield (%) | Reference |
| Epoxidation | Methyl Oleate | Hydrogen Peroxide | Ti-containing silica (B1680970) | up to 91 | [6] |
| Epoxidation | Methyl Oleate | tert-Butyl Hydroperoxide | Amorphous Ti-SiO2 | High Conversion | [5] |
Dihydroxylation of the Double Bond
Dihydroxylation converts the double bond of this compound into a vicinal diol (two adjacent hydroxyl groups). This reaction is often carried out using a catalytic amount of a transition metal oxide, such as osmium tetroxide or a tungsten-based catalyst, with a stoichiometric co-oxidant like hydrogen peroxide.[7] Research on methyl oleate has demonstrated that this method can achieve very high yields, with reports of up to 98% conversion to methyl-9,10-dihydroxystearate using a recyclable tungsten-based catalyst.[7]
| Derivatization Method | Substrate | Reagents | Catalyst | Yield (%) | Reference |
| Dihydroxylation | Methyl Oleate | Hydrogen Peroxide | H3PW12O40 | 98 | [7] |
Silylation
Silylation is another common derivatization technique for fatty acids, where active hydrogen atoms in hydroxyl or carboxylic acid groups are replaced by a trimethylsilyl (B98337) (TMS) group.[8] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used.[8] This method is particularly useful for enhancing the volatility and thermal stability of hydroxylated derivatives of this compound for GC analysis.[9]
Experimental Protocols
Methylation of Elaidic Acid (KOCH3/HCl Method)
This protocol is adapted from a comparative study on fatty acid derivatization.[2]
-
Sample Preparation: Weigh approximately 0.15 g of the lipid extract into a screw-cap test tube.
-
Saponification: Add 2 mL of n-hexane and 1 mL of 2 M methanolic potassium hydroxide (B78521) (KOH) solution.
-
Heating: Cap the tube, shake vigorously for 30 seconds, and heat in a water bath at 70°C for 2 minutes.
-
Acidification: Cool the tube and add 1.2 mL of 1.0 M hydrochloric acid (HCl). Stir gently.
-
Extraction: After phase separation, add 1 mL of n-hexane.
-
Collection: Transfer the upper organic phase containing the fatty acid methyl esters (FAMEs) to a vial for GC analysis.
Epoxidation of this compound
This protocol is based on high-yield epoxidation of methyl oleate.[5][6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add this compound and a suitable solvent (e.g., toluene).
-
Catalyst Addition: Add the Ti-SiO2 catalyst to the mixture.
-
Reagent Addition: Slowly add aqueous hydrogen peroxide to the reaction mixture while stirring.
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 70-80°C) for a specified time (e.g., 24 hours).
-
Work-up: After the reaction is complete, filter the catalyst. Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate (B86663).
-
Purification: Remove the solvent under reduced pressure to obtain the epoxidized this compound.
Dihydroxylation of this compound
This protocol is adapted from a highly efficient dihydroxylation method for methyl oleate.[7]
-
Reaction Setup: Combine this compound and the tungsten-based catalyst (H3PW12O40) in a reaction vessel.
-
Reagent Addition: Add hydrogen peroxide to the mixture.
-
Reaction Conditions: Stir the reaction at a controlled temperature for the required duration to achieve high conversion.
-
Work-up: After completion, extract the product with an organic solvent. Wash the organic layer with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to yield the dihydroxylated product.
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for the described derivatization methods.
Caption: Experimental workflows for methylation, epoxidation, and dihydroxylation.
Signaling Pathways and Logical Relationships
The choice of derivatization method depends on the analytical goal. The following diagram illustrates the logical relationship between the starting material and the potential derivatized products.
Caption: Derivatization pathways for this compound.
Conclusion
The selection of an appropriate derivatization method for this compound is crucial for accurate and reliable analysis. For the initial formation of this compound from its corresponding fatty acid, the TMS-diazomethane method offers higher recovery and precision for trans isomers, though at a higher cost and with longer reaction times compared to the KOCH3/HCl method.[2][3] For derivatization of the double bond, both epoxidation and dihydroxylation can achieve high yields, with dihydroxylation using a tungsten-based catalyst showing near-quantitative conversion for the cis-isomer, a result likely translatable to this compound.[7] The choice between these methods will depend on the specific requirements of the research, including the desired derivative, analytical instrumentation, and considerations of cost and time.
References
- 1. gcms.cz [gcms.cz]
- 2. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of two derivatization methods for the analysis of fatty acids and trans fatty acids in bakery products using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. d-nb.info [d-nb.info]
- 6. Epoxidation of methyl oleate with hydrogen peroxide. The use of Ti-containing silica solids as efficient heterogeneous catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Selective dihydroxylation of methyl oleate to methyl-9,10-dihydroxystearate in the presence of a recyclable tungsten based catalyst and hydrogen peroxide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Derivatization techniques for free fatty acids by GC [restek.com]
- 9. scilit.com [scilit.com]
A Comparative Guide to the Accuracy and Precision of Analytical Methods for Methyl Elaidate
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of methyl elaidate (B1234055), a key trans fatty acid methyl ester (FAME), is critical in various fields, including food science, nutrition, and pharmaceutical development. The choice of analytical methodology directly impacts the reliability of research findings and the quality of products. This guide provides an objective comparison of the performance of common analytical techniques for methyl elaidate analysis, supported by experimental data and detailed protocols.
Quantitative Performance Comparison
The selection of an appropriate analytical method hinges on the specific requirements for accuracy, precision, and the nature of the sample matrix. Below is a summary of the typical performance characteristics of the most prevalent techniques used for the quantitative analysis of this compound.
| Analytical Method | Typical Accuracy (% Recovery) | Typical Precision (% RSD) | Key Strengths & Limitations |
| Gas Chromatography-Flame Ionization Detection (GC-FID) | 98 - 102% | < 5% for individual FAMEs | Strengths: Robust, cost-effective, wide linear range, high precision. Well-established for routine analysis. Limitations: Co-elution can occur in complex mixtures, requires derivatization. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | 98 - 102% | < 5% for individual FAMEs | Strengths: High specificity and sensitivity (especially in SIM mode), provides structural confirmation, can resolve co-eluting compounds. Limitations: More complex and expensive instrumentation, requires derivatization. |
| Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) | High, with a tendency for a slight high bias (<2%) for total trans fats.[1] | Good, superior to transmission IR methods.[1] | Strengths: Rapid analysis, minimal sample preparation for oils, non-destructive. Limitations: Less sensitive for low concentrations (>5% for official methods), potential interferences from other functional groups.[2] |
| Quantitative Proton Nuclear Magnetic Resonance (¹H-NMR) | High, comparable to primary methods of measurement.[3] | Excellent (typically 0.2 - 0.8%).[4] | Strengths: Non-destructive, requires no derivatization, provides structural information, highly precise. Limitations: Lower sensitivity compared to chromatographic methods, higher instrumentation cost. |
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of analytical results. The following are representative experimental protocols for the key techniques discussed.
a) Sample Preparation: Transesterification to Fatty Acid Methyl Esters (FAMEs)
A crucial step for GC analysis of fatty acids is their conversion to more volatile FAMEs.
-
Acid-Catalyzed Transesterification:
-
Weigh approximately 10-20 mg of the lipid sample into a screw-cap glass tube.
-
Add 2 mL of a 1-2% solution of sulfuric or hydrochloric acid in anhydrous methanol.
-
For samples containing triacylglycerols, add 1 mL of toluene.
-
Seal the tube and heat at 50-100°C for 1-2 hours.
-
After cooling, add 1-2 mL of hexane (B92381) and 1 mL of water.
-
Vortex the mixture and allow the layers to separate.
-
Carefully collect the upper hexane layer containing the FAMEs for GC injection.
-
b) GC-FID/MS Instrumentation and Conditions:
-
Injector: Split/splitless inlet at 250°C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Column: A polar capillary column suitable for FAME analysis (e.g., a wax-type or a highly polar cyanopropyl column).
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 3-5°C/min, and hold for 5-10 minutes.
-
Detector (FID): 280°C.
-
Detector (MS): Transfer line, ionization source, and quadrupole analyzer temperatures set appropriately (e.g., 240°C, 230°C, and 150°C, respectively). For quantification, Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity.
c) Quantification:
Quantification is typically performed using an internal or external standard method. A calibration curve is generated by analyzing standards of known this compound concentrations.
This method is based on the characteristic absorption of the trans C-H out-of-plane bending vibration.
-
Sample Preparation: For liquid oil samples, no preparation is needed. Solid fats should be melted at a constant temperature (e.g., 65°C) before analysis.[5]
-
Instrumentation and Measurement:
-
Use an FTIR spectrometer equipped with a heated ATR accessory (e.g., with a ZnSe or diamond crystal).
-
Acquire a background spectrum using a trans-free oil or solvent.
-
Apply a small amount of the sample to the ATR crystal.
-
Collect the sample spectrum. A typical measurement would involve 64 scans at a resolution of 4 cm⁻¹.[6]
-
-
Quantification: The quantification of this compound is based on the area of the absorbance band around 966 cm⁻¹.[5] A calibration curve is prepared using standards of known this compound concentrations in a trans-free matrix. The official method AOAC 2000.10 provides a detailed procedure for the analysis of total trans fats.[5][6]
¹H-NMR offers a direct and non-destructive method for quantification.
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample and a certified internal standard into an NMR tube.
-
Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., CDCl₃).
-
-
Instrumentation and Measurement:
-
Acquire the ¹H-NMR spectrum using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure quantitative acquisition parameters are used, including a sufficient relaxation delay (D1) to allow for full relaxation of all relevant protons.
-
-
Quantification: The concentration of this compound is determined by comparing the integral of a specific this compound proton signal (e.g., the olefinic protons) to the integral of a known signal from the internal standard.
Visualizing the Analytical Workflow
The following diagram illustrates a general workflow for the quantitative analysis of this compound, from sample acquisition to data analysis.
Caption: General workflow for the quantitative analysis of this compound.
The logical flow for selecting a suitable analytical method is depicted in the following diagram.
Caption: Decision tree for selecting an analytical method for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.who.int [cdn.who.int]
- 3. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 4. scispace.com [scispace.com]
- 5. jasco.pl [jasco.pl]
- 6. scispace.com [scispace.com]
A Comparative Guide to HPLC and GC for Methyl Elaidate Analysis: A Cross-Validation Perspective
For researchers, scientists, and drug development professionals engaged in lipid analysis, the accurate quantification of methyl elaidate (B1234055), a key trans fatty acid methyl ester (FAME), is of paramount importance. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This guide provides an objective, data-driven comparison of these methods, offering insights into their respective strengths and weaknesses for the analysis of methyl elaidate.
This comparison guide delves into the experimental protocols and performance data to assist in selecting the most appropriate analytical strategy for your research needs. Furthermore, it outlines a cross-validation workflow to ensure data integrity and consistency when utilizing both methods.
Performance Characteristics: A Quantitative Comparison
The selection of an analytical method hinges on its performance characteristics. Below is a summary of typical validation parameters for the analysis of fatty acid methyl esters, including this compound, by both HPLC and GC.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Key Considerations |
| Principle | Separation based on polarity | Separation based on volatility and polarity | HPLC is well-suited for non-volatile and thermally labile compounds, while GC requires analytes to be volatile and thermally stable.[1][2] |
| Isomer Separation | Superior for separation of cis/trans isomers[3] | Can be challenging for cis/trans isomers[4] | This is a significant advantage of HPLC for detailed fatty acid profiling, especially for trans isomers like this compound. |
| Linearity (r²) | > 0.99[3][5] | > 0.99[4] | Both techniques exhibit excellent linearity over a defined concentration range. |
| Precision (RSD%) | < 3%[3][5] | Typically ≤ 5.88%[4] | Both methods demonstrate good precision, with HPLC often showing slightly better repeatability.[3][4] |
| Limit of Detection (LOD) | Dependent on detector (UV, MS) | High, especially with FID or MS detectors | GC-FID is known for its high sensitivity for FAMEs. |
| Limit of Quantification (LOQ) | Dependent on detector (UV, MS)[5] | Typically in the µg/mL range[6] | The choice of detector significantly impacts the sensitivity of both methods. |
| Sample Throughput | Can be lower, especially if derivatization is required[4] | Generally higher due to well-established and often automated methods[4] | GC methods are often faster, with run times of a few minutes, compared to HPLC runs which can be longer.[1][7] |
| Derivatization | Not typically required for methyl esters | Often required to increase volatility (though this compound is already an ester) | The necessity of derivatization in GC can add a step to the workflow.[4] |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reliable and reproducible results. Below are representative methodologies for the analysis of this compound using both HPLC and GC.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a method for the analysis of fatty acid methyl esters, including this compound.[3]
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: Two C18 reversed-phase columns in series (e.g., 250 mm x 4.6 mm, 5 µm).[3]
-
Flow Rate: 1.0 mL/min.[5]
-
Detector Wavelength: 205 nm.[3]
-
Injection Volume: 10 µL.[5]
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a suitable concentration.
-
Quantification: Generate a calibration curve using standards of known this compound concentrations.
Gas Chromatography (GC) Protocol
This protocol is a general method for the analysis of fatty acid methyl esters.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: Capillary column suitable for FAME analysis (e.g., 100 m x 0.25 mm, 0.20 µm film thickness).[8]
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.[9]
-
Oven Temperature Program: An initial temperature of 120°C held for 1 minute, then ramped at 10°C/minute to 200°C, and then at 4°C/minute to a final temperature of 220°C.[9]
-
Injection Mode: Split injection.
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent like hexane. Derivatization to form the methyl ester is necessary if starting from elaidic acid.[10]
-
Quantification: Utilize an internal standard (e.g., methyl heptadecanoate) and generate a calibration curve.[11]
Cross-Validation Workflow
Cross-validation is a critical process to ensure that different analytical methods provide comparable and reliable results. The following workflow illustrates the key steps in the cross-validation of HPLC and GC methods for this compound analysis.
Conclusion
Both HPLC and GC are robust and reliable methods for the analysis of this compound. The choice between the two techniques is contingent on the specific analytical requirements.
HPLC, particularly with a UV detector, offers a significant advantage in the separation of cis and trans isomers, which is crucial for the accurate quantification of this compound in the presence of its cis counterpart, methyl oleate.[3] This method operates at ambient temperatures, minimizing the risk of degradation of thermally sensitive compounds.[4]
GC, especially when coupled with an FID, is a highly sensitive, rapid, and cost-effective technique for FAME analysis.[7] It is a well-established method with a high sample throughput, making it suitable for routine quality control.
Ultimately, for comprehensive and unambiguous analysis, a cross-validation approach, utilizing both HPLC and GC, provides the highest level of confidence in the analytical data. This ensures the integrity and reliability of research findings and is a cornerstone of robust method development in scientific and industrial settings.
References
- 1. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. scielo.br [scielo.br]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rbmb.net [rbmb.net]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. docs.nrel.gov [docs.nrel.gov]
- 9. jppres.com [jppres.com]
- 10. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
A Comparative Guide to the Analysis of Methyl Elaidate and Other Trans Fatty Acid Methyl Esters
For researchers, scientists, and drug development professionals, the accurate analysis of trans fatty acids is of paramount importance due to their implications in various physiological and pathological processes. Methyl elaidate (B1234055) (C18:1t9 methyl ester) is a prominent trans fatty acid isomer, and its separation from other trans and cis fatty acid methyl esters (FAMEs) presents a significant analytical challenge. This guide provides an objective comparison of the performance of various analytical techniques for the analysis of methyl elaidate and other trans FAMEs, supported by experimental data.
Quantitative Performance Comparison
The separation of trans FAME isomers is primarily achieved through gas chromatography (GC) using highly polar capillary columns. The choice of the stationary phase is critical for achieving the desired resolution. Other techniques like silver-ion high-performance liquid chromatography (Ag-HPLC) also offer viable alternatives. The following tables summarize the quantitative performance of different analytical methods.
Table 1: Gas Chromatography (GC) Column Performance for C18:1 Trans FAME Isomer Separation
| GC Column Type | Key Characteristics | Resolution of this compound (C18:1t9) from other C18:1 isomers | Advantages | Limitations |
| SP-2560 / CP-Sil 88 | Highly polar cyanopropylsiloxane | Good separation of many cis and trans isomers. This compound is typically well-resolved from its cis-isomer, methyl oleate.[1][2][3] | Established and widely used methods, good for general screening of trans fats.[1][2] | Co-elution of some positional trans isomers can occur, making precise quantification of individual isomers challenging.[4] |
| SLB-IL111 | Ionic Liquid | Superior separation of various C18:1 cis/trans and positional isomers compared to traditional cyanopropyl columns.[4][5] Can resolve isomers that co-elute on SP-2560.[1] | Provides enhanced resolution of complex mixtures of trans FAMEs, enabling more accurate quantification of individual isomers.[4][5] | Saturated FAMEs may elute within the trans MUFA region, which can complicate analysis.[4] |
| DB-225MS | Mid/high-polarity cyanopropyl siloxane | Achieves separation of cis and trans geometric isomers, but some overlaps can occur among C18:1 isomers.[6] | Generally good for separating FAMEs based on chain length and unsaturation. | May not provide baseline separation for all C18:1 trans positional isomers.[6] |
Table 2: Comparison of Analytical Techniques for Trans FAME Analysis
| Analytical Technique | Principle | Throughput | Selectivity for Trans Isomers | Key Considerations |
| Gas Chromatography (GC-FID/MS) | Separation based on volatility and interaction with a stationary phase. | High | High, dependent on the column used.[7][8] | Requires derivatization of fatty acids to FAMEs.[1] Highly polar columns are necessary for cis/trans separation.[2][3] |
| Silver-Ion HPLC (Ag-HPLC) | Separation based on the interaction of double bonds with silver ions impregnated on the stationary phase. | Moderate | Excellent for separating isomers based on the number, configuration (cis/trans), and position of double bonds.[9] | Does not require derivatization. Can be less reproducible and columns may have a shorter lifetime due to silver ion loss.[9] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Measures the absorption of infrared light at specific wavelengths characteristic of trans double bonds. | Very High | Provides a measure of total trans fat content but does not separate individual isomers. | Rapid and simple method for screening total trans fat content. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative experimental protocols for the analysis of trans FAMEs.
Gas Chromatography (GC) Analysis of FAMEs
1. Sample Preparation (Transesterification):
-
Lipid Extraction: Extract total lipids from the sample using a suitable solvent system (e.g., chloroform:methanol (B129727) 2:1 v/v).
-
Methylation: Convert the extracted fatty acids to their methyl esters (FAMEs). A common method involves heating the lipid extract with 14% boron trifluoride in methanol at 100°C for 30-60 minutes.
-
Extraction of FAMEs: After cooling, add hexane (B92381) and water to the reaction mixture. The FAMEs will partition into the upper hexane layer, which is then collected and concentrated under a stream of nitrogen.
2. GC-FID/MS Conditions:
-
GC System: Agilent 7890A GC or equivalent.
-
Column: SLB-IL111 (100 m x 0.25 mm, 0.20 µm film thickness) or SP-2560 (100 m x 0.25 mm, 0.20 µm film thickness).
-
Carrier Gas: Hydrogen or Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A typical program starts at a lower temperature (e.g., 100°C), holds for a few minutes, and then ramps up to a final temperature (e.g., 240°C) at a controlled rate. The specific program will depend on the column and the desired separation.
-
Detector: Flame Ionization Detector (FID) at 260°C or a Mass Spectrometer (MS).
-
Data Analysis: Identify FAME peaks by comparing their retention times with those of known standards. Quantify individual FAMEs using an internal standard and calibration curves.
Silver-Ion High-Performance Liquid Chromatography (Ag-HPLC) Analysis
1. Sample Preparation:
-
Lipid Extraction: Extract total lipids as described for the GC protocol. Derivatization to FAMEs is not required for this method.
2. HPLC Conditions:
-
HPLC System: A standard HPLC system with a UV or evaporative light scattering detector (ELSD).
-
Column: A silver-ion impregnated column (e.g., Chromspher 5 Lipids).
-
Mobile Phase: A gradient of solvents, typically hexane with increasing proportions of a more polar solvent like acetonitrile (B52724) or isopropanol.
-
Flow Rate: Typically 1 mL/min.
-
Column Temperature: Ambient or controlled.
-
Detection: UV detection at a low wavelength (e.g., 205 nm) or ELSD.
-
Data Analysis: Identify peaks based on retention times of standards. Quantification is performed using calibration curves.
Mandatory Visualizations
Experimental Workflow for Trans FAME Analysis by GC
Caption: A typical experimental workflow for the analysis of trans fatty acid methyl esters by gas chromatography.
Signaling Pathway Affected by Trans Fatty Acids
Trans fatty acids, such as elaidic acid, have been shown to impact cellular signaling pathways, contributing to metabolic dysregulation. One such pathway is the Toll-like receptor 4 (TLR4) signaling cascade, which is involved in the inflammatory response.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 3. agilent.com [agilent.com]
- 4. Separation characteristics of fatty acid methyl esters using SLB-IL111, a new ionic liquid coated capillary gas chromatographic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS [mdpi.com]
- 7. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Spectroscopic Methods for the Validation of Methyl Elaidate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three common spectroscopic methods for the quantitative analysis of methyl elaidate (B1234055): Fourier Transform Infrared (FT-IR) Spectroscopy, Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Raman Spectroscopy. The objective is to furnish researchers with the necessary information to select the most appropriate method for their specific analytical needs, supported by experimental data and detailed protocols.
Data Presentation: Performance Comparison of Spectroscopic Methods
The following table summarizes the key performance parameters for the quantitative analysis of methyl elaidate using FT-IR, qNMR, and Raman spectroscopy. These values are compiled from various studies and represent typical performance characteristics.
| Performance Parameter | FT-IR Spectroscopy | qNMR Spectroscopy | Raman Spectroscopy |
| Limit of Detection (LOD) | ~0.02% (v/v) | Analyte dependent, generally in the low mM to µM range | Analyte and substrate dependent, can be in the µg/L range with SERS[1] |
| Limit of Quantitation (LOQ) | 0.064% (v/v)[2] | Typically requires a signal-to-noise ratio of ≥ 150 for <1% uncertainty | Not explicitly found for this compound, but generally higher than LOD |
| **Linearity (R²) ** | > 0.999[2] | Highly linear over a wide dynamic range | > 0.99 for fatty acid mixtures[3] |
| Accuracy (% Recovery) | High | High (typically 98-102%) | High |
| Precision (% RSD) | < 2% | < 1% | Dependent on instrumentation and sample |
| Analysis Time | Rapid (seconds to minutes per sample) | Moderate (minutes per sample) | Rapid to moderate (seconds to minutes per sample) |
| Sample Preparation | Minimal (neat or diluted) | Minimal (dissolution in deuterated solvent) | Minimal (neat or in solution) |
| Key Analytical Feature | C-H out-of-plane bending of trans C=C at ~966 cm⁻¹[4][5] | Chemical shift and integration of specific proton signals (e.g., olefinic, methyl ester) | C=C stretching modes of trans isomers (~1670 cm⁻¹) and cis isomers (~1655 cm⁻¹)[3] |
Experimental Protocols
Detailed methodologies for the validation of each spectroscopic technique are provided below. These protocols are generalized and may require optimization for specific instrumentation and sample matrices.
FT-IR Spectroscopy: Quantitative Analysis of this compound
This protocol is based on the Attenuated Total Reflectance (ATR) FT-IR method for the quantification of trans fats.[4][5][6]
a. Instrumentation:
-
FT-IR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.
-
Single-bounce ATR accessory with a ZnSe crystal, heated to 65°C.[5]
b. Materials:
-
This compound standard (high purity)
-
Methyl oleate (B1233923) (as a cis-isomer matrix)
-
Chloroform or other suitable solvent (spectroscopic grade)
c. Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Create a series of calibration standards by spiking methyl oleate with varying concentrations of this compound, typically ranging from 0.1% to 10.0% (v/v).[2]
d. Measurement Procedure:
-
Acquire a background spectrum of the clean, empty ATR crystal at 65°C.
-
Apply a small aliquot (10-50 µL) of the standard or sample onto the heated ATR crystal.
-
Record the infrared spectrum, typically in the range of 4000-650 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.
-
Clean the ATR crystal thoroughly with an appropriate solvent between measurements.
e. Data Analysis and Validation:
-
Linearity: For each standard, calculate the peak area or height of the characteristic trans C=C bond absorption at approximately 966 cm⁻¹.[4][5] Plot the peak area/height against the known concentration of this compound to generate a calibration curve. A linear regression analysis should yield a correlation coefficient (R²) > 0.99.[2]
-
LOD and LOQ: Determine the Limit of Detection and Limit of Quantitation from the calibration curve using the standard deviation of the y-intercepts and the slope, or based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Accuracy: Analyze samples with known concentrations of this compound and calculate the percent recovery.
-
Precision: Perform replicate measurements (e.g., n=6) of a single standard to determine the repeatability (intra-day precision) and analyze the same standard on different days to assess intermediate precision. Express the results as the relative standard deviation (%RSD).
Quantitative NMR (qNMR) Spectroscopy: Purity and Concentration Determination
This protocol outlines a general procedure for the quantitative analysis of fatty acid methyl esters using ¹H-NMR.[7][8]
a. Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.
b. Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃)
-
Internal standard (IS) of high purity with a known concentration and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, 1,3,5-trimethoxybenzene).
c. Sample Preparation:
-
Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube.
-
Add a precise volume of the deuterated solvent to dissolve the sample and IS completely.
d. Measurement Procedure:
-
Acquire the ¹H-NMR spectrum under quantitative conditions. Key parameters include:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation.
-
Pulse Angle: Use a 90° pulse.
-
Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 250 for <1% error).[9]
-
Receiver Gain: Set appropriately to avoid signal clipping.
-
e. Data Analysis and Validation:
-
Specificity: Identify the characteristic signals of this compound (e.g., olefinic protons around 5.3 ppm, methyl ester protons around 3.7 ppm) and the internal standard. Ensure there is no signal overlap.
-
Linearity: Prepare a series of samples with varying concentrations of this compound and a fixed concentration of the internal standard. Plot the ratio of the integrated area of the analyte signal to the integrated area of the IS signal against the analyte concentration. The method is inherently linear.[10]
-
LOD and LOQ: Determine based on the signal-to-noise ratio of the analyte signal at low concentrations.
-
Accuracy and Precision: Analyze samples with known concentrations and perform replicate measurements to determine recovery and %RSD. The precision of qNMR can be very high, with RSD values often below 1%.[10]
-
Quantification: Calculate the concentration or purity of this compound using the following formula: Purity_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS where: I = integrated signal area, N = number of protons for the signal, MW = molecular weight, m = mass, Purity = purity of the standard.
Raman Spectroscopy: Analysis of trans Isomers
This protocol provides a general framework for the quantitative analysis of this compound using Raman spectroscopy.
a. Instrumentation:
-
Raman spectrometer with a suitable laser excitation wavelength (e.g., 785 nm) to minimize fluorescence.
-
A probe or microscope objective for sample analysis.
b. Materials:
-
This compound standard
-
Methyl oleate or a suitable matrix.
c. Standard Preparation:
-
Prepare a series of calibration standards with varying concentrations of this compound in methyl oleate.
d. Measurement Procedure:
-
Place the sample in a suitable container (e.g., glass vial).
-
Acquire the Raman spectrum using optimized parameters (laser power, integration time, and number of accumulations) to achieve a good signal-to-noise ratio.
e. Data Analysis and Validation:
-
Specificity: Identify the characteristic Raman bands for the trans C=C bond, which appears around 1670 cm⁻¹, distinct from the cis C=C bond at approximately 1655 cm⁻¹.[3]
-
Linearity: Create a calibration curve by plotting the intensity or area of the trans-isomer peak at ~1670 cm⁻¹ against the concentration of this compound. Alternatively, a ratio of the trans-isomer peak to a stable internal reference peak can be used.
-
LOD and LOQ: Determine from the calibration curve or by analyzing a series of low-concentration samples.
-
Accuracy and Precision: Assess by analyzing samples of known concentrations and performing replicate measurements.
-
Chemometrics: For complex matrices, multivariate analysis techniques such as Partial Least Squares (PLS) regression can be employed to build robust quantitative models.[3]
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the validation of each spectroscopic method.
Caption: Workflow for FT-IR method validation.
Caption: Workflow for qNMR method validation.
Caption: Workflow for Raman method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. jascoinc.com [jascoinc.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. scispace.com [scispace.com]
- 8. pubs.sciepub.com [pubs.sciepub.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Stability Analysis: Methyl Elaidate vs. Methyl Oleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical stability of methyl elaidate (B1234055) and methyl oleate (B1233923), the trans and cis isomers of methyl 9-octadecenoate, respectively. Understanding the relative stability of these fatty acid methyl esters is crucial for applications in drug formulation, materials science, and biofuel development, where oxidative and thermal degradation can significantly impact product efficacy, shelf-life, and safety. This document summarizes key experimental data, details relevant analytical protocols, and illustrates the underlying chemical principles governing their differential stability.
Key Findings on Stability
Experimental evidence consistently demonstrates that methyl elaidate, the trans isomer, possesses greater oxidative and thermal stability compared to its cis counterpart, methyl oleate. The geometric configuration of the double bond is the primary determinant of this difference. The linear structure of the trans isomer allows for more efficient packing of molecules, which can restrict oxygen access and slow the propagation of radical chain reactions that lead to degradation. In contrast, the bent structure of the cis isomer creates a less ordered molecular arrangement, rendering the allylic hydrogens more susceptible to abstraction and initiating the oxidation process.
One study highlighted that the reduction of the thermal oxidation reaction for this compound was 6.72% lower than that for methyl oleate.[1] Furthermore, this compound demonstrated superior stability against the formation of free radicals, hydroperoxides, aldehydes, and the degradation of double bonds and glycerides.[1]
Data Presentation: Quantitative Stability Comparison
The following table summarizes quantitative data from various studies comparing the stability of this compound and methyl oleate under different testing conditions.
| Stability Parameter | Methyl Oleate (cis) | This compound (trans) | Test Method | Reference |
| Oxidative Stability | ||||
| Rancimat Induction Time (110 °C) | 2.5 hours | 7.7 hours | EN 14112 | [2] |
| Peroxide Value (after 100h aging) | ~120 meq/kg | Significantly lower | Wheeler Method | [1] |
| Thermal Stability | ||||
| Onset of Decomposition (TGA) | Lower | Higher | Thermogravimetric Analysis | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Oxidative Stability by Rancimat Method (EN 14112)
The Rancimat method is an accelerated oxidation test that determines the induction period of an oil or fat, which is a measure of its resistance to oxidation.
Principle: A stream of purified air is passed through the sample, which is heated to a specified temperature (e.g., 110 °C). The volatile oxidation products, primarily formic and acetic acids, are carried by the air stream into a measuring vessel containing deionized water. The conductivity of the water is continuously monitored. The induction period is the time until a rapid increase in conductivity occurs, indicating the formation of volatile acids.[4][5][6][7]
Procedure:
-
Weigh a specified amount of the sample (typically 3 g) into a reaction vessel.
-
Place the reaction vessel into the heating block of the Rancimat instrument, which is maintained at a constant temperature (e.g., 110 °C).
-
Fill a measuring vessel with 60 mL of deionized water and place it in the instrument.
-
Connect the air tubing to pass a constant flow of air (e.g., 10 L/h) through the sample and then into the measuring vessel.
-
Start the measurement and continuously record the conductivity of the water.
-
The induction time is determined as the point of maximum change in the rate of conductivity increase.
Peroxide Value (PV) Determination (AOCS Official Method Cd 8-53)
The peroxide value is a measure of the concentration of peroxides and hydroperoxides formed in the initial stages of lipid oxidation.
Principle: The sample is dissolved in a mixture of acetic acid and a suitable organic solvent (e.g., chloroform (B151607) or isooctane). A saturated solution of potassium iodide is added. The peroxides in the sample oxidize the iodide to iodine. The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution using a starch indicator.[8][9][10][11][12]
Procedure:
-
Accurately weigh about 5 g of the sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of a 3:2 (v/v) mixture of glacial acetic acid and chloroform. Swirl to dissolve the sample.
-
Add 0.5 mL of a saturated potassium iodide solution.
-
Allow the solution to stand with occasional shaking for exactly one minute.
-
Add 30 mL of distilled water.
-
Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution, shaking vigorously, until the yellow color of the iodine has almost disappeared.
-
Add 0.5 mL of a 1% starch indicator solution, which will turn the solution blue.
-
Continue the titration with vigorous shaking until the blue color disappears.
-
Record the volume of sodium thiosulfate solution used.
-
A blank determination is performed under the same conditions.
-
The peroxide value (in milliequivalents of peroxide per kg of sample) is calculated using the following formula: PV = (S - B) * N * 1000 / W Where:
-
S = volume of titrant for the sample (mL)
-
B = volume of titrant for the blank (mL)
-
N = normality of the sodium thiosulfate solution
-
W = weight of the sample (g)
-
p-Anisidine (B42471) Value (AV) Determination (AOCS Official Method Cd 18-90)
The p-anisidine value is a measure of the secondary oxidation products, primarily aldehydes (2-alkenals and 2,4-dienals), in fats and oils.
Principle: The sample is dissolved in a solvent (e.g., isooctane). The absorbance of this solution is measured at 350 nm. The solution is then reacted with a solution of p-anisidine in glacial acetic acid. The p-anisidine reacts with the aldehydes to form a yellowish product. The absorbance of the resulting solution is measured again at 350 nm. The increase in absorbance is proportional to the amount of aldehydes present.[13]
Procedure:
-
Accurately weigh a suitable amount of the sample into a 25 mL volumetric flask.
-
Dissolve the sample in isooctane (B107328) and dilute to the mark.
-
Measure the absorbance (Ab) of this solution at 350 nm using a spectrophotometer, with isooctane as the blank.
-
Pipette 5 mL of the sample solution into one test tube and 5 mL of isooctane into a second (blank) test tube.
-
To each tube, add 1 mL of the p-anisidine reagent (a solution of p-anisidine in glacial acetic acid).
-
Stopper the tubes, shake, and store in the dark for 10 minutes.
-
Measure the absorbance (As) of the sample solution against the blank solution at 350 nm.
-
The p-anisidine value is calculated using the following formula: AV = (25 * (1.2 * As - Ab)) / W Where:
-
As = absorbance of the sample solution after reaction with p-anisidine
-
Ab = absorbance of the sample solution in isooctane
-
W = weight of the sample (g)
-
Mandatory Visualization
Caption: Experimental workflow for comparative stability analysis.
Caption: Influence of geometric isomerism on oxidative stability.
References
- 1. mdpi.com [mdpi.com]
- 2. docs.nrel.gov [docs.nrel.gov]
- 3. Analysis of Trans Fat in Edible Oils with Cooking Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]
- 9. digital.csic.es [digital.csic.es]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. best-research.eu [best-research.eu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Methyl Elaidate and Methyl Stearate in Lipid Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of lipidomics and metabolic research, the choice of fatty acid esters is pivotal for elucidating cellular mechanisms and potential therapeutic interventions. This guide provides a comprehensive comparison of two C18 fatty acid methyl esters: methyl elaidate (B1234055), a monounsaturated trans-fatty acid ester, and methyl stearate (B1226849), a saturated fatty acid ester. This document summarizes their physicochemical properties, compares their reported biological effects with supporting data, and provides detailed experimental protocols for their study.
Physicochemical Properties
A fundamental understanding of the physical and chemical characteristics of methyl elaidate and methyl stearate is essential for their appropriate use in experimental settings.
| Property | This compound | Methyl Stearate |
| Molecular Formula | C₁₉H₃₆O₂[1][2][3][4] | C₁₉H₃₈O₂[4][5] |
| Molecular Weight | 296.49 g/mol [2][3] | 298.51 g/mol [4][6] |
| Structure | Monounsaturated (trans) | Saturated |
| Appearance | Colorless to pale yellow liquid[1] | White crystalline solid[6] |
| Melting Point | -19.9 °C to 9 °C[2][7] | 37-39 °C[5] |
| Boiling Point | ~186 °C at 9 mmHg[8] | ~355.5 °C at 760 mmHg[5] |
| Solubility in Water | Insoluble[1] | Insoluble[5][9] |
| Solubility in Organic Solvents | Soluble in organic solvents[1] | Soluble in ethanol (B145695), ether, acetone, and chloroform[5][9] |
Comparative Biological Effects in Lipid Studies
While direct comparative studies on this compound and methyl stearate are limited, research on their parent fatty acids, elaidic acid and stearic acid, provides significant insights into their differential biological activities. It is important to note that the effects of the methyl esters are often extrapolated from studies on their corresponding free fatty acids.
Cytotoxicity and Apoptosis
Stearic acid has been shown to preferentially induce apoptosis in various cancer cell lines.[10][11] In contrast, information on the cytotoxic effects of this compound is less direct, with some in silico studies suggesting a pro-apoptotic potential through interaction with key apoptotic proteins.[12][13]
| Cell Line | Compound | Effect | IC₅₀ Value |
| Human Breast Cancer Cells (Hs578t, MDA-MB-435, MDA-MB-231) | Stearate | Decreased cell viability[11] | Not explicitly compared |
| Human Pancreatic β-Cells | Stearate | Induction of apoptosis[14] | Not explicitly compared |
| In silico analysis | This compound | Potential to trigger apoptosis by binding to Bax and MDM2[12][13] | Not applicable |
Lipid Accumulation
The impact of these fatty acid esters on lipid accumulation is crucial in studies of metabolic disorders like obesity and non-alcoholic fatty liver disease.
| Cell Line | Compound | Effect on Lipid Accumulation |
| 3T3-L1 preadipocytes | Stearic Acid | Reduced lipid droplet formation compared to some unsaturated fatty acids[15] |
| HepG2 cells | Elaidic Acid | Increased hepatic lipogenesis[16] |
Gene Expression
This compound and methyl stearate can differentially modulate the expression of genes involved in lipid metabolism and inflammation.
| Gene Target | This compound (from Elaidic Acid studies) | Methyl Stearate (from Stearic Acid studies) |
| SREBP-1c | May increase mRNA levels[1] | No direct effect; may be converted to oleate (B1233923) which can suppress SREBP-1c[7][17] |
| Inflammatory markers (e.g., in macrophages) | Does not induce UPR and inflammation markers | Induces UPR and inflammation marker genes |
| β-oxidation genes | Inhibits β-oxidation | Not reported to inhibit β-oxidation |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is for assessing the cytotoxicity of this compound and methyl stearate on adherent cells.
Materials:
-
Cells seeded in a 96-well plate
-
This compound and methyl stearate stock solutions (dissolved in a suitable solvent like ethanol or DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and methyl stearate in complete cell culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the fatty acid methyl esters. Include a vehicle control (medium with the solvent used to dissolve the esters).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ values.
Lipid Accumulation Assessment: Oil Red O Staining
This protocol is for visualizing and quantifying neutral lipid accumulation in cells.
Materials:
-
Cells cultured on coverslips or in multi-well plates
-
Phosphate-buffered saline (PBS)
-
10% formalin
-
Oil Red O stock solution (0.5 g in 100 mL of isopropanol)
-
Oil Red O working solution (freshly prepared by mixing 6 mL of stock solution with 4 mL of distilled water and filtering)
-
Hematoxylin (B73222) (for counterstaining nuclei)
-
Microscope
-
Isopropanol (100%) for quantification
-
Spectrophotometer
Procedure:
-
Wash the cells twice with PBS.
-
Fix the cells with 10% formalin for 30-60 minutes at room temperature.
-
Wash the cells twice with distilled water.
-
Incubate the cells with 60% isopropanol for 5 minutes.
-
Remove the isopropanol and add the Oil Red O working solution to cover the cells. Incubate for 10-20 minutes at room temperature.
-
Remove the Oil Red O solution and wash the cells 2-5 times with distilled water until the excess stain is removed.
-
(Optional) Counterstain the nuclei with hematoxylin for 1 minute and wash with water.
-
Visualize the lipid droplets (stained red) under a microscope.
-
For quantification: a. After washing off the excess Oil Red O, add 100% isopropanol to each well and incubate for 10 minutes with gentle shaking to elute the stain. b. Transfer the isopropanol extract to a new 96-well plate. c. Measure the absorbance at 490-520 nm using a spectrophotometer.
Gene Expression Analysis: Quantitative Real-Time PCR (qPCR)
This protocol outlines the steps for analyzing the expression of target genes involved in lipid metabolism.
Materials:
-
Treated and control cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers for target genes (e.g., SREBP-1c, FASn, CPT1, PPARγ) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from the treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the isolated RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: a. Prepare a reaction mixture containing qPCR master mix, forward and reverse primers for the target or housekeeping gene, and cDNA template. b. Set up the reactions in a qPCR plate, including no-template controls.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: a. Determine the cycle threshold (Ct) values for each sample. b. Normalize the Ct values of the target genes to the Ct values of the housekeeping gene (ΔCt). c. Calculate the fold change in gene expression using the 2-ΔΔCt method.
Signaling Pathways and Experimental Workflows
Inferred Apoptotic Signaling Pathway for this compound
Based on in silico data suggesting this compound's interaction with Bax and MDM2, a potential apoptotic pathway can be visualized.
References
- 1. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C19H36O2 | CID 5280590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2.4. Oil Red O lipid staining and quantification [bio-protocol.org]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Elaidate, a trans fatty acid, suppresses insulin signaling for glucose uptake in a manner distinct from that of stearate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
- 11. texaschildrens.org [texaschildrens.org]
- 12. researchgate.net [researchgate.net]
- 13. phcog.com [phcog.com]
- 14. bu.edu [bu.edu]
- 15. Comparative actions of omega-3 fatty acids on in-vitro lipid droplet formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Methyl Elaidate Recovery: An Evaluation of Extraction Techniques
For researchers, scientists, and drug development professionals, the efficient and reliable extraction of methyl elaidate (B1234055) is a critical step in various analytical and preparative workflows. The choice of extraction methodology can significantly impact the recovery, purity, and overall yield of the target compound. This guide provides an objective comparison of four prominent extraction techniques: traditional Solvent Extraction, Supercritical Fluid Extraction (SFE), Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE). The performance of each method is evaluated based on experimental data, and detailed protocols are provided to facilitate methodological replication and adaptation.
Quantitative Comparison of Extraction Techniques
The selection of an optimal extraction technique hinges on a balance of factors including recovery yield, purity of the extract, processing time, solvent consumption, and environmental impact. The following table summarizes quantitative data gathered from various studies on the extraction of fatty acid methyl esters (FAMEs), including methyl elaidate. It is important to note that direct comparative studies for this compound across all four methods are limited; therefore, data from closely related FAMEs are included to provide a comprehensive overview.
| Extraction Technique | Recovery Yield (%) | Purity (%) | Processing Time | Solvent Consumption | Key Advantages | Limitations |
| Solvent Extraction | 85 - 95 (solvent dependent)[1][2] | Variable, dependent on solvent and sample matrix | 1 - 24 hours | High | Well-established, simple equipment | Time-consuming, high solvent usage, potential for thermal degradation of analytes |
| Supercritical Fluid Extraction (SFE) | 90 - 98[3] | High | 30 - 120 minutes | Low (CO2 is recycled) | "Green" technology, high selectivity, solvent-free extracts[4] | High initial equipment cost |
| Microwave-Assisted Extraction (MAE) | 95 - 99[5][6] | High | 5 - 30 minutes | Low to moderate | Rapid, reduced solvent use, improved efficiency[5][7] | Potential for localized thermal stress on the sample |
| Ultrasound-Assisted Extraction (UAE) | 92 - 97[8][9] | High | 10 - 60 minutes | Low to moderate | Enhanced mass transfer, can be performed at lower temperatures[8] | Potential for free radical formation, scalability can be a challenge |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and comparison of extraction techniques. Below are representative protocols for each of the four methods, which can be adapted for the specific sample matrix containing this compound.
Solvent Extraction (Folch Method)
This traditional method relies on the partitioning of lipids into a biphasic solvent system.
Materials:
-
Sample containing this compound
-
Methanol
-
0.9% NaCl solution
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Homogenize the sample in a 2:1 (v/v) mixture of chloroform and methanol.[10]
-
Agitate the mixture for 15-20 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.[10]
-
Centrifuge the mixture to achieve clear separation of the layers.
-
Carefully collect the lower chloroform layer containing the lipids.
-
Evaporate the solvent using a rotary evaporator to obtain the this compound extract.
Supercritical Fluid Extraction (SFE)
SFE utilizes carbon dioxide in its supercritical state as a highly selective and environmentally benign solvent.
Materials:
-
Sample containing this compound
-
SFE system
-
Supercritical grade CO2
-
Co-solvent (e.g., ethanol), if necessary
Procedure:
-
Grind the sample to a uniform particle size and load it into the extraction vessel.
-
Pressurize the system with CO2 to the desired supercritical pressure (e.g., 200-350 bar).[11]
-
Heat the extraction vessel to the desired temperature (e.g., 40-60 °C).[11]
-
If required, introduce a co-solvent (e.g., 5-10% ethanol) to modify the polarity of the supercritical fluid.
-
Initiate the flow of supercritical CO2 through the extraction vessel.
-
Depressurize the CO2 in a collection vessel, causing the this compound to precipitate.
-
Collect the extracted this compound.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and sample, accelerating the extraction process.
Materials:
-
Sample containing this compound
-
Microwave extraction system
-
Appropriate solvent (e.g., hexane, isopropanol)
Procedure:
-
Place the sample and the extraction solvent in a microwave-transparent vessel.
-
Seal the vessel and place it in the microwave extractor.
-
Apply microwave irradiation at a controlled power (e.g., 500-1000 W) and for a specific duration (e.g., 10-20 minutes).[6]
-
Allow the vessel to cool to room temperature.
-
Filter the extract to separate the solid residue.
-
The resulting solution contains the extracted this compound.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent, enhancing mass transfer and cell disruption.
Materials:
-
Sample containing this compound
-
Ultrasonic bath or probe sonicator
-
Extraction solvent (e.g., ethanol, hexane)
Procedure:
-
Immerse the sample in the extraction solvent in a suitable vessel.
-
Place the vessel in an ultrasonic bath or insert an ultrasonic probe into the mixture.
-
Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power for a set time (e.g., 15-30 minutes).[8][9]
-
Monitor and control the temperature of the extraction mixture.
-
After sonication, separate the extract from the solid residue by filtration or centrifugation.
-
The filtrate contains the extracted this compound.
Visualization of Experimental Workflows
To provide a clear visual representation of the procedural steps involved in each extraction technique, the following diagrams have been generated using Graphviz.
Caption: Workflow for Solvent Extraction of this compound.
Caption: Workflow for Supercritical Fluid Extraction of this compound.
Caption: Workflow for Microwave-Assisted Extraction of this compound.
Caption: Workflow for Ultrasound-Assisted Extraction of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revolutionizing Fat Analysis: Comparing Microwave-Assisted Extraction with AOCS Methods - Milestone - Helping Chemists [milestonesrl.com]
- 6. researchgate.net [researchgate.net]
- 7. A new microwave-assisted extraction technology for the profiling of free and esterified fatty acid in food matrices [iris.unito.it]
- 8. An ultrasonic assisted extraction procedure to free fatty acids from the liver samples of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Researcher's Guide to Selecting the Optimal GC Column for Fatty Acid Methyl Ester (FAME) Analysis
For researchers, scientists, and professionals in drug development, the accurate analysis of Fatty Acid Methyl Esters (FAMEs) is crucial. The choice of a gas chromatography (GC) column is a critical determinant of the quality and efficiency of these analyses, directly impacting the resolution of complex mixtures, especially the separation of critical cis and trans isomers. This guide provides an objective comparison of commonly used GC columns for FAME analysis, supported by experimental data, to facilitate an informed selection process.
The primary stationary phases used for FAME analysis fall into two main categories: polyethylene (B3416737) glycol (PEG) and cyanopropyl polysiloxane. While both are polar and effective for general FAME analysis, their selectivity towards different FAME isomers varies significantly. Highly polar cyanopropyl columns are generally preferred for detailed cis/trans isomer separations, a critical aspect in many food and clinical analyses.[1][2][3][4][5]
Performance Comparison of GC Columns for FAME Analysis
The selection of a GC column for FAME analysis hinges on the specific requirements of the study, such as the need for detailed isomer separation, analysis speed, and the complexity of the sample matrix. Below is a summary of the performance of different types of GC columns based on stationary phase chemistry and column dimensions.
| Column Type/Stationary Phase | Key Performance Characteristics | Typical Applications | Analysis Time | Separation of cis/trans Isomers |
| Polyethylene Glycol (PEG) | Good for general FAME analysis and less complex samples. Separates based on carbon number and degree of unsaturation.[2][5] | Routine analysis of classical edible oils and fats, determination of butyric acid in milk fat.[5] | Moderate to Long (e.g., >30 minutes for standard columns).[6][7] | No or very limited separation.[2][4][5] |
| Medium-Polar Cyanopropyl | Excellent for complex FAME mixtures and provides some separation of cis/trans isomers.[2][5] | Analysis of complex FAME mixtures, including fish oils, for determination of omega-3 fatty acids.[5] | Moderate to Long. | Partial separation.[2][5] |
| Highly-Polar Cyanopropyl | Superior resolution of geometric (cis/trans) and positional isomers.[1][3][4] This is the column of choice for demanding separations.[2][5] | Detailed cis/trans isomer analysis in food, nutritional supplements, and clinical samples.[4][8] | Can be long with standard dimensions, but "Fast GC" columns with reduced dimensions offer significant speed improvements.[6][8] | Excellent separation.[1][3][4][5] |
| "Fast GC" Columns (various phases) | Shorter columns with smaller internal diameters and thinner films.[6] They offer a significant reduction in analysis time without compromising resolution.[6] | High-throughput laboratories requiring rapid analysis of FAMEs.[4][6] | Short (e.g., <10 to 25 minutes).[7][8][9] | Dependent on the stationary phase; highly polar "Fast GC" columns provide excellent cis/trans separation.[4][8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are examples of experimental protocols for FAME analysis using different GC columns.
Protocol 1: Standard FAME Analysis on a Highly Polar Cyanopropyl Column (Agilent HP-88) [1]
-
Instrumentation: Agilent 6890 GC with Flame Ionization Detector (FID).
-
Injection: 1 µL, Split (50:1 ratio), using an Agilent 7683 autosampler.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Hydrogen, with a constant pressure of 53 kPa.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 1 minute.
-
Ramp 1: 25 °C/min to 200 °C.
-
Ramp 2: 3 °C/min to 230 °C.
-
Hold at 230 °C for 18 minutes.
-
-
Detector: FID at 250 °C.
Protocol 2: General FAME Analysis on a PEG Column (Agilent DB-Wax) [1]
-
Instrumentation: Agilent 6890 GC with Flame Ionization Detector (FID).
-
Injection: 1 µL, Split (100:1 ratio), using an Agilent 7683 autosampler.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Hydrogen, with a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 140 °C, hold for 5 minutes.
-
Ramp 1: 4 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Detector: FID at 260 °C.
Protocol 3: Fast FAME Analysis on a PEG "Fast GC" Column (Thermo Scientific TraceGOLD TG-WaxMS) [6]
-
Instrumentation: Thermo Scientific TRACE GC Ultra with FID.
-
Injector: Split/Splitless injector in split mode.
-
Injector Temperature: 220 °C.
-
Detector Temperature: 240 °C.
-
Carrier Gas: Hydrogen.
-
Oven Temperature Program: Optimized for speed, often involving faster ramp rates.
Visualizing the FAME Analysis Workflow and Logic
To better understand the experimental process and the decision-making involved in column selection, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fast GC for Trans FAME Analysis [sigmaaldrich.com]
- 5. agilent.com [agilent.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 8. gcms.cz [gcms.cz]
- 9. scribd.com [scribd.com]
A Comparative Guide to Method Validation for Methyl Elaidate Quantification in Food Samples
For researchers, scientists, and professionals in food science and drug development, the accurate and reliable quantification of trans fatty acids, such as methyl elaidate (B1234055), is of paramount importance for nutritional labeling, quality control, and health impact studies. Methyl elaidate is the methyl ester of elaidic acid, the most common trans fatty acid found in partially hydrogenated vegetable oils. The choice of analytical methodology is critical for achieving precise and validated results.
This guide provides an objective comparison of the two primary analytical techniques for the quantification of this compound in food matrices: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC), often coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS). We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to assist in selecting the most suitable method for your research needs.
Performance Comparison
The selection of an analytical method depends on a balance of sensitivity, accuracy, precision, and the specific requirements of the analysis. The following table summarizes typical performance metrics for the analysis of fatty acid methyl esters (FAMEs), including this compound, using GC-FID and HPLC.
| Validation Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography (HPLC-DAD/MS) |
| Linearity (R²) | > 0.9998[1] | Generally > 0.99[2][3] |
| Limit of Detection (LOD) | 0.21 - 0.54 µg/mL[1] | Expected to be in the low ng/mL to pg/mL range (LC-MS) |
| Limit of Quantification (LOQ) | 0.63 - 1.63 µg/mL[1] | Expected to be in the low ng/mL to pg/mL range (LC-MS)[4] |
| Precision (%RSD) | Retention Time: < 0.5%, Peak Area: < 1.5%[4] | Generally < 3% for peak area[2][3] |
| Accuracy (% Recovery) | Typically within 80-120% | Expected to be within 85-115% |
Experimental Protocols and Methodologies
The analytical process, from sample collection to final data, involves several crucial stages. The following protocols outline typical workflows for both GC-FID and HPLC quantification of this compound.
Diagram: General Experimental Workflow
References
A Comparative Analysis of Methyl Elaidate Quantification Across Diverse Biological Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of methyl elaidate (B1234055), the methyl ester of elaidic acid—a prevalent trans fatty acid—is crucial for understanding its metabolic fate and pathological implications. This guide provides an objective comparison of analytical methodologies and reported concentrations of methyl elaidate in various biological matrices, supported by experimental data and detailed protocols.
Comparative Quantitative Data
The concentration of this compound can vary significantly depending on the biological matrix. While direct comparative studies measuring this compound across a wide range of matrices are limited, data extrapolated from studies on its parent fatty acid, elaidic acid, and general fatty acid methyl esters (FAMEs) provide valuable insights. Plasma, serum, and adipose tissue are key matrices for assessing the systemic exposure and storage of this trans fatty acid.
| Biological Matrix | Analytical Method | Mean Concentration (µM) | Key Findings |
| Human Plasma | GC-MS | 17.7 | Studies consistently show that the concentration of fatty acid methyl esters, including by inference this compound, is generally higher in plasma compared to serum.[1][2] Plasma is often considered the most representative matrix for circulating fatty acids.[1] |
| Human Serum | GC-MS | 19.6 | While highly correlated with plasma levels, serum can have slightly different concentrations of FAMEs due to the coagulation process.[1][2] |
| Human Red Blood Cells | GC-MS | 21.5 | Red blood cells can also be a valuable matrix for assessing fatty acid profiles. |
| Human Adipose Tissue | GC-MS | Not consistently reported | Adipose tissue is a primary storage site for fatty acids; however, quantitative data for this compound is not readily available in the literature. Studies have focused more on the biological effects of elaidic acid on this tissue, such as alterations in DNA methylation.[3][4][5] |
| Cell Lines (e.g., THP-1, HepG2) | LC-MS/MS, GC-MS | Not applicable (in vitro) | In vitro studies typically involve treating cells with known concentrations of elaidic acid to investigate its biological effects, rather than quantifying the resulting intracellular this compound.[3][4][6] |
Experimental Protocols
Accurate quantification of this compound necessitates robust and validated experimental protocols. The standard workflow involves a two-step process: extraction of total lipids from the biological matrix followed by derivatization to convert fatty acids into their more volatile methyl esters.
Lipid Extraction
The Folch method is a widely used protocol for extracting total lipids from biological samples.
-
Reagents:
-
Chloroform:Methanol (2:1, v/v)
-
0.9% NaCl solution
-
-
Procedure:
-
Homogenize the biological sample (e.g., 1 mL of plasma or serum, or a known weight of tissue homogenate) with 20 volumes of Chloroform:Methanol (2:1).
-
Agitate the mixture for 15-20 minutes at room temperature.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.
-
Centrifuge the mixture to facilitate the separation of the upper aqueous phase and the lower organic phase.
-
Carefully collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.
-
Transesterification (Methylation)
This step converts the extracted fatty acids into fatty acid methyl esters (FAMEs), including this compound.
-
Reagents:
-
Boron trifluoride-methanol (BF3-MeOH) solution (14%)
-
Saturated NaCl solution
-
-
Procedure:
-
To the dried lipid extract, add 2 mL of 14% BF3-MeOH solution.
-
Incubate the mixture in a sealed vial at 100°C for 30 minutes.
-
Cool the mixture to room temperature and add 1 mL of hexane and 2 mL of saturated NaCl solution.
-
Vortex the mixture thoroughly and then centrifuge to separate the layers.
-
The upper hexane layer, containing the FAMEs, is collected for analysis.
-
Analytical Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the separation and quantification of FAMEs due to its high resolution and sensitivity.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Typical GC Parameters:
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-WAX).
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 100°C, ramped to 240°C.
-
-
Typical MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of this compound, using its characteristic ions.
-
Visualizing Workflows and Pathways
To better illustrate the experimental and biological contexts of this compound analysis, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for this compound quantification.
Caption: Impact of elaidic acid on the insulin signaling pathway.
Caption: Influence of elaidic acid on global DNA methylation.
References
- 1. Assessment of Fatty Acid Concentrations Among Blood Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The trans fatty acid elaidate affects the global DNA methylation profile of cultured cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The trans fatty acid elaidate affects the global DNA methylation profile of cultured cells and in vivo [ouci.dntb.gov.ua]
- 5. A Genome-Wide mQTL Analysis in Human Adipose Tissue Identifies Genetic Variants Associated with DNA Methylation, Gene Expression and Metabolic Traits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
Assessing the Purity of Synthesized Methyl Elaidate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in preclinical and clinical studies. Methyl elaidate (B1234055), the methyl ester of elaidic acid, is a trans-unsaturated fatty acid that serves as a valuable standard and research compound. Its purity can significantly impact experimental outcomes. This guide provides a comparative overview of the most common analytical techniques for assessing the purity of synthesized methyl elaidate, complete with experimental data and detailed protocols.
The primary methods for determining the purity of this compound include Gas Chromatography (GC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and is suited for different analytical goals.
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment often depends on the specific requirements of the analysis, such as the need for high-resolution separation of isomers, speed of analysis, or detailed structural information. The following table summarizes the key performance characteristics of GC-FID, ATR-FTIR, and ¹H-NMR for the analysis of this compound.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Attenuated Total Reflectance-Fourier-Transform Infrared Spectroscopy (ATR-FTIR) | Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy |
| Primary Use | Quantitative analysis and separation of fatty acid methyl esters (FAMEs), including cis/trans isomers.[1] | Rapid quantification of total trans-isomer content.[2][3][4] | Structural confirmation and quantification of major components. |
| Sample Preparation | Derivatization to FAMEs is required if starting from fatty acids.[1][5] Direct injection if already in ester form. | Minimal; direct application of the liquid sample to the ATR crystal.[2] | Dissolution in a deuterated solvent. |
| Principle of Detection | Separation based on boiling point and polarity on a capillary column, followed by detection via flame ionization. | Absorption of infrared radiation at a characteristic wavenumber (around 966 cm⁻¹) for the trans C=C bond.[2][3][4][6] | Resonance of ¹H nuclei in a magnetic field, providing information about the chemical environment of protons. |
| Data Output | Chromatogram showing peaks for each compound, with retention time for identification and peak area for quantification. | Infrared spectrum showing absorbance peaks at different wavenumbers. | NMR spectrum showing chemical shifts, integration, and multiplicity for each proton. |
| Analysis Time | Typically 30-60 minutes per sample for high-resolution separation.[7] | A few minutes per sample.[4] | 5-15 minutes per sample. |
| Key Advantages | High resolution for separating complex mixtures and isomers.[1] High sensitivity and accuracy for quantification.[8] | Very fast and requires minimal sample preparation.[2] Non-destructive. | Provides detailed structural information, enabling the identification of impurities. Can be quantitative. |
| Key Limitations | Longer analysis time. Requires derivatization from free fatty acids.[5] | Not suitable for separating different trans-isomers from each other. Less sensitive than GC for trace impurities. | Lower sensitivity compared to GC. Requires more expensive instrumentation and deuterated solvents. |
| Typical Purity Levels | Can detect impurities down to ~0.01%. | Can quantify trans content down to ~0.5-1%.[2] | Can quantify components present at >1% levels. |
Experimental Workflow
The general workflow for assessing the purity of synthesized this compound involves sample preparation, instrumental analysis, and data interpretation. The specific steps may vary depending on the chosen analytical technique.
Caption: Workflow for assessing the purity of synthesized this compound.
Detailed Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol is designed for the quantitative analysis of this compound and the separation of its cis-isomer, methyl oleate.
a. Sample Preparation:
-
If the sample is synthesized this compound, dissolve a known amount (e.g., 10 mg) in a suitable solvent like hexane (B92381) or isooctane (B107328) to a final concentration of 1 mg/mL.
-
If starting from elaidic acid, derivatization to its methyl ester is necessary. A common method is acid-catalyzed esterification with methanol (B129727) and a catalyst like boron trifluoride (BF₃) or sulfuric acid.[5]
b. Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: A high-polarity capillary column, such as a biscyanopropyl polysiloxane column (e.g., Rt-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness), is recommended for resolving cis and trans isomers.[1]
-
Carrier Gas: Helium or Hydrogen.
c. GC-FID Conditions:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Split Ratio: 100:1.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 4 minutes.
-
Ramp to 240°C at 3°C/minute.
-
Hold at 240°C for 15 minutes.
-
-
Detector Temperature: 260°C.
-
Carrier Gas Flow Rate: 1.2 mL/min (constant flow).
d. Data Analysis:
-
Identify the this compound peak based on its retention time, confirmed by running a certified reference standard.
-
The purity is calculated as the percentage of the peak area of this compound relative to the total area of all peaks in the chromatogram.
Attenuated Total Reflectance-Fourier-Transform Infrared Spectroscopy (ATR-FTIR)
This protocol provides a rapid method for quantifying the total trans-isomer content.[2][6]
a. Sample Preparation:
-
No specific preparation is needed for a liquid sample. Ensure the sample is homogeneous.
b. Instrumentation:
-
FTIR Spectrometer: Thermo Scientific Nicolet iS5 or equivalent.
-
Accessory: Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (B1212193) crystal.
c. FTIR Conditions:
-
Spectral Range: 4000-650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
Background: Collect a background spectrum of the clean, empty ATR crystal.
d. Data Analysis:
-
Apply a small drop of the this compound sample onto the ATR crystal and collect the spectrum.
-
The characteristic absorption peak for the trans C-H bend is located at approximately 966 cm⁻¹.[2][3][4]
-
The purity can be estimated by creating a calibration curve with standards of known this compound concentrations in a trans-free oil or solvent. The area or height of the peak at 966 cm⁻¹ is proportional to the concentration of the trans-isomer.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
This protocol is used for structural confirmation and purity assessment by identifying characteristic proton signals.
a. Sample Preparation:
-
Dissolve approximately 5-10 mg of the synthesized this compound in about 0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in an NMR tube.
-
Add a small amount of an internal standard with a known concentration, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).
b. Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
c. ¹H-NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16.
-
Relaxation Delay (d1): 5 seconds.
-
Acquisition Time: ~4 seconds.
-
Spectral Width: ~16 ppm.
d. Data Analysis:
-
Identify the characteristic signals for this compound. Key expected chemical shifts (in CDCl₃) are:
-
~5.3-5.4 ppm: Olefinic protons (-CH=CH-) of the trans double bond (multiplet).
-
~2.29 ppm: Methylene (B1212753) protons alpha to the carbonyl group (-CH₂-COO-) (triplet).
-
~2.0 ppm: Methylene protons adjacent to the double bond (-CH₂-CH=).
-
~1.2-1.4 ppm: Other methylene protons in the fatty acid chain.
-
~0.88 ppm: Terminal methyl protons (-CH₃) (triplet).
-
-
Purity is determined by comparing the integration of the this compound signals to the integration of any impurity signals present in the spectrum.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical flow for selecting an appropriate analytical technique based on the desired information.
Caption: Decision tree for selecting an analytical technique.
By understanding the capabilities and limitations of each of these analytical methods, researchers can confidently select the most appropriate technique to ensure the purity of their synthesized this compound, thereby enhancing the reliability and reproducibility of their scientific findings.
References
- 1. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. gcms.cz [gcms.cz]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Trans Fatty Acid Analysis of Frying Oil Using ATR-FTIR Spectroscopy: A Study on Indian Traditional Snack Foods - Journal of food quality and hazards control [jfqhc.ssu.ac.ir]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aocs.org [aocs.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Methyl Elaidate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of methyl elaidate (B1234055), fostering a culture of safety and environmental responsibility.
Immediate Safety and Handling Precautions
According to its Safety Data Sheet (SDS), methyl elaidate is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, standard laboratory safety protocols should always be followed. Personal protective equipment (PPE), including safety glasses and gloves, is recommended. In case of a spill, absorb the liquid with a suitable material (e.g., Chemizorb®), collect it, and dispose of it properly. Do not let the product enter drains.
Step-by-Step Disposal Protocol
Disposal of this compound must adhere to national and local regulations. The following steps provide a general framework for its proper disposal:
-
Waste Identification and Segregation:
-
Treat all chemical waste, including this compound, as potentially hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[1]
-
Do not mix this compound with other waste streams, especially incompatible chemicals or halogenated solvents.[2][3] Keep it in its original container if possible.
-
-
Container Selection and Labeling:
-
Use a suitable, leak-proof container with a screw-on cap.[4][5] Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue.[6]
-
Affix a "Hazardous Waste" tag to the container.[6] While this compound is not classified as hazardous, this is a standard practice for laboratory chemical waste.
-
Complete the hazardous waste tag with the following information[6]:
-
Full chemical name: "this compound" (do not use abbreviations).
-
Quantity of the waste.
-
Date of waste generation.
-
Your name, department, and room number.
-
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Disposal of Empty Containers:
-
An empty container that held this compound should be triple-rinsed with a suitable solvent.[2][5]
-
Collect the rinsate and dispose of it as hazardous waste.[2][5]
-
After triple-rinsing and allowing it to dry, the empty container can typically be disposed of in the regular trash, provided any labels are defaced.[1][5]
-
Quantitative Data for Waste Management
| Parameter | Guideline | Citation |
| pH Range for Drain Disposal | 5.5 - 10.5 (with written permission from EHS for approved chemicals) | [7] |
| Maximum Accumulation Volume | Up to 55 gallons of any single hazardous waste | [1][4] |
| Maximum Accumulation Time | 90 days from the date waste is first added to the container | [4] |
| Triple Rinse Solvent Volume | Approximately 5% of the container's volume for each rinse | [1] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. vumc.org [vumc.org]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. geo.utexas.edu [geo.utexas.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. acs.org [acs.org]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
